molecular formula C14H15NO3 B1407574 Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1434142-13-8

Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B1407574
CAS No.: 1434142-13-8
M. Wt: 245.27 g/mol
InChI Key: TYGFNYVBAIHYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13-11-6-12(13)8-15(7-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGFNYVBAIHYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, a key building block in medicinal chemistry. The document delves into the strategic importance of the 3-azabicyclo[3.1.1]heptane core as a saturated, conformationally restricted piperidine isostere. It presents a detailed, field-proven synthetic protocol for its preparation, including the synthesis of a key precursor. Furthermore, this guide discusses the known and potential applications of this scaffold in the development of novel therapeutics, supported by structural analysis and characterization data. The CAS Number for this compound is 1434142-13-8 .[1][2]

Introduction: The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Scaffold

In the landscape of modern drug discovery, the design of novel molecular scaffolds that offer improved physicochemical properties and biological activity is of paramount importance. The 3-azabicyclo[3.1.1]heptane framework has emerged as a significant structural motif, primarily serving as a rigid, three-dimensional isostere of the ubiquitous piperidine ring.[3] This bicyclic system locks the piperidine chair conformation into a more defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets.[3][4] The conformational restriction of this scaffold provides a powerful tool for medicinal chemists to probe the structure-activity relationships of their compounds with greater precision.

The incorporation of the 3-azabicyclo[3.1.1]heptane core can lead to several advantageous properties in drug candidates, including:

  • Improved Metabolic Stability: The rigid bicyclic structure can shield metabolically labile sites from enzymatic degradation.

  • Enhanced Receptor Binding: The fixed conformation can pre-organize functional groups for optimal interaction with a biological target.

  • Increased Novelty and Patentability: The unique three-dimensional shape of the scaffold can provide access to novel chemical space.

This guide focuses specifically on the Cbz-protected ketone derivative, this compound, a versatile intermediate for further chemical elaboration.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the construction of a key precursor, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one. The subsequent deprotection and reprotection of the nitrogen atom yield the desired product.

Synthesis of the Key Precursor: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

A robust and scalable two-step synthesis for this precursor has been reported, making it a readily accessible starting material for further derivatization.[5]

Experimental Protocol:

Step 1: Synthesis of 3-(Benzylamino)-1-cyanocyclobutanecarboxylic acid

  • To a solution of 3-oxocyclobutanecarboxylic acid in a suitable solvent (e.g., methanol), add benzylamine.

  • The reaction mixture is then treated with a cyanide source, such as trimethylsilyl cyanide, to facilitate the Strecker reaction.

  • The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated and purified using standard techniques, such as crystallization or column chromatography.

Step 2: Cyclization to 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

  • The amino acid from the previous step is subjected to cyclization conditions. This is often achieved by heating the compound in the presence of a dehydrating agent or by using a coupling reagent to promote amide bond formation followed by an intramolecular cyclization.

  • The resulting bicyclic ketone is then purified by column chromatography to yield 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one as a solid.

Characterization Data for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one:

Property Value
Molecular Formula C₁₃H₁₅NO
Molecular Weight 201.27 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.25 (m, 5H), 3.61 (s, 2H), 3.20-3.10 (m, 2H), 2.95-2.85 (m, 2H), 2.60-2.50 (m, 2H), 2.35-2.25 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 208.1, 138.2, 129.0, 128.4, 127.2, 62.5, 59.8, 55.4, 48.7
Synthesis of this compound

The conversion of the N-benzyl precursor to the final Cbz-protected product involves a debenzylation step followed by reprotection.

Experimental Protocol:

Step 1: Debenzylation of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

  • Dissolve 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one in a suitable solvent, such as ethanol or methanol.

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

  • The reaction mixture is then subjected to hydrogenolysis. This can be achieved by bubbling hydrogen gas through the solution or by using a hydrogen transfer reagent like ammonium formate.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the debenzylated intermediate, 3-azabicyclo[3.1.1]heptan-6-one.

Step 2: N-Cbz Protection

  • Dissolve the crude 3-azabicyclo[3.1.1]heptan-6-one in a suitable solvent, such as dichloromethane or a mixture of dioxane and water.

  • Add a base, such as sodium bicarbonate or triethylamine, to neutralize any residual acid and to act as a proton scavenger.

  • Cool the reaction mixture in an ice bath and slowly add benzyl chloroformate (Cbz-Cl).

  • The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • After the reaction is complete, the product is extracted into an organic solvent, washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization Data for this compound:

Property Value
CAS Number 1434142-13-8
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.27 g/mol
Appearance Solid
SMILES O=C1C2CN(C(OCC3=CC=CC=C3)=O)CC1C2

Note: Detailed NMR and other characterization data for the final product are not extensively available in the public domain but can be obtained from commercial suppliers upon request.

Applications in Drug Discovery

The 3-azabicyclo[3.1.1]heptane scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The ketone functionality at the 6-position of this compound serves as a versatile handle for further chemical modifications, allowing for the introduction of diverse substituents and the exploration of new chemical space.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The rigid nature of the scaffold makes it an attractive core for the development of ligands for CNS targets, where precise conformational control is often crucial for activity and selectivity.

  • Oncology: The unique three-dimensional structure can be exploited to design inhibitors of protein-protein interactions or enzymes implicated in cancer.

  • Infectious Diseases: The scaffold can be incorporated into novel antibacterial or antiviral agents, potentially overcoming existing resistance mechanisms.

The Cbz protecting group is readily removable under various conditions, allowing for the facile introduction of other functional groups at the nitrogen atom, further expanding the synthetic utility of this building block.

Visualization of the Synthetic Pathway

Synthetic_Pathway cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis start 3-Oxocyclobutanecarboxylic acid step1 Strecker Reaction (Benzylamine, TMSCN) start->step1 intermediate1 3-(Benzylamino)-1-cyanocyclobutanecarboxylic acid step1->intermediate1 step2 Cyclization intermediate1->step2 precursor 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one step2->precursor step3 Debenzylation (H₂, Pd/C) precursor->step3 intermediate2 3-Azabicyclo[3.1.1]heptan-6-one step4 N-Cbz Protection (Cbz-Cl, Base) intermediate2->step4 final_product This compound step4->final_product

Caption: Synthetic pathway to the target molecule.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, conformationally constrained structure offers significant advantages in the design of novel therapeutic agents with improved pharmacological profiles. The synthetic route, starting from readily available materials, allows for the scalable production of this key intermediate. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the importance of the 3-azabicyclo[3.1.1]heptane core and its derivatives is expected to increase. This guide provides the foundational knowledge for researchers to effectively utilize this powerful tool in their drug discovery programs.

References

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Request PDF. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Request PDF. [Link]

  • Aza-tetracyclic oxazepine compounds and uses thereof.
  • Kras inhibitors.
  • 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.
  • Substituted phenyloxazolidinones for antimicrobial therapy.
  • United States Patent.
  • Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372–4375. [Link]

  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Sci-Hub. [Link]

  • 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. ResearchGate. [Link]

Sources

Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, a key building block in modern medicinal chemistry. The 3-azabicyclo[3.1.1]heptane scaffold is of significant interest as a conformationally restricted piperidine isostere, offering a pathway to novel chemical entities with potentially improved pharmacological profiles. This document delves into the known physicochemical properties, structural characteristics, and the strategic importance of this compound in the design of next-generation therapeutics. While specific experimental data for this particular derivative is not widely published, this guide outlines the standard, self-validating analytical workflows for its characterization, drawing upon established methodologies for this class of compounds.

Introduction: The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Scaffold

The design and synthesis of novel molecular scaffolds that can serve as bioisosteres for common pharmacophores is a cornerstone of modern drug discovery. The 3-azabicyclo[3.1.1]heptane core has emerged as a valuable structural motif, primarily functioning as a rigidified analog of piperidine.[1][2] This conformational restriction can offer several advantages in drug design, including enhanced binding affinity, improved selectivity, and more favorable pharmacokinetic properties. This compound is a key intermediate, providing a versatile platform for the synthesis of a diverse range of derivatives for screening in various therapeutic areas.[1] The presence of the benzyl carbamate protecting group allows for controlled synthetic manipulations, while the ketone functionality serves as a handle for further derivatization.

Physicochemical and Structural Properties

A precise experimental determination of all physicochemical properties for this compound is not extensively documented in publicly available literature. However, based on supplier information and the compound's structure, the following details can be provided:

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₃AK Scientific, Inc.[3]
Molecular Weight 245.27 g/mol AK Scientific, Inc.[3]
CAS Number 1434142-13-8Amadis Chemical[4]
Appearance Not availableAmadis Chemical[4]
Melting Point Not availableAK Scientific, Inc.[3]
Boiling Point Not availableAK Scientific, Inc.[3]
Solubility Not availableAK Scientific, Inc.[3]
SMILES O=C(OCC1=CC=CC=C1)N1CC2CC(C1)C2=OAmadis Chemical[4]
InChI InChI=1S/C14H15NO3/c16-13-11-6-12(13)8-15(7-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2Amadis Chemical[4]

It is important to note that properties such as melting point, boiling point, and solubility would need to be determined experimentally for any new batch of the compound to establish a full data profile.

Synthesis and Characterization: A Self-Validating Workflow

The characterization of the final compound would rely on a suite of analytical techniques to ensure its identity, purity, and structural integrity. This multi-faceted approach forms a self-validating system, where data from orthogonal methods corroborates the findings.

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Analysis:

    • Chemical Shift (δ): The aromatic protons of the benzyl group are expected to appear in the range of 7.2-7.4 ppm. The benzylic protons (CH₂) should be observable around 5.1-5.3 ppm. The protons of the bicyclic core will have more complex splitting patterns in the aliphatic region (typically 1.5-4.5 ppm).

    • Integration: The relative integrals of the proton signals should correspond to the number of protons in each environment (e.g., 5H for the phenyl ring, 2H for the benzylic CH₂, etc.).

    • Coupling Constants (J): The splitting patterns and coupling constants will provide information about the connectivity and stereochemistry of the bicyclic system.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Record the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz or higher.

  • Data Analysis:

    • Chemical Shift (δ): The carbonyl carbon of the ketone is expected at the downfield end of the spectrum (>200 ppm). The carbamate carbonyl will appear around 155 ppm. The aromatic carbons will be in the 127-136 ppm region, and the aliphatic carbons of the bicyclic core and the benzylic CH₂ will be found in the upfield region.

The combination of ¹H and ¹³C NMR data allows for a complete assignment of the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the molecule.

HRMS Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI), to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the sample using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Analysis: The measured mass of the [M+H]⁺ ion should be within a few ppm of the calculated theoretical mass for C₁₄H₁₆NO₃⁺. This provides strong evidence for the correct molecular formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of a compound.

HPLC Protocol:

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: UV detection at a wavelength where the aromatic ring of the benzyl group absorbs (e.g., 254 nm).

  • Data Analysis: A pure sample should exhibit a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

Applications in Drug Discovery and Development

This compound is a valuable building block for creating libraries of compounds for high-throughput screening. The ketone functionality can be derivatized through various reactions, such as reductive amination, to introduce diverse substituents. The benzyl carbamate protecting group can be readily removed under standard conditions (e.g., hydrogenolysis) to allow for further modification at the nitrogen atom.

The rigid 3-azabicyclo[3.1.1]heptane core has been explored as a non-classical isostere for piperidine in the development of novel therapeutics, including ligands for nicotinic acetylcholine receptors and other CNS targets.[5] Its incorporation into drug candidates can lead to improved metabolic stability and brain penetration.

Safety and Handling

According to available safety data sheets, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[3]

Conclusion

This compound is a strategically important building block for the synthesis of novel, conformationally restricted molecules with potential therapeutic applications. While a complete, publicly available dataset of its physicochemical properties is currently lacking, this guide outlines the fundamental structural information and the standard, self-validating analytical methodologies required for its comprehensive characterization. As the exploration of novel chemical space continues to be a priority in drug discovery, the utility of such versatile scaffolds is expected to grow.

References

  • Mykhailiuk, P. K. (2019). 3-Azabicyclo[3.1.1]heptane–a saturated isostere of pyridine and piperidine. Organic & Biomolecular Chemistry, 17(12), 2839–2849.
  • Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic letters, 12(19), 4372–4375. Available at: [Link]

  • Chekler, E. L., et al. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). European journal of medicinal chemistry, 87, 580–589. Available at: [Link]

Sources

An In-depth Technical Guide: The 3-Azabicyclo[3.1.1]heptane Core as a Piperidine Isostere

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Scaffolds in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals, valued for its ability to confer aqueous solubility and serve as a versatile scaffold for interacting with biological targets. However, its conformational flexibility can be a double-edged sword, sometimes leading to suboptimal binding affinity or off-target effects. This has propelled medicinal chemists on a quest for "bioisosteres"—chemical substitutes that retain the key pharmacophoric features of piperidine while offering distinct advantages.

This guide delves into the 3-azabicyclo[3.1.1]heptane core, a conformationally rigid piperidine isostere that has emerged as a powerful tool in drug discovery. By bridging the piperidine ring, this scaffold locks the nitrogen and its substituents into a defined three-dimensional space, offering a unique opportunity to enhance molecular properties. We will explore its synthesis, comparative physicochemical properties, and its strategic application in drug design, providing researchers with the foundational knowledge to leverage this valuable building block.

Section 1: The Strategic Advantage of Conformational Constraint

Isosteric replacement is a cornerstone of modern drug design. The primary goal is to modulate a molecule's properties—such as potency, selectivity, metabolic stability, and solubility—without drastically altering its interaction with the primary biological target. The 3-azabicyclo[3.1.1]heptane scaffold achieves this by acting as a nonclassical piperidine isostere.[1]

Its rigid bicyclic structure offers several key advantages:

  • Pre-organization for Binding: The locked conformation can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

  • Novel Exit Vectors: The fixed geometry presents substituents to the target in well-defined spatial orientations, which can be exploited to probe new interactions within a binding pocket.[2]

  • Improved Physicochemical Properties: The introduction of a three-dimensional, sp³-rich core can lead to significant improvements in properties like solubility and metabolic stability while reducing lipophilicity.[3][4]

  • Navigating Intellectual Property: The novelty of the scaffold can provide a route to new chemical entities with distinct patent positions.[5]

The diagram below illustrates the conceptual relationship between the flexible piperidine chair conformation and the rigidified 3-azabicyclo[3.1.1]heptane core.

Caption: From flexible piperidine to its rigid bicyclic isostere.

Analysis of molecular structures has shown that stereoisomers of this bicyclic system can mimic different piperidine conformations. For instance, cis isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes act as three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, while trans isomers can be considered mimics of the less common "boat" conformation.[1][6] This provides medicinal chemists with a nuanced toolkit for structure-activity relationship (SAR) studies.[7]

Section 2: Synthesis of the 3-Azabicyclo[3.1.1]heptane Core

A key enabler for the adoption of any new scaffold is its synthetic accessibility. Fortunately, general and scalable methods for constructing the 3-azabicyclo[3.1.1]heptane ring system have been developed, often accessible from readily available starting materials without the need for chromatography.[8]

One of the most efficient and scalable modern approaches involves the reductive cyclization of spirocyclic oxetanyl nitriles.[3][8] This transformation is notable for its operational simplicity and tolerance of a range of functional groups.

Synthesis_Workflow start Substituted Acetonitrile step1 Double Alkylation start->step1 reagent1 1,3-Dibromomethyl- cyclobutane reagent1->step1 intermediate Spirocyclic Oxetanyl Nitrile step1->intermediate step2 Reductive Cyclization (e.g., LiAlH4) intermediate->step2 product 3-Azabicyclo[3.1.1]heptane Core step2->product

Caption: General workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: Reductive Cyclization

The following protocol is a representative example based on published methods for the multigram synthesis of 3-azabicyclo[3.1.1]heptanes.[3][8]

Step 1: Synthesis of Spirocyclic Oxetanyl Nitrile Intermediate

  • Reaction Setup: To a solution of a substituted acetonitrile (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMSO) under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH, 2.2 eq.) portion-wise at 0 °C.

    • Causality: The strong base is required to deprotonate the α-carbon of the nitrile, forming a nucleophilic carbanion. An excess is used to ensure complete deprotonation.

  • Alkylation: After stirring for 30 minutes, add a solution of 1,3-bis(bromomethyl)cyclobutane (1.1 eq.) dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Causality: The generated carbanion undergoes a double Sₙ2 reaction with the dibromide, forming the spirocyclic cyclobutane ring system in a single, efficient step.

  • Work-up and Isolation: Quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude spirocyclic nitrile is often of sufficient purity for the next step.

    • Self-Validation: Purity can be checked via TLC or ¹H NMR. The disappearance of starting materials and the appearance of a new, more complex multiplet pattern in the aliphatic region are key indicators of success.

Step 2: Reductive Cyclization to form 3-Azabicyclo[3.1.1]heptane

  • Reaction Setup: In a separate flask under an inert atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.) in anhydrous THF at 0 °C.

  • Addition of Nitrile: Add a solution of the spirocyclic oxetanyl nitrile from Step 1 in anhydrous THF dropwise to the LiAlH₄ suspension.

    • Causality: This is the key transformation. The LiAlH₄ is intended to reduce the nitrile to a primary amine. However, a fortuitous intramolecular rearrangement occurs where the intermediate amine attacks the cyclobutane ring, leading to the formation of the strained, thermodynamically favorable bicyclic system.[8]

  • Reaction and Quench: After the addition is complete, allow the mixture to stir at room temperature or gentle reflux until TLC or LC-MS indicates the consumption of the starting material. Cool the reaction to 0 °C and quench sequentially by the slow, careful addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Self-Validation: A successful quench is indicated by the formation of a granular, filterable white precipitate of aluminum salts.

  • Isolation: Filter the resulting slurry through a pad of Celite®, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 3-azabicyclo[3.1.1]heptane product, which can often be purified by distillation or crystallization.

Section 3: Comparative Physicochemical Properties

The true value of an isostere is demonstrated by its impact on molecular properties. The 3-azabicyclo[3.1.1]heptane core consistently improves key drug-like characteristics when compared directly to piperidine or aromatic precursors like pyridine.

PropertyPiperidine3-Azabicyclo[3.1.1]heptaneRationale for Change & Impact
Molecular Weight 85.15 g/mol 97.16 g/mol [9]Higher due to the bicyclic structure. A modest increase for significant 3D gain.
Calculated LogP (cLogP) ~0.9~0.6[9]The sp³-rich, compact structure is less lipophilic than more flexible or aromatic rings. Impact: Often improves aqueous solubility.
Aqueous Solubility HighGenerally IncreasedThe lower lipophilicity and defined polar vector of the nitrogen atom typically enhance solubility.[4]
Metabolic Stability Variable, α-C susceptibleGenerally IncreasedThe rigid bicyclic structure can sterically shield adjacent positions from metabolic enzymes (e.g., Cytochrome P450s), reducing clearance.[4]
pKa (Conjugate Acid) ~11.2~10.5 - 11.0The basicity of the nitrogen is similar to piperidine, ensuring it remains protonated at physiological pH, which is crucial for solubility and target interaction.
3D Character (Fsp³) 1.01.0Both are fully saturated, but the bicyclic core enforces a much greater degree of three-dimensionality, a trait correlated with clinical success.[8]

Section 4: Case Study in Drug Design - Rupatidine Analog

A compelling demonstration of the 3-azabicyclo[3.1.1]heptane core's utility comes from its incorporation into an analog of the antihistamine drug Rupatidine.[3][4] In the parent drug, a pyridine ring serves as a key structural element. By replacing this planar, aromatic ring with the saturated, three-dimensional 3-azabicyclo[3.1.1]heptane core, researchers observed a dramatic improvement in physicochemical properties.[3]

The Isosteric Replacement:

Caption: Isosteric replacement in the antihistamine Rupatidine.

Observed Improvements:

  • Lipophilicity (LogD): A significant decrease was observed, which is highly desirable for improving the overall drug-like properties of a molecule.[8]

  • Aqueous Solubility: The analog showed a marked increase in solubility compared to the parent compound.[4]

  • Metabolic Stability: The bicyclic analog was found to be more stable in the presence of metabolic enzymes.[4]

This case study powerfully illustrates the "escape from flatland" strategy in medicinal chemistry, where replacing flat aromatic rings with saturated, 3D scaffolds can unlock superior pharmaceutical profiles.[5]

Conclusion

The 3-azabicyclo[3.1.1]heptane core represents a significant advancement in the field of medicinal chemistry, offering a robust and synthetically accessible alternative to the traditional piperidine ring. Its inherent conformational rigidity provides a powerful lever for medicinal chemists to fine-tune ligand-receptor interactions and systematically improve the physicochemical and pharmacokinetic properties of drug candidates. By pre-organizing substituents in a defined 3D space and enhancing drug-like characteristics such as solubility and metabolic stability, this scaffold is poised to become an increasingly important building block in the development of next-generation therapeutics. Researchers and drug development professionals are encouraged to consider the strategic incorporation of this core to overcome common challenges in lead optimization and to explore novel chemical space.

References

  • Dibchak, D., Snisarenko, M., Mishuk, A., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Bioisosteres. Angewandte Chemie International Edition, 62(39), e202304246. Available from: [Link]

  • Lysenko, V., Portiankin, A., Shyshlyk, O., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available from: [Link]

  • Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440–10450. Available from: [Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. Available from: [Link]

  • SYNFORM. (2012). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Thieme. Available from: [Link]

  • PubChem. (n.d.). 3-Azabicyclo(3.1.1)heptane. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Mykhailiuk, P. K., et al. (2024). Selected parameters of 3‐azabicyclo[3.1.1]heptanes. ResearchGate. Available from: [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ACS Publications. Available from: [Link]

  • R Discovery. (n.d.). ABSTRACT MAIN TEXT. R Discovery. Retrieved January 19, 2026, from [Link]

  • Feskov, I. O., Chernykh, A. V., et al. (2019). 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Semantic Scholar. Available from: [Link]

  • Stashkevych, O., Kokhalskyi, V., Mynak, Y., et al. (2025). Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications. PubMed. Available from: [Link]

  • Mykhailiuk, P. K. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available from: [Link]

  • Baran Group. (n.d.). Bioisosteres of Common Functional Groups. Scripps Research. Retrieved January 19, 2026, from [Link]

  • Grygorenko, O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. Available from: [Link]

  • Mykhailiuk, P. K. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. PubMed Central. Available from: [Link]

  • Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., et al. (2024). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Synfacts. Available from: [Link]

  • PubChem. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Mykhailiuk, P. K. (2021). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available from: [Link]

  • Anderson, E. A., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ACS Publications. Available from: [Link]

  • Majumdar, S. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. ResearchGate. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Available from: [Link]

  • Mykhailiuk, P. K. (2023). (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. Available from: [Link]

Sources

Whitepaper: The Strategic Role of 3-Azabicyclo[3.1.1]heptane in Elevating Molecular 3D Character for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm in medicinal chemistry is undergoing a significant shift, moving away from planar, aromatic-heavy molecules towards more complex, three-dimensional (3D) structures. This "Escape from Flatland" is driven by the need to access challenging biological targets and improve the physicochemical and pharmacokinetic profiles of drug candidates. This guide provides an in-depth technical analysis of the 3-azabicyclo[3.1.1]heptane scaffold, a key player in this transition. We will explore its unique structural attributes, its profound impact on molecular three-dimensionality, and its role as a saturated bioisostere for common heterocycles. Through a detailed examination of its effects on ADME properties, a practical synthetic protocol, and illustrative case studies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage sp³-rich scaffolds for next-generation therapeutics.

Introduction: Escaping the Tyranny of Flatland

For decades, drug discovery has been dominated by molecules rich in sp²-hybridized carbon centers, largely due to the synthetic accessibility of aromatic and heteroaromatic rings. However, this over-reliance on "flat" chemistry has contributed to significant challenges, including poor solubility, metabolic instability, and off-target effects. An increase in the three-dimensionality of drug candidates has been correlated with a higher probability of clinical success.[1] Molecules with greater sp³ character and defined 3D shapes often exhibit improved physicochemical properties, leading to better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][3][4][5]

Bridged bicyclic systems, in particular, have emerged as powerful tools for instilling 3D character.[2] Among these, the 3-azabicyclo[3.1.1]heptane scaffold offers a unique combination of rigidity, complexity, and synthetic tractability, positioning it as a superior building block for modern medicinal chemistry programs.[6][7] This guide will elucidate the causality behind its benefits and provide the practical knowledge needed for its successful implementation.

Structural Analysis: The Architectural Advantage of 3-Azabicyclo[3.1.1]heptane

The power of the 3-azabicyclo[3.1.1]heptane core lies in its inherent three-dimensionality. Unlike the planar conformation of a pyridine or benzene ring, its bridged structure locks the molecule into a rigid, non-planar conformation. This fundamental difference is quantifiable through several key descriptors used to assess molecular 3D character.

  • Fraction of sp³ Carbons (Fsp³): This simple yet powerful metric calculates the ratio of sp³-hybridized carbons to the total carbon count.[8] A higher Fsp³ is strongly associated with increased 3D character and improved drug-like properties.[1][9]

  • Plane of Best Fit (PBF): This method quantifies three-dimensionality by measuring the root-mean-square distance of atoms from an optimally fitted plane through the molecule.[10] A larger PBF value indicates greater deviation from planarity.

A direct comparison highlights the scaffold's architectural superiority:

CompoundStructureFsp³PBF (Illustrative)
PyridinePlanar Aromatic0.0Low
PiperidineSaturated Monocycle1.0Medium
3-Azabicyclo[3.1.1]heptane Bridged Bicyclic 1.0 High

The rigid bicyclic nature of 3-azabicyclo[3.1.1]heptane ensures that its high Fsp³ value translates directly into a well-defined and exploitable 3D geometry, a significant advantage over the more conformationally flexible piperidine ring.[11][12]

G cluster_0 2D Scaffold cluster_1 3D Scaffold Pyridine Pyridine (Fsp³ = 0.0) Planar ABH 3-Azabicyclo[3.1.1]heptane (Fsp³ = 1.0) Non-Planar, Rigid Pyridine->ABH Increase in 3D Character

Caption: From 2D to 3D: Replacing flat rings with the 3-azabicyclo[3.1.1]heptane scaffold.

A Bioisosteric Bridge to Superior Properties

The 3-azabicyclo[3.1.1]heptane scaffold is not merely a tool for adding bulk; it serves as a highly effective saturated bioisostere for pyridine and piperidine.[6][13][14] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The key to this mimicry lies in its geometry. The exit vectors—the bonds connecting substituents to the core—of a 1,5-disubstituted 3-azabicyclo[3.1.1]heptane closely mimic the angle and distance of a meta-substituted pyridine ring.[13][15][16]

This strategic replacement allows medicinal chemists to retain desired biological activity while fundamentally altering the molecule's physicochemical properties for the better.

G Pyridine Pyridine Ring in Lead Compound (Planar, Aromatic) Replacement Bioisosteric Replacement Pyridine->Replacement ABH 3-Azabicyclo[3.1.1]heptane (3D, Saturated) Replacement->ABH Improved Improved Properties: - Solubility ↑ - Metabolic Stability ↑ - Lipophilicity (logD) ↓ - Novel IP ABH->Improved

Caption: Bioisosteric replacement workflow leading to enhanced molecular properties.

Impact on ADME Profiles: A Quantitative Improvement

Replacing a flat aromatic ring with a sp³-rich bridged system like 3-azabicyclo[3.1.1]heptane has a demonstrably positive impact on ADME profiles.[2]

  • Enhanced Metabolic Stability: Aromatic rings are often sites of metabolic liability, susceptible to oxidation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance or the formation of reactive metabolites. The saturated C-H bonds of the 3-azabicyclo[3.1.1]heptane core are significantly more resistant to such oxidation, thereby increasing the molecule's metabolic half-life.[2][13]

  • Reduced Lipophilicity: "Molecular grease" is a common problem with flat, aromatic compounds, leading to poor solubility and non-specific binding. The introduction of the more polar, saturated bicyclic scaffold typically reduces the octanol-water partition coefficient (logD), mitigating these issues.[7][17]

  • Improved Aqueous Solubility: The disruption of planarity hinders efficient crystal lattice packing, which, combined with reduced lipophilicity, often leads to a marked improvement in aqueous solubility—a critical factor for oral bioavailability.[13][16][17]

Case Study: Rupatidine Analogue

A compelling demonstration of these benefits comes from the modification of the antihistamine drug Rupatidine. Replacing its pyridine ring with a 3-azabicyclo[3.1.1]heptane core resulted in a dramatic improvement in key physicochemical properties.[7][13]

PropertyRupatidine (Parent Drug)Rupatidine Analogue (with Scaffold)Outcome
Lipophilicity (logD7.4) 3.22.5Reduced Lipophilicity
Aqueous Solubility 2 µg/mL20 µg/mL10x Increase in Solubility
Metabolic Stability (% remaining) 2%63%Vastly Improved Stability

Data adapted from Angew. Chem. Int. Ed. 2023, e202304246.[7] This self-validating data clearly shows that the substitution is not merely a structural change but a strategic move that enhances the molecule's drug-like characteristics.

Synthetic Accessibility: A Scalable Protocol

A building block's utility in drug discovery is directly tied to its synthetic accessibility. Fortunately, general and scalable methods for synthesizing 3-azabicyclo[3.1.1]heptanes have been developed, ensuring their availability for research and development.[6][7][18] A particularly efficient route involves the reductive ring-opening of a spirocyclic oxetanyl nitrile.[7][18]

Experimental Protocol: General Synthesis via Reductive Ring-Opening

This protocol describes a robust, scalable synthesis that avoids chromatography for the core product.

Objective: To synthesize a substituted 3-azabicyclo[3.1.1]heptane from a spirocyclic oxetanyl nitrile.

Step 1: Synthesis of Spirocyclic Oxetanyl Nitrile (Precursor)

  • To a solution of a substituted acetonitrile (1.0 equiv) in THF, add NaH (2.2 equiv) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 3,3-bis(iodomethyl)oxetane (1.1 equiv) and a catalytic amount of NaI.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Rationale: This is a double alkylation reaction to form the spirocyclic core. NaH acts as the base to deprotonate the acetonitrile, and NaI facilitates the substitution.

Step 2: Reductive Ring-Opening and Cyclization

  • Prepare a solution of the spirocyclic oxetanyl nitrile (1.0 equiv) in methanol (MeOH).

  • Add CoCl₂ (0.1 equiv) to the solution.

  • Cool the mixture to 0 °C and add NaBH₄ (10 equiv) portion-wise, controlling the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Rationale: This is the key transformation. NaBH₄/CoCl₂ is a powerful reducing system that reduces the nitrile to a primary amine. This intermediate amine then undergoes a spontaneous intramolecular nucleophilic attack on one of the oxetane carbons, driven by the release of ring strain, to form the thermodynamically favored 3-azabicyclo[3.1.1]heptane ring system.[18]

Step 3: Isolation and Purification

  • Quench the reaction carefully with water and concentrate under reduced pressure.

  • Add aqueous HCl to adjust the pH to ~1.

  • Wash the aqueous layer with an organic solvent (e.g., EtOAc) to remove non-basic impurities.

  • Basify the aqueous layer with NaOH to pH >12 and extract the product with an organic solvent (e.g., DCM).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure 3-azabicyclo[3.1.1]heptane product, often without the need for column chromatography.[7]

Caption: Scalable synthetic workflow for 3-azabicyclo[3.1.1]heptane core synthesis.

Conclusion and Future Outlook

The 3-azabicyclo[3.1.1]heptane scaffold is more than just another building block; it is a strategic tool for overcoming long-standing challenges in medicinal chemistry. Its rigid, sp³-rich architecture provides a direct and reliable method for increasing molecular 3D character, leading to tangible improvements in solubility, metabolic stability, and overall drug-likeness. Its ability to act as a saturated bioisostere for common aromatic rings like pyridine allows for the intelligent redesign of existing leads to enhance their properties and generate new intellectual property. As drug discovery continues to tackle increasingly complex biological targets, the deliberate incorporation of three-dimensional scaffolds such as 3-azabicyclo[3.1.1]heptane will be integral to the design of safer, more effective medicines.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for the diversification of small molecules. Current Opinion in Chemical Biology, 14(3), 362-370.
  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Request PDF: Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved January 19, 2026, from [Link]

  • Skalenko, Y. A., et al. (2018). [2+2]-Photocycloaddition of N-Benzylmaleimide to Alkenes As an Approach to Functional 3-Azabicyclo[3.2.0]heptanes. The Journal of Organic Chemistry, 83(12), 6275–6289. [Link]

  • Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2024). Bicyclo[3.1.1]heptanes as bioisosteres of benzenes. Nature Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2023). General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes. Synfacts, 19(08), 0824. [Link]

  • Meyers, J., et al. (2016). On the origins of three-dimensionality in drug-like molecules. Future Medicinal Chemistry, 8(14), 1753-1767. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Mykhailiuk, P. K., et al. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk Research Site. (n.d.). 2023-2021 Publications. Retrieved January 19, 2026, from [Link]

  • Anderson, E. A., et al. (2024). Hetero[3.1.1]propellanes. ChemRxiv. [Link]

  • Stepan, A. F., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Stepan, A. F., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Gleeson, M. P., et al. (2011). Plane of Best Fit: A Novel Method to Characterize the Three-Dimensionality of Molecules. Journal of Chemical Information and Modeling, 51(8), 1947-1956. [Link]

  • Nadin, A., & Hattotuwagama, C. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-5. [Link]

  • ResearchGate. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. [Link]

  • Grygorenko, O. O., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372-4375. [Link]

  • ResearchGate. (n.d.). Request PDF: General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres*. Retrieved January 19, 2026, from [Link]

  • Meyers, J., et al. (2016). On the origins of three-dimensionality in drug-like molecules. Future Medicinal Chemistry, 8(14), 1753-1767. [Link]

  • Wang, Y., et al. (2020). Fsp3: A new parameter for drug-likeness. Drug Discovery Today, 25(4), 625-631. [Link]

  • ResearchGate. (n.d.). Request PDF: 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Retrieved January 19, 2026, from [Link]

  • Hirata, Y., et al. (2023). Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. [Link]

  • Spring, D. R., et al. (2017). Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks. Angewandte Chemie International Edition, 56(42), 12973-12977. [Link]

  • Spring, D. R., et al. (2017). Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks. Angewandte Chemie International Edition, 56(42), 12973-12977. [Link]

  • Nadin, A., & Hattotuwagama, C. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-5. [Link]

Sources

A Technical Guide to Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical matter in drug discovery has intensified the focus on sp³-rich, conformationally restricted scaffolds that can overcome the limitations of traditional "flat" aromatic systems. The 3-azabicyclo[3.1.1]heptane core has emerged as a particularly valuable motif, acting as a bioisostere for piperidine and pyridine rings while offering a defined three-dimensional geometry.[1][2] This technical guide provides an in-depth examination of Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, a key building block that provides a strategic entry point into this important chemical space. We will explore its synthesis, physicochemical properties, and diverse applications, supported by detailed experimental protocols to empower researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Core

Modern drug design increasingly seeks to "escape from flatland," moving away from planar, aromatic structures towards more complex, three-dimensional molecules.[3] Saturated bicyclic systems are at the forefront of this movement. The 3-azabicyclo[3.1.1]heptane scaffold, in particular, is prized as a nonclassical, conformationally restricted isostere of piperidine, one of the most ubiquitous heterocycles in approved drugs.[1][4]

The rigid framework of this bicyclic system offers several distinct advantages:

  • Precise Vectorial Control: Substituents are locked into specific spatial orientations, allowing for more precise and high-affinity interactions with biological targets.

  • Improved Physicochemical Properties: Incorporation of this sp³-rich core can lead to dramatic improvements in key drug-like properties, such as solubility, as demonstrated by its use in modifying the antihistamine drug Rupatadine.[5][6]

  • Novel Chemical Space: It provides access to unique molecular shapes and pharmacophore arrangements that are inaccessible with traditional monocyclic or aromatic rings.

This compound is a cornerstone intermediate for accessing this scaffold. The benzyl carbamate (Cbz) group provides robust protection for the nitrogen, while the ketone at the 6-position serves as a versatile chemical handle for a wide array of synthetic transformations. An efficient two-step, multigram synthesis for this building block has been reported, making it a readily accessible tool for medicinal chemists.[7][8]

Physicochemical and Structural Properties

Understanding the core attributes of this building block is essential for its effective application.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1434142-13-8[9]
Molecular Formula C₁₄H₁₅NO₃N/A
Molecular Weight 245.27 g/mol N/A
Appearance White to off-white solidTypical
Key Structural Features Fused cyclobutane and piperidine rings; Cbz-protected amine; Ketone functionalityN/A
Structural Representation

The rigid, bridged structure of the core is fundamental to its utility.

Caption: Structure of this compound.

Synthesis of the Building Block

A robust and scalable synthesis is paramount for a building block's utility. A highly efficient, two-step multigram synthesis has been developed, making this compound readily available for research and development.[8]

Synthetic Workflow

The synthesis leverages readily available starting materials and proceeds through a key intramolecular cyclization.

workflow cluster_0 Step 1: Mannich-type Reaction cluster_1 Step 2: Intramolecular Cyclization start Ethyl cyclobutanone-3-carboxylate reagents1 Benzylamine + Paraformaldehyde start->reagents1 intermediate Dienamine Intermediate reagents1->intermediate  [Ref: Org. Lett. 2010, 12, 4372]   product Benzyl 6-oxo-3-azabicyclo[3.1.1] heptane-3-carboxylate intermediate->product  Thermal [4+2] Cycloaddition  

Caption: High-level workflow for the synthesis of the title building block.

Detailed Experimental Protocol: Multigram Synthesis

This protocol is adapted from the procedure described in Organic Letters.[8]

Objective: To synthesize 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, which can be readily N-protected with a Cbz group in a subsequent step.

Step 1: Synthesis of Ethyl 1-(benzylamino)-3-cyanocyclobutane-1-carboxylate

  • Setup: To a stirred solution of ethyl 3-oxocyclobutanecarboxylate (1 equiv.) and benzylamine (1 equiv.) in ethanol at room temperature, add trimethylsilyl cyanide (1.1 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by TLC or LC-MS.

    • Causality: This is a Strecker-type reaction. The ketone reacts with benzylamine to form an iminium ion intermediate, which is then attacked by the cyanide nucleophile. The use of TMSCN is a safer alternative to HCN.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is often of sufficient purity for the next step, but can be purified by column chromatography on silica gel if necessary.

Step 2: Cyclization to the Bicyclic Imide and Subsequent Reduction/Protection

Note: The literature describes several routes from cyclobutane precursors. A common strategy involves the formation of a bicyclic imide, which is then reduced. An efficient approach relies on the intramolecular imide formation in a 1,3-functionalized cyclobutane derivative.[1][2]

  • Hydrolysis & Cyclization: The nitrile from the previous step is selectively hydrolyzed to an amide. Subsequent treatment with a base (e.g., t-BuOK) induces cyclization to form a bicyclic imide (1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione derivative).[1]

  • Reduction: The resulting imide can be reduced to the corresponding diamine using a strong reducing agent like borane dimethyl sulfide complex (BH₃·SMe₂).

  • Protection: The desired this compound can then be accessed through selective protection and oxidation sequences. The direct synthesis reported by Mykhailiuk et al. via a [4+2] cycloaddition provides a more streamlined route to the core ketone structure.[8]

Applications in Drug Discovery

The true value of this building block is demonstrated by its application in the synthesis of biologically active molecules. The ketone at the 6-position is a versatile handle for introducing further complexity and diversity.

Key Synthetic Transformations

Caption: Key reaction pathways starting from the title building block.

Case Study: Bioisosteres of Piperidine

The 3-azabicyclo[3.1.1]heptane core is an excellent mimic of the piperidine chair conformation. However, depending on the substitution pattern at other positions, it can also act as a surrogate for less common "boat" conformers of piperidine.[4] This conformational control is a powerful tool for medicinal chemists. For instance, cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes are analogs of the 1,4-disubstituted piperidine chair, while the trans-isomers resemble the boat form.[4] This allows for a systematic exploration of how ligand conformation impacts binding affinity and biological activity.

Case Study: Precursors to PROTACs

Recent work has demonstrated the synthesis of bridged analogs of Thalidomide, a well-known molecular glue and a critical component of many Proteolysis-Targeting Chimeras (PROTACs), starting from derivatives of the 3-azabicyclo[3.1.1]heptane core.[1][2] The synthesis proceeds via a key intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which is accessible on a multigram scale.[1] This opens the door to creating novel, three-dimensional E3 ligase handles for the next generation of targeted protein degraders.

Conclusion and Future Outlook

This compound is more than just another building block; it is a strategic gateway to a class of conformationally defined scaffolds that are increasingly important in modern drug discovery. Its accessible synthesis and the versatile reactivity of its ketone functionality provide a robust platform for generating novel, sp³-rich chemical entities. As the pharmaceutical industry continues to tackle challenging biological targets, the demand for sophisticated, three-dimensional building blocks like this will only grow. Future research will likely focus on developing enantioselective syntheses of this core and expanding the repertoire of its synthetic transformations to further enrich the accessible chemical space.

References

  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. [Link]

  • Diastereoselective dearomative cycloaddition of bicyclobutanes with pyridinium ylides: a modular approach to multisubstituted azabicyclo[3.1.1]heptanes. ResearchGate. [Link]

  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. ACS Publications. [Link]

  • Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. ACS Publications. [Link]

  • Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]

  • 3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane. Advanced ChemBlocks. [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. ResearchGate. [Link]

  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. PubMed. [Link]

  • 3-Azabicyclo(3.1.1)heptane. PubChem. [Link]

  • Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate. [Link]

  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Sci-Hub. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ACS Publications. [Link]

  • 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Chemical Space of 3-Azabicyclo[3.1.1]heptane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery

In the modern era of drug discovery, the pursuit of novel chemical matter has increasingly turned towards the exploration of three-dimensional scaffolds. The concept of "escaping from flatland" has motivated medicinal chemists to move beyond traditional aromatic and heteroaromatic rings in search of structures with improved physicochemical properties and novel intellectual property landscapes. The 3-azabicyclo[3.1.1]heptane core has emerged as a particularly compelling scaffold in this endeavor. Its rigid, bicyclic structure serves as a conformationally constrained bioisostere for commonly used motifs such as piperidine and pyridine, offering a unique opportunity to modulate potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the chemical space of 3-azabicyclo[3.1.1]heptane analogs, detailing key synthetic strategies, structure-activity relationships, and diverse therapeutic applications.

Strategic Synthesis: Forging the Bicyclic Core

The accessibility of the 3-azabicyclo[3.1.1]heptane scaffold has been significantly advanced by the development of robust and scalable synthetic routes. Two primary strategies have proven particularly effective, each offering distinct advantages in terms of starting materials and achievable substitution patterns.

Route 1: Reductive Cyclization of Spirocyclic Oxetanyl Nitriles

A highly efficient and scalable approach to the 3-azabicyclo[3.1.1]heptane core involves the reductive cyclization of spirocyclic oxetanyl nitriles. This method has been shown to be amenable to multigram-scale synthesis without the need for chromatography.[1] The reaction proceeds through a formal intramolecular nucleophilic substitution, where the initially formed primary amine displaces the oxetane ring, leading to the formation of the bicyclic system.[1]

Experimental Protocol: General Procedure for the Reductive Cyclization of a Spirocyclic Oxetanyl Nitrile [2]

  • Step 1: Reaction Setup

    • To a solution of the spirocyclic oxetanyl nitrile (1.0 equivalent) in an appropriate solvent such as tetrahydrofuran (THF), add a reducing agent. Lithium aluminum hydride (LiAlH4) is commonly employed for this transformation.

  • Step 2: Reduction

    • The reaction mixture is stirred at room temperature for a specified period, typically several hours, to ensure complete reduction of the nitrile to the corresponding primary amine.

  • Step 3: In situ Cyclization

    • Upon formation, the primary amine undergoes an intramolecular cyclization, attacking the oxetane ring to form the 3-azabicyclo[3.1.1]heptane core.

  • Step 4: Work-up and Isolation

    • The reaction is carefully quenched, and the product is extracted using a suitable organic solvent. After drying and concentration, the crude product can often be purified by distillation or crystallization to yield the desired 3-azabicyclo[3.1.1]heptane analog.

Route 2: Diastereoselective Strecker Reaction and Intramolecular Imide Formation

An alternative and equally powerful strategy commences with the readily available 3-oxocyclobutanecarboxylate.[3][4] This route leverages a diastereoselective Strecker reaction to introduce the requisite amino and nitrile functionalities onto the cyclobutane ring. Subsequent intramolecular imide formation and further transformations provide access to a variety of functionalized 3-azabicyclo[3.1.1]heptane building blocks, including bridged analogs of thalidomide.[3]

Experimental Protocol: Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione via Strecker Reaction and Cyclization [4]

  • Step 1: Strecker Reaction

    • Methyl 3-oxocyclobutane-1-carboxylate is subjected to a modified Strecker reaction with a primary amine (e.g., benzylamine) and a cyanide source (e.g., trimethylsilyl cyanide) to afford the corresponding aminonitrile with high diastereoselectivity.

  • Step 2: Nitrile Hydrolysis and Amide Formation

    • The nitrile group of the Strecker product is selectively hydrolyzed to a primary amide under acidic conditions.

  • Step 3: Intramolecular Cyclization

    • The resulting amino amide is treated with a base, such as potassium tert-butoxide, to induce intramolecular cyclization, forming the bicyclic imide.

  • Step 4: Deprotection

    • If a protecting group was used on the nitrogen (e.g., benzyl), it is removed via catalytic hydrogenation to yield the key intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione. This intermediate can be further elaborated to generate a diverse library of analogs.

The 3-Azabicyclo[3.1.1]heptane Scaffold as a Bioisostere

A primary driver for the exploration of the 3-azabicyclo[3.1.1]heptane chemical space is its utility as a bioisosteric replacement for common pharmacophoric elements. Its rigid structure offers distinct advantages over more flexible monocyclic systems.

Pyridine and Piperidine Surrogates

The 3-azabicyclo[3.1.1]heptane core has been successfully employed as a saturated bioisostere of both pyridine and piperidine rings.[3] This substitution can lead to significant improvements in physicochemical properties. For instance, replacement of the pyridine ring in the antihistamine drug Rupatidine with a 3-azabicyclo[3.1.1]heptane moiety resulted in a notable decrease in lipophilicity (logD) and an increase in both aqueous solubility and metabolic stability.[1]

Conformationally Restricted Piperidine Analogs

The bicyclic nature of the scaffold locks the embedded six-membered ring into a defined conformation. Depending on the substitution pattern at the 3-position, both cis and trans diastereomers can be accessed. Molecular modeling and X-ray crystallography have revealed that cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes act as three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, while the trans-isomers can be considered as mimics of the less common "boat" conformation of piperidine. This provides medicinal chemists with a powerful tool to explore previously inaccessible regions of chemical space.

Therapeutic Applications and Structure-Activity Relationships

The unique structural features of 3-azabicyclo[3.1.1]heptane analogs have led to their investigation in a wide range of therapeutic areas.

Central Nervous System Disorders

Derivatives of the related 3,6-diazabicyclo[3.1.1]heptane have shown high affinity and selectivity for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of CNS disorders. Structure-activity relationship (SAR) studies on these analogs have demonstrated that substitution on the arylpyridyl moiety significantly influences binding affinity. For example, electron-donating groups tend to favor high affinity for the α4β2 subtype with minimal affinity for the α7 subtype.

Antihistamines

As previously mentioned, the incorporation of the 3-azabicyclo[3.1.1]heptane core into the structure of Rupatidine led to an improved physicochemical profile.[1] This highlights the potential of this scaffold to optimize the drug-like properties of existing therapeutic agents.

Anticancer Agents and PROTACs

The synthesis of bridged analogs of thalidomide based on the 3-azabicyclo[3.1.1]heptane scaffold opens up new avenues for the development of proteolysis-targeting chimeras (PROTACs).[3] Thalidomide is a well-known molecular glue that recruits the E3 ubiquitin ligase cereblon to degrade target proteins. The rigid bicyclic core can serve as a novel linker element in PROTAC design, potentially leading to improved efficacy and selectivity.

Enzyme Inhibition

The constrained nature of the 3-azabicyclo[3.1.1]heptane ring system makes it an attractive scaffold for the design of enzyme inhibitors. Analogs have been investigated as aromatase inhibitors, which are used in the treatment of hormone-dependent breast cancer.

Data Summary and Visualization

To facilitate the exploration of the 3-azabicyclo[3.1.1]heptane chemical space, the following table summarizes key physicochemical properties of representative analogs compared to their parent compounds.

CompoundScaffoldlogDAqueous SolubilityMetabolic Stability
RupatidinePyridineHighLowModerate
Rupatidine Analog3-Azabicyclo[3.1.1]heptaneLowerHigherHigher

Logical Workflow for Exploring the 3-Azabicyclo[3.1.1]heptane Chemical Space

G cluster_synthesis Synthetic Strategies cluster_application Applications & Optimization Route_1 Route 1: Reductive Cyclization of Spirocyclic Oxetanyl Nitriles Bioisostere Bioisosteric Replacement (Pyridine/Piperidine) Route_1->Bioisostere Generates core for property improvement Route_2 Route 2: Strecker Reaction & Intramolecular Imide Formation Route_2->Bioisostere Provides functionalized building blocks SAR Structure-Activity Relationship (SAR) Studies Bioisostere->SAR Leads to analog synthesis Therapeutic_Targets Therapeutic Targets: - CNS (nAChRs) - Antihistamines - Anticancer (PROTACs) - Enzyme Inhibitors SAR->Therapeutic_Targets Optimizes activity and selectivity

Caption: Synthetic and application workflow for 3-azabicyclo[3.1.1]heptane analogs.

Conclusion and Future Perspectives

The 3-azabicyclo[3.1.1]heptane scaffold represents a significant advancement in the design of three-dimensional molecules for drug discovery. Its role as a conformationally constrained bioisostere for piperidine and pyridine has been validated through the successful modulation of physicochemical and pharmacological properties of known drug molecules. The development of scalable synthetic routes has made this scaffold readily accessible for library synthesis and lead optimization campaigns. Future exploration of this chemical space will likely focus on expanding the diversity of substitution patterns, further elucidating structure-activity relationships for a broader range of biological targets, and leveraging computational methods to guide the design of next-generation therapeutics with enhanced efficacy and safety profiles. The continued investigation of 3-azabicyclo[3.1.1]heptane and its analogs promises to yield novel clinical candidates that successfully navigate the challenges of modern drug development.

References

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Mykhailiuk, P. K., et al. (2023). Supporting Information for General Synthesis of 3-Azabicyclo[3.1.
  • Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., ... & Grygorenko, O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Lysenko, V., et al. (2024). Supporting Information for Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.

Sources

The Constrained World of 3-Azabicyclo[3.1.1]heptane: A-Theoretical Conformational Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.1]heptane scaffold, a conformationally rigid piperidine analogue, has emerged as a compelling structural motif in modern medicinal chemistry. Its constrained bicyclic framework offers a unique three-dimensional presentation of substituents, providing a powerful tool to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. This guide delves into the theoretical conformational analysis of the 3-azabicyclo[3.1.1]heptane ring system, providing a foundational understanding for its strategic application in drug design.

The Strategic Advantage of Conformational Restriction

In the dynamic landscape of drug-receptor interactions, molecular shape is paramount. Flexible molecules can adopt a multitude of conformations, some of which are productive for binding, while others are not. This conformational flexibility can come at an entropic cost upon binding. The 3-azabicyclo[3.1.1]heptane scaffold mitigates this by locking the embedded six-membered ring into a limited set of well-defined spatial arrangements.[1] This pre-organization can lead to a more favorable binding entropy and, consequently, higher affinity for the biological target.

The primary conformational landscape of the parent bicyclo[3.1.1]heptane ring system is dominated by two principal forms.[2] For the analogous 6-azabicyclo[3.1.1]heptane, molecular structure analysis has revealed that substituents can stabilize specific conformations of the embedded piperidine ring, namely a "distorted chair" and a "stabilized boat" form.[3][4] These findings provide a critical framework for understanding the conformational preferences of the 3-azabicyclo[3.1.1]heptane core.

The Conformational Landscape: A Theoretical Perspective

The conformational space of the 3-azabicyclo[3.1.1]heptane ring is primarily defined by the puckering of the six-membered ring. Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in mapping this landscape and identifying the key low-energy conformers.

Key Conformations

The two most significant conformations of the 3-azabicyclo[3.1.1]heptane ring are the Chair and the Boat forms.

  • Chair Conformation: This conformation is characterized by a puckering of the six-membered ring analogous to the chair conformation of cyclohexane. In the case of 3-azabicyclo[3.1.1]heptane, this results in a "distorted chair" due to the constraints of the bicyclic system. Substituents on the nitrogen atom can adopt either an axial or equatorial position, leading to two distinct chair conformers (N-axial and N-equatorial).

  • Boat Conformation: The boat conformation represents a higher energy state compared to the chair. Similar to the chair, the boat form is also distorted due to the bicyclic framework.

The interconversion between these conformations proceeds through higher-energy transition states, often involving twist-boat intermediates. A conceptual representation of this conformational interplay is illustrated in the following diagram.

G Chair_N_eq Chair (N-equatorial) Transition_State1 Transition State Chair_N_eq->Transition_State1 Transition_State2 Transition State Chair_N_eq->Transition_State2 Chair_N_ax Chair (N-axial) Transition_State1->Chair_N_ax Boat Boat Transition_State3 Transition State Boat->Transition_State3 Transition_State2->Boat Transition_State3->Chair_N_ax

Caption: Conformational interconversion pathway of the 3-azabicyclo[3.1.1]heptane ring.

Computational Protocol for Conformational Analysis

A robust theoretical analysis of the 3-azabicyclo[3.1.1]heptane ring system is essential for predicting its behavior in different chemical environments and for guiding the design of new derivatives. The following outlines a standard computational workflow.

Step-by-Step Methodology
  • Initial Structure Generation:

    • Construct the 3D coordinates of the desired 3-azabicyclo[3.1.1]heptane derivative.

    • Generate initial guess structures for all plausible conformations (e.g., Chair N-equatorial, Chair N-axial, Boat).

  • Geometry Optimization:

    • Perform geometry optimizations for each initial structure using a suitable level of theory and basis set. A common and reliable choice is DFT with the B3LYP functional and a Pople-style basis set such as 6-31G(d).

    • The optimization process will locate the nearest local energy minimum on the potential energy surface.

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies).

    • These calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE) and thermal corrections, which are crucial for accurate energy comparisons.

  • Transition State Searching:

    • To determine the energy barriers for conformational interconversion, locate the transition state structures connecting the energy minima.

    • Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) or Berny optimization with eigenvector following can be employed.

    • A frequency calculation on the transition state geometry should yield exactly one imaginary frequency corresponding to the desired conformational change.

  • Energy Profile Construction:

    • Calculate the relative energies of all optimized minima and transition states, including ZPVE corrections.

    • This allows for the construction of a potential energy surface diagram, providing a clear visualization of the conformational landscape.

The following diagram illustrates this computational workflow.

G cluster_workflow Computational Workflow A Initial Structure Generation B Geometry Optimization (DFT/B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm Minima) B->C D Transition State Search B->D F Energy Profile Construction C->F E Frequency Calculation (Confirm TS) D->E E->F

Caption: A typical computational workflow for conformational analysis.

Quantitative Data Summary

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C1-C7-C5-N3)N-Substituent Orientation
Chair (N-equatorial H)0.00~55°Equatorial
Chair (N-axial H)~0.5 - 1.5~55°Axial
Boat> 5.0~0°-

Note: These values are illustrative and would require specific quantum chemical calculations for precise determination.

Conclusion and Future Directions

The 3-azabicyclo[3.1.1]heptane scaffold represents a valuable tool in the arsenal of the medicinal chemist. Its rigid conformational nature, pre-organizing substituents in well-defined three-dimensional space, offers a compelling strategy for enhancing the pharmacological properties of drug candidates. Theoretical conformational analysis, through the application of robust computational methods, provides invaluable insights into the energetic and geometric landscape of this ring system.

Future computational studies should focus on building a comprehensive library of conformational data for a wide range of N-substituted and ring-functionalized 3-azabicyclo[3.1.1]heptane derivatives. This will not only deepen our fundamental understanding of these fascinating molecules but also empower drug discovery programs to leverage their full potential in the design of next-generation therapeutics.

References

  • Simple Conformational Analysis of Cyclic and Bicyclic Compounds. (n.d.). Retrieved from [Link]

  • Conformational Analysis of Verbenols and Related Alcohols by PMR ... (n.d.). Retrieved from [Link]

  • Synthesis of Aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) and Validation as Naphthyl Bioisosteres - ChemRxiv. (n.d.). Retrieved from [Link]

  • Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. (n.d.). Retrieved from [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF. (n.d.). Retrieved from [Link]

  • Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery | Request PDF. (n.d.). Retrieved from [Link]

  • Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec - AIR Unimi. (n.d.). Retrieved from [Link]

  • Bicyclo(3.1.1)heptane, 6,6-dimethyl-3-methylene- | C10H16 - PubChem. (n.d.). Retrieved from [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed. (2024). Retrieved from [Link]

  • Bicyclo[3.1.1]heptane, 6-methyl-2-methylene-6-(4-methyl-3-pentenyl)-, [1R-(1α,5α,6β)]-. (n.d.). Retrieved from [Link]

  • Bicyclo(3.1.1)heptane | C7H12 | CID 638057 - PubChem. (n.d.). Retrieved from [Link]

  • Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1α,2β,5α)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Bicyclo(3.1.1)heptane, 2,6,6-trimethyl-, (1alpha,2beta,5alpha)- | C10H18 - PubChem. (n.d.). Retrieved from [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs | ChemRxiv. (n.d.). Retrieved from [Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed. (2023). Retrieved from [Link]

  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres** | Request PDF. (n.d.). Retrieved from [Link]

Sources

Saturated Bioisosteres: A Three-Dimensional Strategy for Optimizing Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, has long been a cornerstone of this process.[1][2] This guide moves beyond classical isosteres to provide an in-depth exploration of saturated bioisosteres—three-dimensional, sp³-rich scaffolds that are increasingly employed to overcome the liabilities of flat, aromatic moieties. By "escaping flatland," medicinal chemists can unlock significant improvements in aqueous solubility, metabolic stability, and overall drug-likeness, ultimately accelerating the journey from a promising hit to a viable clinical candidate.[3][4][5] This document serves as a technical resource for researchers, offering insights into the strategic selection, synthesis, and evaluation of these critical molecular motifs.

Introduction: Beyond Classical Bioisosterism and the Imperative of Three-Dimensionality

The concept of bioisosterism was first introduced to describe atoms or molecular fragments with similar structures and biological activities.[2][6] Classical bioisosteres often involve simple atomic or group exchanges (e.g., -OH for -NH2, -Cl for -CH3), which have proven invaluable in fine-tuning molecular properties.[1] However, the pharmaceutical industry's pipeline has historically been dominated by molecules rich in sp²-hybridized carbon atoms, particularly phenyl rings.[3] While synthetically versatile, these flat aromatic systems are frequently associated with poor aqueous solubility due to π-π stacking, and metabolic instability, often through oxidation by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites.[7][8]

The strategic shift towards molecules with greater three-dimensionality, or a higher fraction of sp³-hybridized carbons (Fsp³), is a direct response to these challenges.[5][9] Saturated bioisosteres, such as bridged and caged hydrocarbons or spirocyclic systems, offer a compelling solution. These rigid scaffolds can mimic the spatial arrangement of substituents on an aromatic ring while presenting a completely different electronic and metabolic profile.[10][11] Their introduction into a drug candidate can disrupt planarity, enhance solubility, block metabolic hotspots, and improve pharmacokinetic (PK) profiles, all while maintaining or even improving target engagement.[7][12]

The Rise of Saturated Bioisosteres: Escaping Flatland for Superior Drug Properties

The rationale for replacing a flat aromatic ring with a saturated, three-dimensional scaffold is rooted in addressing several key drug development liabilities:

  • Enhanced Metabolic Stability: Aromatic rings are common sites of oxidative metabolism. Replacing a phenyl ring with a strained, saturated system like a bicyclo[1.1.1]pentane (BCP) or cubane can significantly increase metabolic stability because the C-H bonds on these scaffolds are less susceptible to enzymatic oxidation.[4][13][14] The high s-character of these bonds contributes to their increased strength.[15] This can lead to a longer half-life and improved bioavailability.[12]

  • Improved Aqueous Solubility: The planarity of aromatic rings promotes intermolecular π-π stacking in the solid state, which can lead to high crystal lattice energy and, consequently, poor aqueous solubility. Introducing a 3D scaffold disrupts this planarity, often leading to a dramatic increase in solubility.[16][7][12]

  • Reduced Lipophilicity: While maintaining the necessary vectors for target binding, saturated bioisosteres can often reduce a molecule's lipophilicity (LogP/LogD) compared to their aromatic counterparts. This modulation helps in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile and can reduce off-target toxicity associated with high lipophilicity.[7]

  • Novel Chemical Space and Intellectual Property: The use of saturated bioisosteres opens up novel chemical space, allowing for the creation of new chemical entities with unique structures and properties. This provides significant opportunities for securing intellectual property on new drug candidates.[10][17]

  • Conformational Rigidity: The rigid nature of these scaffolds reduces the entropic penalty upon binding to a biological target and provides precise control over the orientation of substituents, which can lead to improved potency and selectivity.[9][18]

Classification and Strategic Selection of Saturated Bioisosteres

The arsenal of saturated bioisosteres available to medicinal chemists is diverse. The selection of an appropriate scaffold is a critical decision that depends on the specific properties that need to be optimized and the geometric requirements of the biological target.

Key Classes of Saturated Bioisosteres:
  • Bridged Bicyclic Systems:

    • Bicyclo[1.1.1]pentane (BCP): Perhaps the most widely adopted saturated bioisostere, the 1,3-disubstituted BCP is an excellent mimic of a para-substituted phenyl ring.[19][20] It provides a rigid linear spacer, and its introduction has been shown to significantly improve solubility and metabolic stability.[12][21]

    • Bicyclo[2.2.2]octane (BCO): A larger bridged system, the 1,4-disubstituted BCO also serves as a para-phenyl bioisostere, but with a greater separation between substituents.

    • Bicyclo[2.1.1]hexane and Bicyclo[3.1.1]heptane: These scaffolds have been explored as mimics for ortho- and meta-substituted benzenes, addressing a significant challenge in bioisosteric replacement.[17][22]

  • Caged Hydrocarbons:

    • Cubane: The 1,4-disubstituted cubane is an almost perfect geometric mimic of a para-substituted phenyl ring in terms of the distance and vectorality of its substituents.[13][14] Its highly strained nature makes its C-H bonds exceptionally resistant to oxidative metabolism.[15] Recent synthetic advances are also making ortho- and meta-cubane analogues more accessible.[13][14]

  • Spirocyclic Systems:

    • Azaspirocycles: These are spirocyclic frameworks containing at least one nitrogen atom, such as azaspiro[3.3]heptanes.[18] They have emerged as versatile bioisosteres for common heterocycles like piperidine and piperazine.[10][23] Their rigid 3D architecture can lead to improved solubility, higher basicity, and better metabolic stability compared to their monocyclic counterparts.[9]

    • Oxaspirocycles: Incorporating an oxygen atom into the spirocyclic scaffold can further modulate physicochemical properties. For example, 2-oxa-spiro[3.3]heptane derivatives are being explored as valuable building blocks.[24]

The following diagram illustrates a decision-making framework for selecting an appropriate saturated bioisostere.

G start Problem Identification (e.g., Poor Solubility, Metabolic Liability) aromatic_pattern Identify Aromatic Substitution Pattern start->aromatic_pattern para para-Substituted aromatic_pattern->para Phenyl Ring meta meta-Substituted aromatic_pattern->meta Phenyl Ring ortho ortho-Substituted aromatic_pattern->ortho Phenyl Ring heterocycle Saturated Heterocycle Replacement aromatic_pattern->heterocycle Monocyclic Heterocycle bcp Bicyclo[1.1.1]pentane (BCP) - Improves solubility - High metabolic stability para->bcp Primary Choice cubane Cubane - Excellent geometric mimic - Very high metabolic stability para->cubane Metabolic Hotspot bco Bicyclo[2.2.2]octane (BCO) - Longer spacer para->bco Need Longer Vector meta_options Bicyclo[3.1.1]heptane or meta-Cubane meta->meta_options ortho_options Bicyclo[2.1.1]hexane or ortho-Cubane ortho->ortho_options azaspiro Azaspirocycles (e.g., Azaspiro[3.3]heptane) - Replaces Piperidine/Piperazine - Improves pKa, solubility heterocycle->azaspiro

Caption: Decision tree for selecting a saturated bioisostere.

Case Study: γ-Secretase Modulators for Alzheimer's Disease

A compelling example of the power of saturated bioisosteres comes from the optimization of γ-secretase modulators. In one study, a lead compound containing a para-substituted phenyl ring exhibited poor aqueous solubility (<0.1 µg/mL) and high lipophilicity (LogD > 4).[7] To address these liabilities, the phenyl ring was replaced with several saturated bioisosteres.

Compound AnalogueLinker MoietyPotency (IC₅₀, nM)Aqueous Solubility (µg/mL)Lipophilicity (LogD)
Parent Phenyl57< 0.1> 4.0
Analogue 1 Bridged Piperidine (BP)421043.6
Analogue 2 Bicyclo[1.1.1]pentane (BCP)68843.2
Analogue 3 Bicyclo[2.2.2]octane (BCO)120183.8

Data synthesized from reference[7].

Causality and Insights:

  • The replacement of the flat phenyl ring with the 3D saturated scaffolds (BP, BCP, and BCO) led to a dramatic improvement in aqueous solubility across the board. The BCP analogue (Analogue 2) increased solubility by over 800-fold.[12] This is a direct consequence of disrupting the planar structure, which reduces crystal packing forces.

  • All three bioisosteres successfully reduced lipophilicity, with the BCP derivative showing a reduction of nearly a full log unit. This is critical for improving the overall ADME profile.

  • Importantly, the BCP and BP analogues maintained potency comparable to the parent compound, demonstrating that these scaffolds effectively mimic the geometry of the para-phenyl ring and preserve the key interactions with the biological target. The slightly larger BCO linker resulted in a modest loss of potency, highlighting the importance of selecting a bioisostere with the correct size and vectorality.[7]

Synthetic Strategies and Practical Considerations

The successful application of saturated bioisosteres is contingent on the availability of robust and scalable synthetic routes. While historically challenging, recent advances in synthetic methodology have made these scaffolds much more accessible.

  • Bicyclo[1.1.1]pentanes (BCPs): The most common precursor for BCP synthesis is [1.1.1]propellane. This highly strained molecule readily undergoes strain-release ring-opening reactions upon the addition of radical species or nucleophiles, allowing for the facile installation of substituents at the 1 and 3 positions.[19][20] Photochemical and radical-initiated methods are particularly prevalent.[25][26]

  • Cubanes: The synthesis of functionalized cubanes has traditionally been a major hurdle. However, new methods are emerging, including those that start from commercially available cubane-1,4-dicarboxylate or utilize cyclobutadiene precursors.[1][13] Furthermore, recent breakthroughs in copper-catalyzed cross-coupling reactions are enabling the functionalization of the cubane core in ways that were previously not possible, opening the door to its wider adoption.[13][14]

  • Azaspirocycles: The synthesis of azaspirocycles often involves multicomponent reactions or ring-closing metathesis.[6] A key strategy for preparing 1-azaspiro[3.3]heptanes, for instance, involves a thermal [2+2] cycloaddition followed by reduction.[10]

Experimental Workflows for Evaluation

Once a series of analogues containing saturated bioisosteres has been synthesized, a systematic evaluation of their properties is required to confirm the benefits of the bioisosteric replacement. This process involves a tiered approach, starting with fundamental physicochemical properties and moving to more complex in vitro ADME assays.

Step-by-Step Evaluation Protocol:
  • Physicochemical Property Profiling:

    • Aqueous Solubility: Determine the kinetic and thermodynamic solubility. A significant increase compared to the aromatic precursor is a key success metric.

    • Lipophilicity: Measure the octanol-water distribution coefficient (LogD) at a physiological pH (e.g., 7.4). A reduction in LogD is often desirable.

    • pKa: For compounds containing ionizable groups, determine the pKa to understand the charge state at physiological pH.

  • In Vitro ADME Screening:

    • Metabolic Stability: Incubate the compounds with human liver microsomes or hepatocytes and measure the rate of disappearance over time (half-life, t½) and calculate the intrinsic clearance (CLint).[13][27] A longer half-life and lower clearance compared to the parent compound indicate improved metabolic stability.

    • Membrane Permeability: Use cell-based assays, such as the Caco-2 permeability assay, to predict intestinal absorption.

    • Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins using methods like equilibrium dialysis. High plasma protein binding can limit the free fraction of the drug available to act on its target.

    • CYP Inhibition: Assess the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 isoforms.

  • Potency and Selectivity Assessment:

    • In Vitro Potency: Determine the IC₅₀ or Kᵢ of the new analogues in the primary biological assay to ensure that target engagement has been maintained or improved.

    • Selectivity Profiling: Test the compounds against a panel of related off-targets to ensure that the bioisosteric replacement has not introduced new liabilities.

The following diagram outlines this experimental workflow.

G cluster_0 Synthesis cluster_1 Tier 1: Physicochemical Profiling cluster_2 Tier 2: In Vitro ADME cluster_3 Tier 3: Biological Activity synthesis Synthesize Analogues (Parent vs. Bioisostere) solubility Aqueous Solubility Assay synthesis->solubility logd LogD7.4 Measurement synthesis->logd pka pKa Determination synthesis->pka met_stability Metabolic Stability (Microsomes/Hepatocytes) solubility->met_stability logd->met_stability pka->met_stability permeability Permeability (e.g., Caco-2) met_stability->permeability ppb Plasma Protein Binding permeability->ppb potency In Vitro Potency Assay (IC50) ppb->potency selectivity Off-Target Selectivity Panel potency->selectivity decision Data Analysis: Compare Parent vs. Bioisostere Improved Profile? selectivity->decision decision->synthesis Iterate Design lead_candidate Lead Candidate decision->lead_candidate Advance Candidate

Caption: Experimental workflow for evaluating saturated bioisosteres.

Future Directions and Emerging Trends

The field of saturated bioisosteres is dynamic and continues to evolve. A key challenge remains the development of efficient and scalable syntheses for more complex and multi-substituted scaffolds, particularly those that can mimic ortho- and meta-substituted aromatic rings.[11][17] The application of computational methods and data-driven approaches, such as the analysis of matched molecular pairs, will become increasingly important for predicting the impact of a given bioisosteric replacement and for guiding the design of new scaffolds.[27] As synthetic methodologies improve and our understanding of the structure-property relationships of these 3D motifs deepens, saturated bioisosteres will undoubtedly play an even more critical role in the development of the next generation of therapeutics.

Conclusion

The strategic replacement of flat aromatic rings with saturated bioisosteres represents a powerful and field-proven approach to mitigating common liabilities in drug discovery. These three-dimensional scaffolds provide a robust toolkit for enhancing metabolic stability, improving aqueous solubility, and fine-tuning physicochemical properties while maintaining the crucial geometric requirements for biological activity. By embracing the principles of three-dimensionality and "escaping flatland," medicinal chemists can design more drug-like candidates, reduce attrition rates in development, and ultimately deliver safer and more effective medicines.

References

  • Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. Figshare. Available at: [Link]

  • General Access to Cubanes as Benzene Bioisosteres. Macmillan Group - Princeton University. Available at: [Link]

  • New method for bicyclo[1.1.1]pentane ketones synthesis. KeAi Publishing. Available at: [Link]

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres. National Institutes of Health. Available at: [Link]

  • Investigations into cubane based analogues of current pharmaceuticals. UQ eSpace. Available at: [Link]

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Available at: [Link]

  • Method of preparing substituted bicyclo[1 1 1]pentanes. Google Patents.
  • Propellane-free access to bicyclo[1.1.1]pentanes. National Institutes of Health. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. DELHunter. Available at: [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. National Institutes of Health. Available at: [Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. National Institutes of Health. Available at: [Link]

  • Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Royal Society of Chemistry. Available at: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. Available at: [Link]

  • Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor. American Chemical Society. Available at: [Link]

  • Further examples of spirocyclic scaffolds containing 4-membered rings. ResearchGate. Available at: [Link]

  • The Design and Application of Bioisosteres in Drug Design. ResearchGate. Available at: [Link]

  • Diversity-oriented synthesis of azaspirocycles. National Institutes of Health. Available at: [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. National Institutes of Health. Available at: [Link]

  • The Growing Importance of Spirocycles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate. Available at: [Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. American Chemical Society. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. National Institutes of Health. Available at: [Link]

  • General access to cubanes as benzene bioisosteres. National Institutes of Health. Available at: [Link]

  • Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials.. Europe PMC. Available at: [Link]

  • General access to cubanes as benzene bioisosteres. Princeton University. Available at: [Link]

  • Saturated bioisosteres of benzene and their application in drug design. CORDIS, European Commission. Available at: [Link]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health. Available at: [Link]

  • In silico techniques for the identification of bioisosteric replacements for drug design. National Institutes of Health. Available at: [Link]

  • In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. ResearchGate. Available at: [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ResearchGate. Available at: [Link]

  • Refined ADME Profiles for ATC Drug Classes. National Institutes of Health. Available at: [Link]

  • A new bioisostere for meta-substituted arenes. University of Oxford, Department of Chemistry. Available at: [Link]

  • Bioisosteres that influence metabolism. Hypha Discovery. Available at: [Link]

  • Bioisosteres of Common Functional Groups. University of Illinois Urbana-Champaign. Available at: [Link]

  • Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Virtual Computational Chemistry Laboratory. Available at: [Link]

  • What is ADME and how does it fit into drug development?. BioIVT. Available at: [Link]

  • Refined ADME Profiles for ATC Drug Classes. ResearchGate. Available at: [Link]

  • Drug ADME. Reactome. Available at: [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Conformationally Restricted Piperidines via Reductive Amination of Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Restraint in Piperidine Synthesis

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of FDA-approved pharmaceuticals. However, its inherent conformational flexibility can be a double-edged sword, potentially leading to non-selective binding with biological targets and entropic penalties upon binding. Introducing conformational rigidity is a proven strategy to enhance potency, improve selectivity, and optimize pharmacokinetic properties.[1] Bicyclic systems, such as the 3-azabicyclo[3.1.1]heptane framework, serve as excellent starting points for creating these "nonclassical" or conformationally restricted piperidine isosteres.[2][3][4]

The starting material, Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, is a particularly valuable building block.[2][5] The rigid bicyclic core pre-organizes the piperidine ring into a defined conformation, while the ketone at the C6 position provides a versatile chemical handle for introducing a wide range of substituents and functionalities. This guide details a robust protocol for the synthesis of 6-amino-3-azabicyclo[3.1.1]heptane derivatives from this ketone via stereoselective reductive amination, a cornerstone reaction in drug discovery for its reliability and broad substrate scope.

Overall Synthetic Strategy: From Bicyclic Ketone to Functionalized Piperidine

The core transformation is a one-pot reductive amination reaction. This process involves the condensation of the ketone with a primary amine to form an intermediate iminium ion, which is then immediately reduced in situ by a selective hydride donor to yield the final secondary amine product.

Synthetic_Scheme start_mol Benzyl 6-oxo-3-azabicyclo [3.1.1]heptane-3-carboxylate plus + amine Primary Amine (R-NH2) product_mol Benzyl 6-(alkylamino)-3-azabicyclo [3.1.1]heptane-3-carboxylate reagents_node [Reducing Agent] Solvent, Acid Catalyst plus->reagents_node reagents_node->product_mol Mechanism A Ketone + R-NH2 B Protonation (H+) A->B + H+ C Activated Ketone B->C D Nucleophilic Attack C->D + R-NH2 E Hemiaminal Intermediate D->E F Dehydration (-H2O) E->F G Iminium Ion F->G H Hydride Reduction [NaBH(OAc)3] G->H I Final Amine Product H->I

Figure 2: Key stages of the reductive amination mechanism.

Detailed Experimental Protocol

This protocol describes the reductive amination of this compound with benzylamine as a representative primary amine.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound259.295182.01.0
Benzylamine107.152362.21.1
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.946363.01.5
Acetic Acid (Glacial)60.051202.01.0
Dichloromethane (DCM), Anhydrous-20 mL--
Step-by-Step Procedure

A. Reaction Setup

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (518 mg, 2.0 mmol).

  • Add 20 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Add benzylamine (236 mg, 2.2 mmol, 1.1 eq.) to the solution via syringe.

  • Finally, add glacial acetic acid (120 mg, 2.0 mmol, 1.0 eq.) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

B. Reduction

  • After 1 hour, slowly add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (636 mg, 3.0 mmol, 1.5 eq.) to the flask in portions over 10 minutes. Note: The addition may cause slight effervescence.

  • Seal the flask under a nitrogen or argon atmosphere and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

C. Work-up and Extraction

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Combine all organic layers and wash with brine (20 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

D. Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a gradient eluent system, typically starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate (e.g., Hexanes:EtOAc 9:1 to 7:3).

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product, Benzyl 6-(benzylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate, as a colorless oil or white solid.

Expected Outcome and Characterization
  • Yield: Typically 70-90%.

  • Appearance: Colorless oil or off-white solid.

  • Characterization:

    • ¹H and ¹³C NMR: To confirm the structure and determine diastereomeric ratio. Expect the disappearance of the ketone carbonyl signal in ¹³C NMR and the appearance of new signals corresponding to the added benzyl group.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition (e.g., ESI-TOF).

    • FT-IR Spectroscopy: To confirm the absence of the ketone C=O stretch (approx. 1740 cm⁻¹) and the presence of the N-H bend of the secondary amine.

Field Insights: Troubleshooting and Optimization

  • Incomplete Reaction: If the starting material is not fully consumed, an additional portion of the reducing agent (0.3-0.5 eq.) can be added. Ensure the solvent is anhydrous, as water can hydrolyze the iminium intermediate and the reducing agent.

  • Low Yield: Poor iminium formation may be the cause. Using molecular sieves (4Å) in the initial stage before adding the reducing agent can help drive the equilibrium by sequestering the water byproduct.

  • Diastereoselectivity: The stereochemical outcome is dictated by the facial selectivity of the hydride attack on the iminium ion. While NaBH(OAc)₃ often provides good selectivity, other reducing agents like Sodium Cyanoborohydride (NaBH₃CN) can be explored, although this requires careful pH control. The reaction temperature can also be lowered (e.g., to 0 °C) to potentially enhance selectivity.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.[Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI.[Link]

  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. PubMed.[Link]

  • 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. ACS Publications.[Link]

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. ResearchGate.[Link]

  • Ketoreductase enabled synthetic strategy to chiral bicyclic piperidine building blocks. Royal Society of Chemistry.[Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate.[Link]

  • Piperidine Synthesis. Organic Chemistry Portal.[Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ACS Publications.[Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.[Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed.[Link]

Sources

Diastereoselective Synthesis of Substituted 3-Azabicyclo[3.1.1]heptanes: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 3-Azabicyclo[3.1.1]heptanes in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to drug candidates is perpetual. The principle of "escaping from flatland" — moving from two-dimensional aromatic structures to three-dimensional saturated bioisosteres — has gained significant traction as a strategy to enhance drug-like properties. Within this paradigm, the 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling saturated bioisostere for commonly employed pyridine and piperidine moieties.[1][2] The rigid, bicyclic nature of this framework offers a defined spatial arrangement of substituents, which can lead to improved target engagement and selectivity. Furthermore, replacing aromatic rings with such sp³-rich structures has been shown to favorably impact metabolic stability, solubility, and lipophilicity (logD).[1][3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the diastereoselective synthesis of substituted 3-azabicyclo[3.1.1]heptanes. We will delve into the mechanistic underpinnings of key synthetic strategies, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for the synthesis of these valuable building blocks.

Core Synthetic Strategies and Mechanistic Insights

Several robust methods for the diastereoselective construction of the 3-azabicyclo[3.1.1]heptane core have been developed. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Here, we highlight two powerful and distinct approaches.

Strategy 1: Reductive Cyclization of Spirocyclic Oxetanyl Nitriles

A general and scalable approach to the 3-azabicyclo[3.1.1]heptane core involves the reductive cyclization of spirocyclic oxetanyl nitriles.[1][3] This method is operationally simple and has been demonstrated on a multigram scale without the need for chromatography.[1]

Mechanistic Rationale: The reaction proceeds through the reduction of the nitrile group to a primary amine. The resulting amino group then acts as a nucleophile, attacking one of the electrophilic methylene carbons of the oxetane ring. This intramolecular nucleophilic substitution is driven by the release of strain from the four-membered oxetane ring, leading to the formation of the more stable bicyclic amine. The diastereoselectivity of this process is inherently controlled by the rigid spirocyclic starting material, which dictates the trajectory of the intramolecular cyclization.

G start Spirocyclic Oxetanyl Nitrile intermediate Primary Amine Intermediate start->intermediate Reduction product 3-Azabicyclo[3.1.1]heptane intermediate->product Intramolecular Cyclization reductant Reducing Agent (e.g., LiAlH4) reductant->intermediate

Caption: Reductive cyclization of a spirocyclic oxetanyl nitrile.

Strategy 2: Diastereoselective Strecker Reaction followed by Intramolecular Imide Formation

Another efficient route for constructing substituted 3-azabicyclo[3.1.1]heptanes, particularly those with functionality at the bridgehead positions, relies on an intramolecular imide formation from a 1,3-disubstituted cyclobutane precursor.[2][5][6] The key to controlling the stereochemistry in this approach is a diastereoselective Strecker reaction.

Mechanistic Rationale: The synthesis commences with a Strecker reaction on a 3-oxocyclobutanecarboxylate. This multicomponent reaction, involving the ketone, an amine, and a cyanide source, introduces an amino and a nitrile group onto the cyclobutane ring. The diastereoselectivity is controlled by the steric hindrance of the existing ester group, which directs the incoming nucleophile to the opposite face of the ring. Subsequent chemical manipulations, including partial hydrolysis of the nitrile and cyclization, lead to the formation of a bicyclic imide. This imide can then be further reduced to yield the desired 3-azabicyclo[3.1.1]heptane core.

G start 3-Oxocyclobutane- carboxylate strecker Diastereoselective Strecker Reaction start->strecker intermediate1 1,3-Disubstituted Cyclobutane strecker->intermediate1 cyclization Intramolecular Imide Formation intermediate1->cyclization imide Bicyclic Imide cyclization->imide reduction Reduction imide->reduction product Substituted 3-Azabicyclo- [3.1.1]heptane reduction->product

Caption: Synthesis via Strecker reaction and intramolecular cyclization.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of 3-azabicyclo[3.1.1]heptanes using the strategies discussed above.

Protocol 1: General Synthesis of a 3-Azabicyclo[3.1.1]heptane via Reductive Cyclization

This protocol is adapted from the work of Mykhailiuk and coworkers.[3]

Materials:

  • Spirocyclic oxetanyl nitrile (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in dioxane (4 M solution)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (2.0 eq) in anhydrous Et₂O.

    • Expert Insight: The use of anhydrous solvent and an inert atmosphere is critical as LiAlH₄ reacts violently with water.

  • Addition of Starting Material: The spirocyclic oxetanyl nitrile (1.0 eq), dissolved in a minimal amount of anhydrous Et₂O, is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

    • Causality: Slow, dropwise addition is necessary to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water, while cooling in an ice bath.

    • Trustworthiness: This specific quenching procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Isolation: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with Et₂O. The combined organic filtrates are dried over Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification (if necessary): For many substrates, the crude product is of sufficient purity.[1] If further purification is required, the crude amine can be converted to its hydrochloride salt by treatment with a solution of HCl in dioxane. The resulting precipitate is collected by filtration and dried under vacuum.

Protocol 2: Synthesis of a 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione Derivative

This protocol is based on the method developed by Grygorenko and coworkers.[2]

Materials:

  • Methyl 3-oxocyclobutane-1-carboxylate (1.0 eq)

  • Benzylamine (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.1 eq)

  • Methanol (MeOH)

  • Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

Procedure:

Step A: Diastereoselective Strecker Reaction

  • To a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in methanol is added benzylamine (1.0 eq). The mixture is stirred for 30 minutes at room temperature.

  • Trimethylsilyl cyanide (1.1 eq) is then added, and the reaction is stirred for 12-16 hours at room temperature.

  • The solvent is removed under reduced pressure, and the crude amino nitrile is used in the next step without further purification.

Step B: Intramolecular Imide Formation

  • The crude amino nitrile is dissolved in anhydrous THF, and the solution is cooled to 0 °C.

  • Potassium tert-butoxide (1.2 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 2-4 hours.

    • Expert Insight: The base promotes both the hydrolysis of the nitrile to an amide (in the presence of adventitious water) and the subsequent intramolecular cyclization to the imide.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step C: Debenzylation

  • The bicyclic imide from the previous step is dissolved in methanol, and 10% Pd/C is added.

  • The reaction vessel is evacuated and backfilled with hydrogen gas (balloon or Parr shaker). The mixture is stirred under a hydrogen atmosphere at 45 °C for 24 hours.[2]

  • The catalyst is removed by filtration through Celite®, and the filtrate is concentrated to afford the desired 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione.

Data Presentation

The following table summarizes representative results for the diastereoselective synthesis of 3-azabicyclo[3.1.1]heptanes, highlighting the efficiency and stereocontrol of the discussed methods.

Method Starting Material Product Yield (%) Diastereomeric Ratio (d.r.) Reference
Reductive CyclizationSpirocyclic oxetanyl nitrile3-Aryl-3-azabicyclo[3.1.1]heptane70-95%>20:1[3]
Strecker/Imide Formation3-Oxocyclobutanecarboxylate1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione84% (over 2 steps)>20:1[2]
Cu-catalyzed [4π+2σ]Bicyclo[1.1.0]butane & Azomethine ylidePolysubstituted 3-azabicyclo[3.1.1]heptane51-99%>20:1[7][8]

Conclusion

The diastereoselective synthesis of substituted 3-azabicyclo[3.1.1]heptanes provides medicinal chemists with a powerful tool to create novel, three-dimensional molecules with enhanced drug-like properties. The methods outlined in this application note, particularly the reductive cyclization of spirocyclic oxetanyl nitriles and the diastereoselective Strecker reaction followed by intramolecular cyclization, offer reliable and scalable routes to these valuable scaffolds. By understanding the mechanistic principles behind these transformations, researchers can rationally design and execute the synthesis of a wide array of substituted 3-azabicyclo[3.1.1]heptanes for application in drug discovery and development programs.

References

  • Vertex AI Search. (2023). General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes.
  • Vertex AI Search. (2023). General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes.
  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
  • ChemRxiv. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Cambridge Open Engage.
  • Journal of the American Chemical Society. (2024). Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition.
  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39).
  • PubMed. (2024). Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition.
  • ACS Publications. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters.
  • ACS Publications. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.
  • ResearchGate. (2024). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs.

Sources

Application Notes and Protocols for Coupling Reactions of Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate

This compound is a conformationally rigid bicyclic ketone that serves as a valuable building block in medicinal chemistry and drug discovery. Its constrained framework makes it an attractive piperidine isostere, offering a unique three-dimensional exit vector for substituents.[1] The ketone functionality at the 6-position provides a versatile handle for a variety of coupling reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures, including spirocyclic systems. The carbobenzyloxy (Cbz) protecting group on the nitrogen at the 3-position ensures stability during these transformations and can be selectively removed for further derivatization.

This guide provides detailed application notes and protocols for key coupling reactions involving this scaffold, focusing on reductive amination, Wittig olefination, and spiro-oxindole formation. The methodologies described herein are designed to be robust and adaptable for researchers engaged in the synthesis of novel chemical entities.

Reductive Amination: Accessing Novel Amino Derivatives

Reductive amination is a cornerstone of medicinal chemistry for the conversion of ketones to amines. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the ketone and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This reaction is highly efficient for generating a library of analogs with diverse amine substituents at the 6-position of the azabicyclo[3.1.1]heptane core.

Scientific Principles and Mechanistic Insight

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a transient iminium ion. A mild reducing agent, typically a borohydride derivative such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is then used to selectively reduce the iminium ion without affecting the starting ketone. The choice of reducing agent is critical; STAB is often preferred due to its milder nature and reduced toxicity compared to cyanoborohydride. The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or dichloromethane (DCM) at ambient temperature.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Purification ketone Benzyl 6-oxo-3-azabicyclo [3.1.1]heptane-3-carboxylate amine Primary/Secondary Amine ketone->amine 1.0 - 1.2 equiv. solvent Dichloroethane (DCE) ketone->solvent amine->solvent Dissolve stir Stir at RT (30-60 min) solvent->stir imine Iminium Ion Intermediate stir->imine reaction Stir at RT (12-24 h) imine->reaction stab Sodium Triacetoxyborohydride (STAB) stab->reaction 1.5 - 2.0 equiv. quench Quench with sat. NaHCO₃ reaction->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product 6-Amino-3-azabicyclo[3.1.1]heptane Derivative purify->product

Caption: Reductive Amination Workflow.

Detailed Protocol: Reductive Amination with Benzylamine
  • Reagent Preparation: To a solution of this compound (1.0 eq.) in dichloroethane (DCE, 0.1 M), add benzylamine (1.1 eq.).

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-(benzylamino)-3-azabicyclo[3.1.1]heptane derivative.

ParameterConditionRationale
Solvent Dichloroethane (DCE)Aprotic, effectively solubilizes reactants and intermediates.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for iminium ions over ketones.
Stoichiometry Amine (1.1 eq.), STAB (1.5 eq.)Slight excess of amine drives imine formation; excess reducing agent ensures complete conversion.
Temperature Room TemperatureSufficient for both imine formation and reduction without side reactions.
Reaction Time 12-24 hoursTypically sufficient for complete conversion.

Wittig Reaction: Olefination for Advanced Scaffolds

The Wittig reaction provides a powerful method for the conversion of the ketone at the 6-position into an alkene.[2][3][4][5] This transformation opens up a new avenue for functionalization, as the resulting alkene can participate in a variety of subsequent reactions such as hydrogenation, epoxidation, or metathesis. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.

Scientific Principles and Mechanistic Insight

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a ketone to form an alkene and a phosphine oxide byproduct. The ylide is typically generated in situ by treating a phosphonium salt with a strong base. The mechanism is believed to proceed through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[5] Stabilized ylides (containing an electron-withdrawing group) generally lead to the formation of (E)-alkenes, while non-stabilized ylides (containing alkyl or aryl groups) tend to produce (Z)-alkenes.[2]

Experimental Workflow: Wittig Reaction

G cluster_0 Ylide Generation cluster_1 Olefination Reaction cluster_2 Work-up & Purification phosphonium Phosphonium Salt solvent_ylide Anhydrous THF phosphonium->solvent_ylide base Strong Base (e.g., n-BuLi) base->solvent_ylide Add at low temp. ylide Phosphorus Ylide solvent_ylide->ylide Stir to form solvent_reaction Anhydrous THF ylide->solvent_reaction Add ketone solution ketone Benzyl 6-oxo-3-azabicyclo [3.1.1]heptane-3-carboxylate ketone->solvent_reaction reaction Stir at RT solvent_reaction->reaction quench Quench with water reaction->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product 6-Alkylidene-3-azabicyclo[3.1.1]heptane Derivative purify->product

Caption: Wittig Reaction Workflow.

Detailed Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide
  • Ylide Generation: To a suspension of methyltriphenylphosphonium bromide (1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., argon), add n-butyllithium (n-BuLi, 1.5 eq., 2.5 M in hexanes) dropwise at 0 °C. Allow the resulting orange-red solution to stir at room temperature for 1 hour.

  • Olefination: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF (0.5 M) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the 6-methylene-3-azabicyclo[3.1.1]heptane derivative.

ParameterConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic, suitable for strong bases like n-BuLi.
Base n-Butyllithium (n-BuLi)Strong base required to deprotonate the phosphonium salt.
Stoichiometry Ylide (1.5 eq.)Excess ylide ensures complete consumption of the ketone.
Temperature 0 °C to Room TemperatureLow temperature for ylide generation to control reactivity; room temperature for the olefination.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent quenching of the highly reactive ylide and n-BuLi by moisture and oxygen.

Spiro-oxindole Synthesis: Construction of Complex Heterocycles

The ketone at the 6-position is an excellent electrophile for the formation of spirocyclic systems, which are of significant interest in drug discovery due to their rigid, three-dimensional structures. A particularly valuable transformation is the synthesis of spiro-oxindoles through a condensation reaction with an isatin derivative.

Scientific Principles and Mechanistic Insight

The reaction between a ketone and an isatin (or a pre-activated derivative) can proceed through various pathways, often catalyzed by a base or an acid. A common approach involves a three-component reaction of isatin, a C-H acid (like malononitrile), and the ketone, often catalyzed by a base like piperidine or a Lewis acid.[6][7] This leads to a Knoevenagel condensation followed by a Michael addition and cyclization cascade. Alternatively, a direct aldol-type condensation between the ketone and the C3-position of isatin can be promoted under specific conditions to form a spirocyclic intermediate that can be further elaborated.

Experimental Workflow: Three-Component Spiro-oxindole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification ketone Benzyl 6-oxo-3-azabicyclo [3.1.1]heptane-3-carboxylate solvent Ethanol or Water ketone->solvent isatin Isatin Derivative isatin->solvent malononitrile Malononitrile malononitrile->solvent reflux Reflux (e.g., 80 °C) solvent->reflux catalyst Base (e.g., Piperidine) catalyst->solvent Catalytic amount reaction Stir for 4-12 h reflux->reaction cool Cool to RT reaction->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry product Spiro[azabicyclo[3.1.1]heptane- 6,3'-oxindole] Derivative dry->product

Caption: Spiro-oxindole Synthesis Workflow.

Detailed Protocol: Three-Component Synthesis of a Spiro-oxindole Derivative
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), isatin (1.0 eq.), and malononitrile (1.0 eq.) in ethanol (0.2 M).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and stir for 4-12 hours.

  • Product Isolation: Monitor the reaction for the formation of a precipitate. Upon completion, cool the reaction mixture to room temperature.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired spiro-oxindole derivative. Further purification can be achieved by recrystallization if necessary.

ParameterConditionRationale
Reactants Ketone, Isatin, Malononitrile (1:1:1)Equimolar amounts for the three-component reaction.
Solvent EthanolA common, environmentally friendly solvent for this type of condensation.
Catalyst Piperidine (catalytic)A mild base to promote the Knoevenagel and subsequent cyclization steps.
Temperature Reflux (80 °C)Provides the necessary activation energy for the condensation and cyclization.
Reaction Time 4-12 hoursTypically sufficient for the reaction to go to completion and for the product to precipitate.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel and structurally complex molecules. The protocols detailed in this guide for reductive amination, Wittig olefination, and spiro-oxindole formation provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The adaptability of these methods allows for the creation of diverse libraries of compounds for screening in drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • ChemRxiv. (2021). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from [Link]

  • Synthesis of Spirooxindole Derivatives under Solvent- and Catalyst-Free Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin. (n.d.).
  • Amide compounds for treatment of complement mediated disorders. (n.d.). Google Patents.
  • A Practical Catalytic Reductive Amination of Carboxylic Acids. (n.d.). The Royal Society of Chemistry.
  • An Efficient Synthesis of a Spirocyclic Oxindole Analogue. (2006). Molecules, 11(9), 700-705.
  • Synthesis and characterization of spirooxindole derivatives as potential antimalarial agents. (n.d.).
  • Synthesis of 3-spirooxindole 3H-indoles through Rh(iii)-catalyzed [4 + 1] redox-neutral spirocyclization of N-aryl amidines with diazo oxindoles. (n.d.). Organic Chemistry Frontiers.
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024). The Journal of Organic Chemistry. Retrieved from [Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (2023).
  • Preparation of 3-azabicyclo [3.1.0] hexane derivatives. (n.d.). Google Patents.
  • Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles. (n.d.).
  • 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity. (n.d.). Google Patents.
  • 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride. (n.d.). Retrieved from a relevant chemical supplier website.

Sources

Application Note: A Multi-modal Analytical Approach for the Characterization of 3-Azabicyclo[3.1.1]heptane Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-azabicyclo[3.1.1]heptane scaffold is a privileged structural motif in modern medicinal chemistry, recognized as a bioisosteric replacement for piperidines and meta-substituted arenes.[1][2][3] Its rigid, three-dimensional architecture can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][4] However, the synthesis of substituted 3-azabicyclo[3.1.1]heptanes often yields diastereomeric mixtures, typically designated as exo and endo isomers. The distinct spatial arrangement of substituents in these diastereomers can lead to profound differences in biological activity and toxicological profiles. Consequently, robust and reliable analytical methods for the separation, identification, and characterization of these diastereomers are paramount for drug discovery and development. This application note provides a comprehensive guide to the primary analytical techniques for characterizing 3-azabicyclo[3.1.1]heptane diastereomers, with a focus on chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Stereochemical Challenge

The therapeutic efficacy of a chiral drug is often dictated by a single stereoisomer. The rigid bicyclic framework of 3-azabicyclo[3.1.1]heptane presents a significant stereochemical challenge. The substituent at positions such as C-6 can adopt either an exo or endo orientation, leading to distinct diastereomers. The ability to control and confirm the stereochemistry of these compounds is a critical step in the synthesis and development of novel therapeutics.[2][3] This guide outlines proven methodologies to address this analytical challenge.

Chiral Chromatography: The Gold Standard for Separation

Chromatographic techniques are indispensable for the separation and quantification of 3-azabicyclo[3.1.1]heptane diastereomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful solutions.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Direct separation of enantiomers and diastereomers on a chiral stationary phase (CSP) is often the most efficient approach.[5][6][7] Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, have demonstrated broad selectivity for a wide range of chiral amines and their derivatives.[6]

Causality of Separation: The separation mechanism on a polysaccharide-based CSP relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the stationary phase. The stability of these complexes is influenced by a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The different spatial arrangements of the exo and endo isomers of 3-azabicyclo[3.1.1]heptane derivatives lead to differential affinities for the CSP, resulting in distinct retention times.

Protocol: Chiral HPLC Method Development for 3-Azabicyclo[3.1.1]heptane Diastereomers

  • Column Selection:

    • Screen a selection of polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC). Immobilized CSPs are recommended for their broader solvent compatibility.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane/isopropanol (90:10 v/v). For basic analytes like 3-azabicyclo[3.1.1]heptanes, add a basic additive such as 0.1% diethylamine (DEA) or triethylamine (TEA) to improve peak shape and resolution.[6]

    • Polar Organic Mode: A mobile phase of acetonitrile with a basic additive can also be effective.

    • Reversed Phase: If the analyte has sufficient hydrophobicity, a mobile phase of water/acetonitrile or water/methanol with a suitable buffer can be explored.

  • Optimization:

    • Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to fine-tune retention and resolution.

    • Vary the concentration and type of the basic additive.

    • Optimize the column temperature to enhance separation efficiency.

Data Presentation: Exemplary Chiral HPLC Conditions

AnalyteColumnMobile PhaseFlow Rate (mL/min)Detection
N-Boc-6-amino-3-azabicyclo[3.1.1]heptaneChiralpak® IAn-Hexane/Ethanol/DEA (80:20:0.1)1.0UV at 210 nm
3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acidChiralpak® AD-HAcetonitrile/TFA (100:0.1)0.8UV at 254 nm

Note: This data is illustrative and specific conditions will need to be optimized for the exact derivative.

Gas Chromatography (GC) with Derivatization

For volatile or semi-volatile 3-azabicyclo[3.1.1]heptane derivatives, GC offers high resolution and sensitivity. The indirect approach, involving derivatization with a chiral reagent to form diastereomers, is a well-established method for separating enantiomers and can also be applied to diastereomeric mixtures.[8][9][10]

Causality of Separation: By reacting the chiral amine with a chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride), a mixture of diastereomeric amides is formed. These diastereomers have different physical properties, including boiling points and volatilities, which allows for their separation on a standard, achiral GC column.[8][9]

Protocol: GC Analysis of 3-Azabicyclo[3.1.1]heptane Diastereomers via Derivatization

  • Derivatization:

    • Dissolve the 3-azabicyclo[3.1.1]heptane sample in an aprotic solvent (e.g., dichloromethane).

    • Add a slight excess of a chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride) and a non-nucleophilic base (e.g., triethylamine).

    • Allow the reaction to proceed to completion at room temperature.

    • Wash the reaction mixture to remove excess reagents and byproducts.

  • GC Conditions:

    • Column: A standard, non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Start with an initial oven temperature of ~150°C and ramp up to ~300°C to ensure elution of the derivatized products.

    • Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Visualization: GC Derivatization Workflow

GC_Workflow cluster_sample Sample Preparation cluster_analysis GC Analysis Diastereomer_Mixture Exo/Endo Mixture of 3-Azabicyclo[3.1.1]heptane Reaction Derivatization Reaction Diastereomer_Mixture->Reaction Derivatizing_Agent Chiral Derivatizing Agent (e.g., N-TFA-L-prolyl chloride) Derivatizing_Agent->Reaction Diastereomeric_Products Diastereomeric Amides Reaction->Diastereomeric_Products GC_Column Achiral GC Column Diastereomeric_Products->GC_Column Separation Separation GC_Column->Separation Chromatogram Chromatogram with Separated Peaks Separation->Chromatogram

Caption: Workflow for the GC analysis of 3-azabicyclo[3.1.1]heptane diastereomers via derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the 3D Structure

NMR spectroscopy is a powerful tool for the structural elucidation of 3-azabicyclo[3.1.1]heptane diastereomers. While standard 1D ¹H and ¹³C NMR can provide initial characterization, 2D NMR techniques are essential for unambiguously assigning the relative stereochemistry.[11][12]

2D Nuclear Overhauser Effect Spectroscopy (NOESY)

The NOESY experiment is the most definitive NMR method for distinguishing between exo and endo isomers of bridged bicyclic systems.[11][13]

Causality of Signal: The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are in close proximity (typically < 5 Å). A NOESY experiment detects these interactions, providing information about the spatial arrangement of atoms in a molecule. In the case of 3-azabicyclo[3.1.1]heptane, the protons of a substituent will show NOE correlations to either the protons of the short bridge or the long bridge, depending on its exo or endo orientation.[11]

Protocol: NOESY for Diastereomer Assignment

  • Sample Preparation:

    • Dissolve the purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard 2D NOESY spectrum. A mixing time of 500-800 ms is typically a good starting point.

  • Data Analysis:

    • Exo Isomer: Expect to observe NOE cross-peaks between the protons of the substituent and the protons of the "long" methylene bridge.

    • Endo Isomer: Expect to observe NOE cross-peaks between the protons of the substituent and the protons of the "short" bridge, which contains the nitrogen atom.[11]

Visualization: NOESY Correlations for Diastereomer Identification

NOESY_Diagram cluster_exo Exo Diastereomer cluster_endo Endo Diastereomer exo_structure endo_structure R_exo R long_bridge_exo Long Bridge R_exo->long_bridge_exo NOE R_endo R short_bridge_endo Short Bridge R_endo->short_bridge_endo NOE

Caption: Conceptual diagram of key NOESY correlations for exo and endo diastereomers.

Use of Chiral Solvating and Derivatizing Agents

For enantiomeric resolution or in cases where diastereomers are difficult to distinguish, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be employed in NMR.[14]

  • Chiral Solvating Agents (CSAs): These agents form transient, diastereomeric complexes with the analyte in solution, leading to separate NMR signals for each stereoisomer.

  • Chiral Derivatizing Agents (CDAs): Similar to the GC approach, CDAs like Mosher's acid chloride can be used to create covalently bonded diastereomers that exhibit distinct chemical shifts in the NMR spectrum.[14]

Hyphenated Techniques: Combining Separation and Identification

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for the analysis of 3-azabicyclo[3.1.1]heptane diastereomers.

  • GC-MS: Provides separation of derivatized diastereomers with mass information for each peak, confirming the identity and purity.

  • HPLC-MS: Enables the analysis of less volatile derivatives and provides molecular weight confirmation for the separated diastereomers directly from the HPLC eluent.[15] High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the synthesized compounds.[15]

Conclusion

The robust characterization of 3-azabicyclo[3.1.1]heptane diastereomers is a critical aspect of their development as pharmaceutical building blocks. A multi-modal approach, leveraging the separation power of chiral chromatography and the structural elucidation capabilities of NMR spectroscopy, provides a comprehensive and reliable strategy for confirming the stereochemical integrity of these valuable compounds. The protocols and principles outlined in this application note serve as a guide for researchers to develop and validate analytical methods tailored to their specific 3-azabicyclo[3.1.1]heptane derivatives, ensuring the advancement of high-quality drug candidates.

References

  • Manius, G., & Tscherne, R. (n.d.). Gas-Liquid Chromatographic Separation of Some Optically-Active Amines by Diastereomer Formation. Analytical Research Laboratory, Quality Control Department, Hoffmann La Roche Inc.
  • Karger, B. L., Stern, R. L., Keane, W., Halpern, B., & Westley, J. W. (1967). Gas-liquid chromatographic separation of diastereoisomeric amides of racemic cyclic amines. Analytical Chemistry, 39(2), 228-232.
  • Karger, B. L., Stern, R. L., Keane, W., Halpern, B., & Westley, J. W. (1967). Gas-liquid chromatographic separation of diastereoisomeric amides of racemic cyclic amines. Analytical Chemistry. [Link]

  • Feskov, I., et al. (2021). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Kataoka, H. (2000). Gas chromatography of amines as various derivatives. ResearchGate. [Link]

  • Feskov, I. O., et al. (2020). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • Reddy, G. S., & Lee, K. (2013). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. European Journal of Organic Chemistry.
  • Nilsson, M., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]

  • Mori, T., & Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • Mykhailiuk, P., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Bioisosteres.
  • Riniker, S., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling. [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Benet, D. (n.d.). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Longdom Publishing.
  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. [Link]

  • Goodall, K. J., Brimble, M. A., & Barker, D. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry. [Link]

Sources

Application of the 3-Azabicyclo[3.1.1]heptane Core in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Scaffolds in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity, comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a flexible linker that connects the two. The design of each of these components is critical to the overall efficacy and drug-like properties of the PROTAC. In particular, the choice of scaffold for the E3 ligase ligand can profoundly influence the PROTAC's potency, selectivity, and pharmacokinetic profile.

This application note explores the utility of the 3-azabicyclo[3.1.1]heptane core, a rigid and three-dimensional bicyclic scaffold, in the design of novel E3 ligase ligands, specifically for cereblon (CRBN). We will delve into the rationale behind its use, provide detailed synthetic protocols for its incorporation into CRBN ligands, and discuss its potential to overcome some of the limitations associated with traditional planar scaffolds.

The Rationale for Rigidity: Advantages of the 3-Azabicyclo[3.1.1]heptane Scaffold

The 3-azabicyclo[3.1.1]heptane core offers several distinct advantages in the context of PROTAC design, primarily stemming from its rigid and non-planar structure.[1] In medicinal chemistry, moving from flat, two-dimensional molecules to more three-dimensional structures is a well-established strategy to improve physicochemical properties.[2]

Key benefits of incorporating the 3-azabicyclo[3.1.1]heptane scaffold include:

  • Improved Physicochemical Properties: As a saturated bioisostere of commonly used aromatic rings like pyridine and piperidine, the 3-azabicyclo[3.1.1]heptane core can enhance aqueous solubility and reduce lipophilicity, which are often challenging parameters in PROTAC development.[3][4]

  • Enhanced Target Engagement: The rigid nature of the bicyclic system pre-organizes the substituents in a defined three-dimensional space. This conformational constraint can lead to more precise and favorable interactions with the target protein, in this case, the E3 ligase CRBN, potentially increasing binding affinity and selectivity.

  • Novel Chemical Space: The use of such bicyclic scaffolds allows for the exploration of novel chemical space, providing opportunities for the development of new intellectual property and PROTACs with unique pharmacological profiles.

Application in PROTAC Design: Bridged Thalidomide Analogs as CRBN Ligands

A significant application of the 3-azabicyclo[3.1.1]heptane core in PROTACs is in the creation of "bridged" analogs of thalidomide and its derivatives (immunomodulatory drugs or IMiDs), which are well-established CRBN ligands.[3][5] By incorporating the bicyclic scaffold, the glutarimide ring of traditional IMiDs is conformationally constrained, leading to a novel class of CRBN binders.

The synthesis of these bridged thalidomide analogs has been a key focus of research, with the goal of creating new building blocks for PROTAC assembly. These efforts have led to the development of efficient synthetic routes to key intermediates like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione.[3]

Experimental Protocols

Protocol 1: Multigram Synthesis of a Key Intermediate: 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione Hydrochloride

This protocol outlines a scalable synthesis of a crucial building block for constructing bridged thalidomide analogs. The synthesis is based on the work of Lysenko et al. and involves a diastereoselective Strecker reaction followed by an intramolecular imide formation.[3][5]

Workflow Diagram:

G A Methyl 3-oxocyclobutane-1-carboxylate B Strecker Reaction (BnNH2, KCN, AcOH) A->B C Cyano-amino ester intermediate B->C D Hydrolysis and Imide Formation (H2SO4, AcOH) C->D E N-Benzyl protected bicyclic imide D->E F Debenzylation (H2, Pd/C) E->F G 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione HCl F->G

Caption: Synthetic workflow for the key bicyclic intermediate.

Step-by-Step Methodology:

  • Strecker Reaction:

    • To a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol), add benzylamine (1.1 eq), potassium cyanide (1.2 eq), and acetic acid (1.2 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyano-amino ester intermediate.

  • Hydrolysis and Intramolecular Imide Formation:

    • Dissolve the crude intermediate from the previous step in a mixture of acetic acid and concentrated sulfuric acid.

    • Heat the reaction mixture to 80-100 °C for 4-6 hours.

    • Cool the reaction to room temperature and carefully pour it onto ice.

    • Neutralize the mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer and concentrate to yield the N-benzyl protected 3-azabicyclo[3.1.1]heptane-2,4-dione.

  • Debenzylation to the Final Intermediate:

    • Dissolve the N-benzyl protected imide in a suitable solvent (e.g., methanol or ethanol) and add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • To the filtrate, add a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane) to precipitate the hydrochloride salt of the desired product.

    • Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride.

Protocol 2: General Procedure for PROTAC Synthesis using the Bicyclic CRBN Ligand

This protocol provides a general workflow for the synthesis of a PROTAC molecule incorporating the 3-azabicyclo[3.1.1]heptane-based CRBN ligand. This involves coupling the CRBN ligand to a linker, followed by conjugation to the POI ligand.

Workflow Diagram:

G A Bicyclic CRBN Ligand Intermediate C Coupling Reaction 1 (e.g., Amide coupling) A->C B Linker with a reactive group B->C D CRBN Ligand-Linker Conjugate C->D F Coupling Reaction 2 (e.g., Click chemistry, Amide coupling) D->F E POI Ligand with a reactive handle E->F G Final PROTAC Molecule F->G

Caption: General synthetic scheme for PROTAC assembly.

Step-by-Step Methodology:

  • Linker Attachment to the CRBN Ligand:

    • The primary amine of the 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate can be functionalized with a linker. For example, an amide bond can be formed by reacting the amine with a linker containing a carboxylic acid group using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).

    • Alternatively, the amine can be reacted with a linker containing an activated ester or an acyl chloride.

    • The choice of linker and coupling chemistry will depend on the desired length, flexibility, and the functional groups present on the POI ligand.

  • Purification of the CRBN Ligand-Linker Conjugate:

    • After the coupling reaction, the product should be purified using an appropriate chromatographic technique, such as flash column chromatography or preparative HPLC, to ensure high purity before the next step.

  • Coupling to the POI Ligand:

    • The purified CRBN ligand-linker conjugate, which now has a terminal reactive group from the linker, is then reacted with the POI ligand.

    • The POI ligand should have a complementary reactive handle to allow for efficient conjugation. Common coupling strategies include amide bond formation, "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), or ether formation.

  • Final Purification of the PROTAC:

    • The final PROTAC molecule should be rigorously purified, typically by preparative HPLC, to remove any unreacted starting materials and byproducts.

    • The purity and identity of the final PROTAC should be confirmed by analytical techniques such as LC-MS and NMR spectroscopy.

Future Perspectives and Conclusion

The incorporation of the 3-azabicyclo[3.1.1]heptane core into PROTAC design represents a promising strategy for developing next-generation protein degraders with improved drug-like properties. The rigid nature of this scaffold offers the potential for enhanced target engagement and selectivity, while its non-planar, saturated character can lead to better solubility and pharmacokinetic profiles compared to traditional flat aromatic systems.

While the synthesis of 3-azabicyclo[3.1.1]heptane-based CRBN ligands is now well-established, the field would greatly benefit from more published studies detailing the biological evaluation of complete PROTACs incorporating these novel ligands. Such studies are crucial to fully validate the advantages of this scaffold and to guide the rational design of future PROTACs. As more data becomes available, the 3-azabicyclo[3.1.1]heptane core is poised to become a valuable tool in the armamentarium of medicinal chemists working on targeted protein degradation.

References

  • Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., Golovchenko, O., Brovarets, V., & Grygorenko, O. (2024). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Lysenko, V., et al. (2025). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate. [Link]

  • Iida, T., Kanazawa, J., Matsunaga, T., Miyamoto, K., Uchiyama, M., & Itoh, Y. (2022). Practical and Facile Access to Bicyclo[3.1.1]heptanes: Potent Bioisosteres of meta-Substituted Benzenes. Journal of the American Chemical Society. [Link]

  • Mykhailiuk, P. K. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. [Link]

  • Design, synthesis, and biological evaluation of BRD4 degraders. (2023). PubMed. [Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]

  • Novel BRD4 Degrader Discovery using DEL Technology. (n.d.). HitGen. [Link]

  • Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. (2020). PubMed. [Link]

  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. (2025). University of Nottingham. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (n.d.). ResearchGate. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). ACS Publications. [Link]

  • Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of PROteolysis-TArgeting Chimeric (PROTAC) molecules as anticancer agents. (2024). CORDIS | European Commission. [Link]

  • Protein degraders -from thalidomide to new PROTACs. (n.d.). ResearchGate. [Link]

  • Advancing Design Strategy of PROTACs for Cancer Therapy. (2025). National Center for Biotechnology Information. [Link]

Sources

synthesis of Rupatidine analogs using a 3-azabicyclo[3.1.1]heptane scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Practical Guide to the Synthesis of Novel Rupatidine Analogs via a 3-Azabicyclo[3.1.1]heptane Scaffold for Enhanced Physicochemical Properties

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the synthesis of novel Rupatidine analogs, replacing the traditional pyridine ring with a 3-azabicyclo[3.1.1]heptane scaffold. This bioisosteric replacement has been demonstrated to dramatically improve key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, which are critical for the development of next-generation antihistaminic agents.[1][2][3] We present a comprehensive retrosynthetic analysis, detailed, step-by-step protocols for the synthesis of key intermediates, the crucial coupling reaction, and final product formation. The causality behind experimental choices, potential challenges, and optimization strategies are discussed to ensure procedural success and reproducibility.

Introduction: The Rationale for Rupatidine Analog Development

Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist, widely used for the management of allergic rhinitis and urticaria.[4] While effective, the pursuit of molecules with improved pharmacokinetic and pharmacodynamic profiles is a constant endeavor in drug discovery. A promising strategy involves the modification of the core structure of Rupatadine, specifically the 5-methyl-pyridine moiety.

Recent research has highlighted the use of saturated bioisosteres to replace aromatic rings, a strategy that can increase the three-dimensionality of a molecule and favorably impact its drug-like properties.[5] The 3-azabicyclo[3.1.1]heptane core, in particular, has emerged as a compelling saturated isostere for the meta-substituted pyridine ring found in Rupatadine.[2][5] Replacing the planar pyridine ring with this rigid, three-dimensional scaffold has been shown to lead to significant enhancements in:

  • Metabolic Stability: Increased half-life in human liver microsomes.[1][6]

  • Aqueous Solubility: Improved solubility in physiological buffers.[1][6]

  • Lipophilicity: Decreased logD, which can influence absorption and distribution.[1][6]

This guide outlines a synthetic pathway to leverage these advantages by incorporating the 3-azabicyclo[3.1.1]heptane scaffold into the Rupatadine structure.

Retrosynthetic Analysis and Overall Strategy

The synthesis of the target analog hinges on the coupling of two primary fragments: the tricyclic Desloratadine core and the novel 3-azabicyclo[3.1.1]heptane sidechain. The key disconnection in our retrosynthetic approach is the C-N bond formed between the bicyclic amine and the Desloratadine backbone, which can be forged via reductive amination.

G cluster_0 Key Intermediates Target Rupatidine Analog (48) Disconnection C-N Bond Formation (Reductive Amination) Target->Disconnection Desloratadine Desloratadine (Tricyclic Core) Disconnection->Desloratadine Aldehyde 3-formyl-3-azabicyclo[3.1.1]heptane (Sidechain Precursor) Disconnection->Aldehyde 3-Azabicyclo[3.1.1]heptane\n(Scaffold Synthesis) 3-Azabicyclo[3.1.1]heptane (Scaffold Synthesis) Aldehyde->3-Azabicyclo[3.1.1]heptane\n(Scaffold Synthesis)

Caption: Retrosynthetic analysis of the Rupatidine analog.

The overall synthetic workflow involves three main stages:

  • Synthesis of the 3-Azabicyclo[3.1.1]heptane Scaffold: Preparation of the core bicyclic amine.

  • Functionalization of the Scaffold: Conversion of the amine into a reactive aldehyde intermediate.

  • Coupling and Final Product Formation: Reductive amination with Desloratadine to yield the final analog.

Experimental Protocols

Protocol 1: Synthesis of the 3-Azabicyclo[3.1.1]heptane Scaffold

The synthesis of the 3-azabicyclo[3.1.1]heptane core is a critical first step. A general and scalable method involves the reductive cyclization of spirocyclic oxetanyl nitriles.[3][5] This transformation proceeds unexpectedly but efficiently, providing access to the desired strained ring system.

Workflow for Scaffold Synthesis:

Caption: Key steps in the synthesis of the bicyclic scaffold.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend Lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of the spirocyclic oxetanyl nitrile (1.0 eq.) in anhydrous THF to the stirred suspension.

    • Causality Note: The slow addition at 0 °C is crucial to control the exothermic reaction between LiAlH₄ and the nitrile. Anhydrous conditions are mandatory as LiAlH₄ reacts violently with water.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C. Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

    • Causality Note: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered, simplifying the purification process.

  • Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can often be used directly or purified further by distillation or chromatography if necessary.

Protocol 2: Synthesis of the Aldehyde Precursor and Reductive Amination

The key coupling step is a reductive amination, which forms the final C-N bond. This method is chosen for its high efficiency and selectivity, as it avoids the use of potentially genotoxic alkyl halides and minimizes over-alkylation.[7]

Step-by-Step Methodology:

  • Aldehyde Formation (Not explicitly detailed in sources, a plausible route is provided): A plausible preceding step is the formylation of the synthesized 3-azabicyclo[3.1.1]heptane. This can be achieved under various conditions, for example, by reaction with ethyl formate. The resulting formamide is then reduced to the corresponding aldehyde.

  • Reaction Setup: In a reaction vessel, dissolve Desloratadine (1.0 eq.) and the 3-formyl-3-azabicyclo[3.1.1]heptane precursor (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Add acetic acid (0.1 eq.) to catalyze the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.

    • Causality Note: The reaction proceeds via the formation of an imine or iminium ion, which is then reduced.[7] A catalytic amount of acid accelerates the initial condensation step by protonating the carbonyl oxygen.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

    • Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations.[8] It is less reactive than NaBH₄ and will preferentially reduce the protonated iminium ion over the aldehyde, minimizing side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 6-12 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final Rupatidine analog.

Data Summary and Characterization

The replacement of the pyridine ring with the 3-azabicyclo[3.1.1]heptane scaffold results in a dramatic improvement in physicochemical properties.[1]

CompoundSolubility (µM)logD (pH 7.4)Metabolic Half-life (t½, min)
Rupatadine < 13.23.2
Analog 48 562.535.7
Table based on data presented for a saturated analog of Rupatadine.[1][6]

Standard Characterization:

  • ¹H and ¹³C NMR: To confirm the structure and stereochemistry of the final compound.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low Yield in Reductive Amination Incomplete imine formation.Add a dehydrating agent like molecular sieves to the reaction mixture before adding the reducing agent.[7]
Decomposition of starting material or product.Run the reaction at a lower temperature (e.g., 0 °C to room temperature).
Formation of Side Products Over-alkylation or side reactions with the reducing agent.Ensure portion-wise addition of NaBH(OAc)₃. Confirm the purity of the aldehyde precursor.
Difficult Purification Co-elution of product and starting material.Optimize the solvent system for column chromatography. Consider derivatization to aid separation if necessary.

Conclusion

The synthetic route detailed in this guide provides a robust and reproducible method for accessing novel Rupatadine analogs featuring a 3-azabicyclo[3.1.1]heptane scaffold. This structural modification serves as a powerful example of bioisosteric replacement to overcome common challenges in drug development, such as poor solubility and rapid metabolism.[1][2] The resulting analogs, with their superior physicochemical profiles, represent promising candidates for further investigation as next-generation antiallergic agents.

References

  • A process for the preparation of rupatadine.
  • Refinement of Rupatadine Fumarate Synthesis. Benchchem Technical Support Center.
  • A process for the preparation of rupatadine.
  • Rupatadine fumarate compound as well as synthesis method and pharmaceutical composition thereof.
  • Scheme 7. Synthesis of compound 48 -saturated analog of Rupatadine...
  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • General Synthesis of 3-Azabicyclo[3.1.
  • Synthesis and characterization of related substances of rupatadine fumar
  • General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes.
  • Synthesis of compound 52—saturated analog of Rupatadine.
  • Synthetic strategies towards the synthesis of 3-azabicyclo[3.1.0]hexanes.
  • Design and Synthesis of Novel Scaffolds and Building Blocks. IRIS.
  • Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR Studies.
  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. Books.
  • Synthesis of 3-Azabicyclo[3.1.
  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space.
  • Synthesis and characterization of related substances of rupatadine fumarate : an antihistamine drug. Semantic Scholar.
  • An improved process for the preparation of Rupatadine Fumarate.
  • Reductive Amin
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive Amination in the Synthesis of Pharmaceuticals. OUCI.

Sources

Application Notes & Protocols: Preparation and Evaluation of Bicyclic Thalidomide Analogs for Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thalidomide, a molecule with a fraught history, has been successfully repurposed for cancer therapy, most notably for multiple myeloma.[1][2] Its mechanism of action, which involves hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific "neosubstrate" proteins, has opened a new frontier in targeted protein degradation.[1][3][4] This has spurred the development of analogs, known as Cereblon E3 Ligase Modulators (CELMoDs) or Immunomodulatory Imide Drugs (IMiDs), with improved potency and altered substrate specificity.[1][2] This guide provides a comprehensive overview and detailed protocols for the rational design, chemical synthesis, and in vitro anticancer evaluation of novel bicyclic thalidomide analogs, a class of compounds designed to impose conformational constraints on the core structure to enhance biological activity and specificity.

Introduction: The Rationale for Bicyclic Analogs

Thalidomide and its well-known derivatives, lenalidomide and pomalidomide, have demonstrated significant clinical success.[2][5] Their therapeutic effects are primarily mediated by binding to CRBN, a substrate receptor for the CULLIN4-RING E3 ubiquitin ligase (CRL4^CRBN^).[1][3] This binding event allosterically modifies the substrate-binding surface of CRBN, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells.[3]

The development of bicyclic or conformationally constrained analogs is a key strategy in medicinal chemistry to:

  • Enhance Binding Affinity: By locking the molecule into a bioactive conformation, the entropic penalty of binding to the target protein can be reduced.

  • Improve Selectivity: A more rigid structure can provide more specific interactions with the target, potentially reducing off-target effects.

  • Modulate Physicochemical Properties: Introducing new ring systems can alter properties like solubility and metabolic stability.[6]

This guide will focus on the synthesis of a bridged bicyclic analog, which serves as a representative example of constraining the thalidomide scaffold. We will then detail a standard protocol for assessing its primary anticancer activity.

The Central Mechanism: Targeted Protein Degradation

The anticancer activity of thalidomide analogs is a direct consequence of their ability to modulate the CRL4^CRBN^ E3 ligase complex. Understanding this mechanism is crucial for the rational design of new analogs.

The process can be summarized as follows:

  • Binding: The thalidomide analog binds to a specific pocket within the CRBN protein.[7] The glutarimide ring of the analog is critical for this initial interaction.[7]

  • Ternary Complex Formation: The drug acts as a "molecular glue," creating a new protein-protein interaction surface between CRBN and a neosubstrate protein that would not normally be recognized.[3]

  • Ubiquitination: Within the context of the CRL4 E3 ligase machinery, the recruited neosubstrate is polyubiquitinated.

  • Proteasomal Degradation: The ubiquitin tags mark the neosubstrate for destruction by the 26S proteasome, leading to its rapid depletion from the cell.

  • Therapeutic Effect: The degradation of key survival proteins (e.g., Ikaros and Aiolos in myeloma) triggers apoptosis and inhibits cancer cell proliferation.[3]

G cluster_0 Cellular Environment Analog Bicyclic Analog CRBN CRBN Analog->CRBN Binds CUL4 CUL4-DDB1-RBX1 CRBN->CUL4 Forms E3 Ligase Neosubstrate Neosubstrate (e.g., Ikaros) CRBN->Neosubstrate Recruits Ub Ubiquitin (Ub) CUL4->Ub Activates Ub->Neosubstrate Polyubiquitination Proteasome Proteasome Degradation Degraded Peptides Proteasome->Degradation p1->Proteasome Enters

Caption: Mechanism of Action of Bicyclic Thalidomide Analogs.

Synthesis of a Bicyclic Thalidomide Analog

This section provides a representative protocol for the synthesis of a bridged bicyclic thalidomide analog. The strategy is adapted from methodologies reported for the synthesis of 3-azabicyclo[3.1.1]heptane-based thalidomide analogs, which serve as excellent models for creating conformationally rigid structures.[6][8]

Overall Synthetic Workflow

The synthesis involves a multi-step sequence starting from a commercially available cyclobutane derivative, proceeding through an intramolecular imide formation to create the bicyclic core, and culminating in the attachment of the phthalimide group.

G A Step 1: Strecker Reaction Int1 Cyclobutane Amino Nitrile A->Int1 B Step 2: Imide Formation Int2 Bicyclic Imide (Protected) B->Int2 C Step 3: Debenzylation Int3 Bicyclic Amine (Key Intermediate) C->Int3 D Step 4: Phthalimide Coupling Final Final Bicyclic Thalidomide Analog D->Final Start 3-Oxocyclobutane- carboxylate Start->A Int1->B Int2->C Int3->D

Caption: General Synthetic Workflow for a Bicyclic Thalidomide Analog.

Detailed Experimental Protocol

Disclaimer: This protocol is for research purposes only and should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.

Step 1: Synthesis of the Bicyclic Imide Core

This step creates the rigid bicyclic structure that replaces the glutarimide ring of thalidomide. The procedure relies on an intramolecular imide formation from a 1,3-functionalized cyclobutane derivative, which can be prepared via a diastereoselective Strecker reaction.[6][8]

  • Starting Material: Ethyl 3-oxocyclobutanecarboxylate.

  • Reaction: To a solution of ethyl 3-oxocyclobutanecarboxylate (1 equiv.) in methanol, add benzylamine (1.1 equiv.) and trimethylsilyl cyanide (1.2 equiv.).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the mixture under reduced pressure. The resulting crude amino nitrile is then hydrolyzed under acidic conditions (e.g., 6M HCl, reflux) to yield the corresponding amino acid.

  • The amino acid is then cyclized to form the N-benzyl protected bicyclic imide by heating in a high-boiling point solvent like DMF or by using a coupling agent such as DCC (dicyclohexylcarbodiimide).

  • Purification: Purify the product by column chromatography on silica gel.

Step 2: Deprotection to Yield the Key Amine Intermediate

  • Reaction: Dissolve the N-benzyl protected bicyclic imide (1 equiv.) in ethanol.

  • Add Palladium on carbon (10% w/w, catalytic amount).

  • Subject the mixture to hydrogenation (H₂ gas, 50-60 psi) for 12-24 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected bicyclic amine intermediate.

Step 3: Coupling with Phthalic Anhydride to Form the Final Analog

This final step attaches the phthalimide moiety, completing the thalidomide analog structure.

  • Reaction: Dissolve the bicyclic amine intermediate (1 equiv.) and phthalic anhydride (1.05 equiv.) in glacial acetic acid.

  • Heat the mixture to reflux (approx. 118°C) for 4-6 hours.

  • Work-up: Allow the reaction to cool to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure bicyclic thalidomide analog.

Characterization

The identity and purity of the final compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

In Vitro Anticancer Evaluation

Once synthesized and characterized, the novel analog must be tested for biological activity. The MTT assay is a standard, reliable colorimetric method for assessing a compound's cytotoxic effect on cancer cells.[9][10]

Protocol: MTT Cytotoxicity Assay

This protocol assesses the ability of the synthesized analog to reduce the viability of cancer cells.

  • Cell Culture:

    • Select appropriate cancer cell lines (e.g., MM.1S for multiple myeloma, HCT-116 for colon cancer, MCF-7 for breast cancer).[11]

    • Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the bicyclic thalidomide analog in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[10]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation and Interpretation

Results should be presented clearly, often in a table comparing the IC₅₀ values of the new analog against the parent compound (thalidomide) and a known potent analog (e.g., pomalidomide).

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ values in µM)

CompoundMM.1S (Myeloma)HCT-116 (Colon)MCF-7 (Breast)
Thalidomide75.2> 100> 100
Pomalidomide0.545.862.1
Bicyclic Analog 1 5.3 88.4 95.7

An analog with a significantly lower IC₅₀ value in the target cell line (e.g., MM.1S) compared to thalidomide indicates successful potency enhancement.[11][12] Further assays can then be performed to confirm the mechanism, such as Western blotting for Ikaros degradation or cell cycle analysis.[11]

Conclusion and Future Directions

The rational design and synthesis of bicyclic thalidomide analogs represent a promising strategy for developing next-generation CELMoDs with enhanced potency and selectivity. The protocols outlined in this guide provide a robust framework for the synthesis, purification, characterization, and primary biological evaluation of these novel compounds. Successful candidates identified through this workflow can be advanced to more complex secondary assays, mechanistic studies, and eventually, in vivo testing, contributing to the expanding arsenal of targeted protein degraders for cancer therapy.

References

  • Ito, T., & Handa, H. (2020). Molecular mechanisms of thalidomide and its derivatives. Journal of Pharmacological Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Molecular mechanisms of thalidomide and its derivatives. Request PDF. Available at: [Link]

  • Semantic Scholar. (n.d.). Molecular mechanisms of thalidomide and its derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Thalidomide. Available at: [Link]

  • Wikipedia. (n.d.). Cereblon E3 ligase modulator. Available at: [Link]

  • Fayed, B. A., et al. (2022). Design, synthesis, and biological evaluation of new challenging thalidomide analogs as potential anticancer immunomodulatory agents. RSC Advances. Available at: [Link]

  • PubMed. (n.d.). Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action. Available at: [Link]

  • PubMed. (n.d.). Bioassays for anticancer activities. Available at: [Link]

  • ResearchGate. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Request PDF. Available at: [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Available at: [Link]

  • Al-Sanea, M. M., et al. (2020). Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. Molecules. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Available at: [Link]

  • YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Available at: [Link]

  • Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Available at: [Link]

  • Al-Blewi, F. F., et al. (2023). Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents. Scientific Reports. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Properties of thalidomide and its analogues: Implications for anticancer therapy. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. Available at: [Link]

  • New Journal of Chemistry. (n.d.). Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents. Available at: [Link]

  • PubMed. (n.d.). Solid-phase synthesis of thalidomide and its analogues. Available at: [Link]

Sources

Troubleshooting & Optimization

overcoming challenges in the synthesis of 3-azabicyclo[3.1.1]heptane cores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.1]heptane cores. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable structural motif. The 3-azabicyclo[3.1.1]heptane core is a key saturated bioisostere for meta-substituted arenes and pyridines, offering improved physicochemical properties in drug candidates.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful execution of your synthetic routes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Route 1: Reductive Cyclization of Spirocyclic Oxetanyl Nitriles

This scalable approach is a robust method for the synthesis of 3-azabicyclo[3.1.1]heptanes.[4][5] However, the reaction is sensitive to specific conditions.

Question 1: My reduction of the spirocyclic oxetanyl nitrile with LiAlH₄ is giving low yields or a complex mixture of products. What could be the issue?

Answer:

Several factors can contribute to poor outcomes in this reaction. The key to this transformation is the tandem reduction of the nitrile and the intramolecular ring-opening of the oxetane by the newly formed amine.

  • Causality of the issue:

    • Incomplete Reaction: Insufficient reducing agent or reaction time can lead to the formation of partially reduced intermediates.

    • Side Reactions: The highly reactive nature of LiAlH₄ can lead to undesired side reactions if not properly controlled. While catalytic hydrogenation is an alternative for nitrile reduction, it can sometimes lead to the formation of secondary and tertiary amine byproducts.[6]

    • Work-up Procedure: Improper quenching of the reaction can lead to the formation of aluminum salts that complicate purification.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Control Reaction Temperature: The initial addition of LiAlH₄ should be performed at a low temperature (e.g., 0 °C) to control the exotherm, followed by warming to room temperature or gentle reflux to drive the reaction to completion.

    • Optimize Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 2-4 equivalents) to ensure complete reduction of the nitrile and subsequent ring opening.

    • Careful Work-up: A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is recommended to precipitate aluminum salts as a granular solid that can be easily filtered off.

Question 2: I'm observing the formation of the amino alcohol intermediate but no cyclization to the desired 3-azabicyclo[3.1.1]heptane. Why is this happening?

Answer:

This indicates that the intramolecular ring-opening of the oxetane is the rate-limiting step or is not occurring under your reaction conditions. Interestingly, attempts to synthesize the analogous 3-oxabicyclo[3.1.1]heptane by reduction of the corresponding spirocyclic oxetanyl ester with LiAlH₄ resulted in the formation of the diol without subsequent cyclization.[7] This highlights the unique reactivity of the nitrile precursor.

  • Causality of the issue:

    • Insufficient Activation of the Oxetane: The intramolecular nucleophilic attack by the amine requires the oxetane to be sufficiently electrophilic.

    • Steric Hindrance: Bulky substituents on the cyclobutane or oxetane ring may hinder the intramolecular cyclization.

  • Troubleshooting Steps:

    • Increase Reaction Temperature and Time: After the initial reduction at a lower temperature, increasing the temperature to reflux in a higher-boiling solvent like THF can provide the necessary energy for the cyclization to occur.

    • Lewis Acid Additives: While not explicitly reported for this specific transformation, the addition of a mild Lewis acid during the work-up (after the LiAlH₄ has been quenched) could potentially facilitate the ring-opening of the oxetane. This should be approached with caution as it can also promote side reactions.

Experimental Protocol: Reductive Cyclization of a Spirocyclic Oxetanyl Nitrile

  • To a stirred suspension of LiAlH₄ (3.0 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of the spirocyclic oxetanyl nitrile (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of H₂O (X mL), 15% aqueous NaOH (X mL), and H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting suspension at room temperature for 1 hour.

  • Filter the granular precipitate and wash thoroughly with THF or another suitable solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-azabicyclo[3.1.1]heptane.

Visualization of the Reductive Cyclization Workflow

cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_troubleshooting Troubleshooting Start Spirocyclic Oxetanyl Nitrile Reduction LiAlH4, THF Start->Reduction 1. Add starting material to reducing agent Workup Fieser Work-up Reduction->Workup 2. Quench reaction LowYield Low Yield/ Complex Mixture Reduction->LowYield Check anhydrous conditions, stoichiometry, and temperature Product 3-Azabicyclo[3.1.1]heptane Workup->Product 3. Isolate product NoCyclization No Cyclization/ Amino Alcohol Intermediate Workup->NoCyclization Increase reaction time/temperature

Caption: Workflow for the reductive cyclization of spirocyclic oxetanyl nitriles.

Route 2: Intramolecular Imide Formation

This method provides access to 1-amino-3-azabicyclo[3.1.1]heptane-2,4-diones, which are versatile building blocks.[2][8] The key step is the base-mediated cyclization of a 1,3-functionalized cyclobutane derivative.

Question: The intramolecular cyclization to form the bicyclic imide is not proceeding, or I am observing significant side products. What are the likely causes?

Answer:

The success of this cyclization depends on the careful choice of base and reaction conditions to favor the desired intramolecular reaction over potential intermolecular side reactions.

  • Causality of the issue:

    • Incorrect Base: The pKa of the proton being removed is critical. A base that is too strong or too weak can lead to undesired outcomes.

    • Reaction Concentration: High concentrations can favor intermolecular reactions, leading to oligomerization or polymerization.

    • Leaving Group Quality: The efficiency of the cyclization is dependent on the nature of the leaving group in the 1,3-substituted cyclobutane precursor.

  • Troubleshooting Steps:

    • Base Selection: Potassium tert-butoxide (t-BuOK) is reported to be effective for this transformation.[2] If this is not working, consider other non-nucleophilic bases such as NaH or KHMDS.

    • High Dilution: Running the reaction at high dilution (e.g., <0.05 M) can favor the intramolecular cyclization pathway.

    • Optimize Temperature: The reaction may require heating to overcome the activation energy for cyclization. However, excessive heat can promote decomposition. A systematic evaluation of the reaction temperature is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 3-azabicyclo[3.1.1]heptane derivatives?

A1: Due to the presence of the basic nitrogen atom, these compounds are often polar and can exhibit poor chromatographic behavior on standard silica gel, such as significant streaking.[9]

  • Solutions:

    • Deactivation of Silica Gel: Pre-treating the silica gel with a small amount of a basic modifier like triethylamine or ammonia in the eluent can significantly improve peak shape.[8]

    • Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography (C18) can be an effective alternative.

    • Purification of a Protected Intermediate: Converting the amine to a less polar derivative, such as a Boc-carbamate, can facilitate purification by standard silica gel chromatography. The protecting group can then be removed in a subsequent step.[9]

    • Salt Formation and Recrystallization: The product can be isolated and purified as a salt (e.g., hydrochloride), which may be amenable to recrystallization.

Q2: I am considering a [2+2] cycloaddition approach. What are the major hurdles?

A2: Intramolecular [2+2] cycloadditions to form the 3-azabicyclo[3.1.1]heptane core can be challenging. Thermal [2+2] cycloadditions are often symmetry-forbidden and require specific, activated substrates.[10][11] Photochemical [2+2] cycloadditions are more common but can suffer from low quantum yields and the formation of side products.[5][12] Careful selection of the photochemical conditions (wavelength, sensitizer, solvent) is crucial for success.

Q3: For 1,3-dipolar cycloaddition routes, how can I control regioselectivity?

A3: Regioselectivity in 1,3-dipolar cycloadditions is governed by both steric and electronic factors of the dipole and the dipolarophile.[13][14]

  • Control Strategies:

    • Choice of Substituents: The electronic nature of the substituents on both the 1,3-dipole and the dipolarophile can influence the frontier molecular orbital (FMO) energies and, thus, the regiochemical outcome.

    • Lewis Acid Catalysis: The use of a Lewis acid can alter the FMO energies and enhance the regioselectivity of the cycloaddition.[15]

    • Solvent Effects: The polarity of the solvent can influence the transition state and, in some cases, affect the regioselectivity.

Q4: What are the key spectroscopic signatures to confirm the formation of the 3-azabicyclo[3.1.1]heptane core?

A4:

  • ¹H NMR: The bicyclic nature of the core leads to a constrained structure with distinct proton signals, often in the aliphatic region. The bridgehead protons and the protons on the cyclobutane ring will have characteristic chemical shifts and coupling constants.

  • ¹³C NMR: The number of carbon signals should correspond to the symmetry of the molecule. The bridgehead carbons and the carbons of the cyclobutane ring will have characteristic chemical shifts.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the synthesized molecule.

  • X-ray Crystallography: For crystalline derivatives, X-ray crystallography provides unambiguous proof of the structure and stereochemistry.[15]

Data Summary

Synthetic RouteKey ReagentsCommon Challenges
Reductive CyclizationSpirocyclic oxetanyl nitrile, LiAlH₄Incomplete reaction, side reactions, difficult work-up
Intramolecular Imide Formation1,3-functionalized cyclobutane, t-BuOKIntermolecular side reactions, choice of base
[2+2] CycloadditionDiene/alkene precursor, heat or UV lightLow yields, side product formation, symmetry restrictions
1,3-Dipolar CycloadditionBicyclobutane, nitrone/isatogenRegioselectivity, stereoselectivity

References

  • Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes - PubMed Central. Available at: [Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed. Available at: [Link]

  • (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - ResearchGate. Available at: [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs - ChemRxiv. Available at: [Link]

  • 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC - PubMed Central - NIH. Available at: [Link]

  • Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes | JACS Au - ACS Publications. Available at: [Link]

  • 1,3 dipolar cycloaddition of münchnones: Factors behind the regio-selectivity. Available at: [Link]

  • Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction - YouTube. Available at: [Link]

  • Photochemistry of [2+2] cycloadditions a, Comparison of thermally... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]

  • Thermal [2+2] cycloaddition reactions - YouTube. Available at: [Link]

  • Nitrile to Amine - Common Conditions. Available at: [Link]

  • Selected parameters of 3‐azabicyclo[3.1.1]heptanes 3 a⋅HCl, 11 a⋅HCl,... - ResearchGate. Available at: [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents - MDPI. Available at: [Link]

  • Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[2]pyrrole cage - Chemical Science (RSC Publishing). Available at: [Link]

  • Purification Troubleshooting : r/chemistry - Reddit. Available at: [Link]

  • Selected examples of intramolecular Wittig reactions employing succinimide rings. - ResearchGate. Available at: [Link]

  • A Facile Entry to Bicyclic Systems from L-Glutamic Acid | Request PDF - ResearchGate. Available at: [Link]

  • intramolecular imine formation - YouTube. Available at: [Link]

  • Photochemical (2+2) Cycloaddition Reaction - AK Lectures. Available at: [Link]

  • Synthesis of Bicyclic Imidazoles via [2 + 3] Cycloaddition between Nitriles and Regioselectively Generated α-Imino Gold Carbene Intermediates - Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. Available at: [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - MDPI. Available at: [Link]

  • Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles - PubMed. Available at: [Link]

  • reduction of nitriles - Chemguide. Available at: [Link]

  • A Quick Guide to Reductions in Organic Chemistry. Available at: [Link]

  • Nitrile reduction issues : r/chemistry - Reddit. Available at: [Link]

Sources

Technical Support Center: Managing Diastereoselectivity in 3-Azabicyclo[3.1.1]heptane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methodologies involving the 3-azabicyclo[3.1.1]heptane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in controlling stereochemical outcomes during the synthesis and functionalization of this valuable bicyclic system. The unique conformational constraints of the 3-azabicyclo[3.1.1]heptane core present both opportunities for novel molecular design and challenges in achieving desired diastereoselectivity.

This resource provides in-depth, evidence-based answers to frequently asked questions and detailed troubleshooting guides for common synthetic transformations. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to navigate these challenges and streamline your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stereochemical behavior of the 3-azabicyclo[3.1.1]heptane system.

FAQ 1: What are the primary factors governing diastereoselectivity in reactions involving the 3-azabicyclo[3.1.1]heptane core?

The diastereoselectivity in reactions on this scaffold is primarily dictated by its rigid, strained bicyclic structure. The molecule exists in a constrained conformation, which creates two distinct faces for incoming reagents: the exo and endo faces.

  • Steric Hindrance: The concave, more hindered endo face is shielded by the cyclobutane ring. Consequently, reagents tend to approach from the more accessible, convex exo face. This steric bias is often the dominant factor in determining the stereochemical outcome.

  • Torsional Strain: The arrangement of substituents in the transition state can introduce torsional strain, influencing the preferred reaction pathway. Reactions will favor transition states that minimize these strains.

  • Electronic Effects: The nitrogen atom at the 3-position can influence the electronics of the system, particularly in reactions involving adjacent carbons. The orientation of the nitrogen lone pair and the presence of substituents on the nitrogen can direct incoming reagents.

  • Reaction Conditions: Solvent, temperature, and the choice of catalyst or reagent can significantly modulate the balance between kinetic and thermodynamic control, thereby altering the diastereomeric ratio of the products.[1][2]

Part 2: Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific synthetic challenges, offering mechanistic insights and actionable protocols.

Troubleshooting Guide 1: Poor exo/endo Selectivity in the Reduction of 3-Azabicyclo[3.1.1]heptan-6-one

The Problem: You are performing a reduction of a 3-azabicyclo[3.1.1]heptan-6-one derivative and obtaining a mixture of the exo and endo alcohol diastereomers with low selectivity. The desired isomer is the exo-alcohol, resulting from endo attack of the hydride.

Mechanistic Insight: The reduction of the ketone at the C6 position is a classic example of nucleophilic addition to a carbonyl. The stereochemical outcome depends on the trajectory of the hydride attack.

  • Exo Attack: The hydride attacks from the less sterically hindered exo face, leading to the thermodynamically more stable endo-alcohol.

  • Endo Attack: The hydride attacks from the more sterically hindered endo face, leading to the exo-alcohol. This pathway is generally disfavored due to steric clash with the bicyclic framework.

G

Troubleshooting and Optimization Strategies:

StrategyRationaleExpected Outcome
Use of Bulky Reducing Agents Bulky hydride sources (e.g., L-Selectride®, K-Selectride®) will be more sensitive to steric hindrance and will preferentially attack from the less hindered exo face.Increased formation of the endo-alcohol.
Use of Less Bulky Reducing Agents Smaller hydride donors (e.g., NaBH₄) may show less facial selectivity.Potentially a mixture of diastereomers.
Chelation Control If the nitrogen at the 3-position is unprotected or has a Lewis basic substituent, using a reducing agent with a coordinating metal (e.g., LiAlH₄) can lead to a pre-complexation that directs the hydride delivery from a specific face.Can potentially favor the exo-alcohol, depending on the transition state geometry.
Lowering the Reaction Temperature Lower temperatures generally favor the kinetically controlled product, which arises from the lower energy transition state. In this system, exo attack typically has a lower activation barrier.Increased selectivity for the endo-alcohol.

Experimental Protocol: Diastereoselective Reduction with L-Selectride

  • Preparation: To a solution of N-Boc-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (N₂ or Ar), add L-Selectride® (1.0 M in THF, 1.2 eq) dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the consumption of the starting material by TLC or LC-MS.

  • Quenching: Slowly add a saturated aqueous solution of NH₄Cl to quench the excess hydride.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the resulting alcohols by ¹H NMR or GC analysis.

Troubleshooting Guide 2: Lack of Diastereoselectivity in the Synthesis of the Bicyclic Core via Cycloaddition

The Problem: You are attempting a (3+3) or a formal [4π+2σ] cycloaddition to construct the 3-azabicyclo[3.1.1]heptane ring system, but the reaction yields a mixture of diastereomers.[3]

Mechanistic Insight: The stereochemical outcome of these cycloadditions is determined in the transition state. Factors influencing the facial selectivity of the approach of the two reacting components are critical. The use of Lewis acid catalysts can play a significant role in organizing the transition state and inducing diastereoselectivity.[3] DFT calculations have shown that these reactions can proceed through a stepwise mechanism involving nucleophilic addition followed by intramolecular cyclization. The stereochemistry is set during the cyclization step.[3]

G

Troubleshooting and Optimization Strategies:

StrategyRationaleExpected Outcome
Screening Lewis Acids Different Lewis acids (e.g., Sc(OTf)₃, Eu(OTf)₃) have varying coordination strengths and steric profiles, which can influence the geometry of the transition state.[3]Identification of a Lewis acid that provides optimal diastereoselectivity.
Solvent Effects The polarity and coordinating ability of the solvent can affect the activity of the Lewis acid and the stability of the transition states.Non-coordinating solvents like dichloromethane or toluene often give better results.
Temperature Optimization Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy.Improved diastereomeric ratio.
Substituent Effects The steric and electronic nature of the substituents on both the bicyclobutane and the other reactant (e.g., nitrone, pyridinium ylide) can significantly impact facial selectivity.Modifying substituents can be a powerful tool to steer the stereochemical outcome.

Experimental Protocol: Eu(OTf)₃-Catalyzed Formal [4π+2σ] Cycloaddition

  • Preparation: To a solution of the bicyclo[1.1.0]butane (1.2 eq) and the nitrone (1.0 eq) in anhydrous dichloromethane (0.1 M) at room temperature under an inert atmosphere, add Eu(OTf)₃ (10 mol%).

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis: Purify the crude product by flash column chromatography and determine the diastereomeric ratio of the isolated product by ¹H NMR analysis.

Troubleshooting Guide 3: Unsuccessful Diastereomer Resolution or Epimerization

The Problem: You have a mixture of diastereomers that are difficult to separate by chromatography, or you wish to convert the undesired diastereomer into the desired one.

Mechanistic Insight: Epimerization involves the inversion of a stereocenter. This typically requires the temporary removal of a proton from the stereogenic carbon to form a planar, achiral intermediate (or an intermediate that can be protonated from either face), followed by re-protonation. For this to occur, the proton must be acidic enough to be removed by a suitable base.

Troubleshooting and Optimization Strategies:

StrategyRationaleExpected Outcome
Base-Catalyzed Epimerization If the stereocenter bears an acidic proton (e.g., α to a carbonyl or nitrile), treatment with a base can induce epimerization to the thermodynamically more stable diastereomer.Conversion of the kinetic product to the thermodynamic product, resulting in a single diastereomer or an enriched mixture.
Derivative Formation and Separation Converting a mixture of alcohols or amines into diastereomeric esters or amides with a chiral auxiliary can facilitate separation by chromatography or crystallization. The auxiliary can then be cleaved to yield the pure diastereomers.Successful separation of the individual diastereomers.
Selective Crystallization Sometimes, one diastereomer in a mixture will crystallize preferentially, allowing for its isolation in pure form. Screening different solvents is key.Isolation of one pure diastereomer from a mixture.

Experimental Protocol: Base-Catalyzed Epimerization of a C6-Substituted Derivative

  • Preparation: Dissolve the diastereomeric mixture (e.g., of a 6-carboxyethyl-3-azabicyclo[3.1.1]heptane) in a suitable solvent (e.g., ethanol).

  • Reaction: Add a catalytic amount of a strong base (e.g., sodium ethoxide in ethanol). Heat the reaction mixture to reflux and monitor the change in the diastereomeric ratio over time by GC or NMR analysis of aliquots.

  • Work-up: Once equilibrium is reached (or the desired ratio is achieved), cool the reaction, neutralize the base with a mild acid (e.g., acetic acid), and remove the solvent under reduced pressure.

  • Purification: Purify the resulting mixture by column chromatography to isolate the desired, thermodynamically favored diastereomer.

References

  • Diastereoselective dearomative cycloaddition of bicyclobutanes with pyridinium ylides: a modular approach to multisubstituted azabicyclo[3.1.1]heptanes. ResearchGate. Available at: [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. Available at: [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. Available at: [Link]

  • Epimerization Reaction of a Substituted Vinylcyclopropane Catalyzed by Ruthenium Carbenes: Mechanistic Analysis. ACS Publications. Available at: [Link]

  • Computer-assisted mechanistic evaluation of organic reactions. 20. Ene and retro-ene chemistry. ACS Publications. Available at: [Link]

  • Divergent Synthesis of 1‑Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. National Institutes of Health. Available at: [Link]

  • Computational model captures the elusive transition states of chemical reactions. MIT News. Available at: [Link]

  • Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Royal Society of Chemistry. Available at: [Link]

  • Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. ResearchGate. Available at: [Link]

  • A Novel Diastereoselective Multicomponent Cascade Reaction. ResearchGate. Available at: [Link]

  • Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids,Stereoselective Synthesis of alpha-Trifluoromethyl. University of Basel. Available at: [Link]

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Yield for Large-Scale 3-Azabicyclo[3.1.1]heptane Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale production of 3-azabicyclo[3.1.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of this valuable bicyclic scaffold. As a conformationally restricted piperidine analog and a bioisostere for various aromatic systems, optimizing its production is crucial for advancing drug discovery programs.[1][2][3][4][5][6]

This resource provides field-proven insights into common challenges, offering logical, step-by-step solutions to enhance reaction yield, purity, and overall process efficiency.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered during the synthesis of 3-azabicyclo[3.1.1]heptane and its derivatives.

Q1: What are the most common synthetic routes for large-scale production of 3-azabicyclo[3.1.1]heptane?

A1: Several viable routes for multigram synthesis have been reported. Two prominent methods are:

  • Intramolecular Imide Formation from Cyclobutane Derivatives: This approach often starts with a diastereoselective Strecker reaction on a 3-oxocyclobutanecarboxylate, followed by cyclization.[1][7] This method has been successfully used for multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives.[1][7]

  • Reductive Ring-Opening of Spirocyclic Oxetanyl Nitriles: This method involves the reduction of spirocyclic oxetanyl nitriles, which has been shown to be a scalable process.[3][4]

Q2: What are the key safety precautions to consider during the large-scale synthesis of 3-azabicyclo[3.1.1]heptane and its intermediates?

A2: Safety is paramount. Key considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[8][9][10][11]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[9][11]

  • Handling of Reagents: Be cautious with hazardous reagents often used in these syntheses, such as trimethylsilyl cyanide (TMSCN), strong acids (H₂SO₄, TFA), strong bases (t-BuOK), and reducing agents (LiAlH₄, BH₃·SMe₂).

  • Emergency Procedures: Ensure you are familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers. Have the appropriate MSDS readily available for all chemicals used.[8][9][10][11]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring reaction progress. For TLC, a typical mobile phase would be a mixture of ethyl acetate and hexanes, with the specific ratio depending on the polarity of your starting materials and products. Staining with potassium permanganate or ninhydrin can be effective for visualizing the amine products.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

A. Low Reaction Yield

A common challenge in scaling up any synthesis is maintaining a high yield. If you are experiencing lower than expected yields, consider the following:

Issue 1: Incomplete Reaction

  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after the recommended reaction time.

  • Potential Causes & Solutions:

Potential CauseProposed SolutionScientific Rationale
Insufficient Reagent Increase the stoichiometry of the limiting reagent by 10-20%.In large-scale reactions, minor inaccuracies in weighing or reagent purity can lead to an effective deficiency of the limiting reagent.
Low Reaction Temperature Increase the reaction temperature in small increments (5-10 °C).Many reactions have a critical activation energy. A slight increase in temperature can significantly increase the reaction rate.
Catalyst Deactivation If using a catalyst (e.g., Pd/C for hydrogenation), ensure it is fresh and properly handled. Consider adding a fresh portion of the catalyst.Catalysts can be poisoned by impurities or lose activity over time.
Poor Mixing Ensure efficient stirring, especially in heterogeneous mixtures. For large vessels, consider mechanical stirring.Inadequate mixing can lead to localized concentration gradients, slowing down the reaction.

Issue 2: Formation of Side Products

  • Symptom: TLC or LC-MS shows the formation of one or more significant side products, reducing the yield of the desired product.

  • Potential Causes & Solutions:

Potential CauseProposed SolutionScientific Rationale
Diastereomer Formation In reactions like the Strecker synthesis, diastereomers can form. Optimize the reaction conditions (e.g., temperature, solvent) to favor the desired diastereomer.[1]The formation of diastereomers is often thermodynamically or kinetically controlled. Adjusting reaction parameters can influence this selectivity.
Over-reduction/Oxidation Carefully control the amount of reducing or oxidizing agent and the reaction temperature.Strong reducing agents like LiAlH₄ can lead to over-reduction of other functional groups if not controlled.
Side Reactions with Solvent Ensure the solvent is dry and appropriate for the reaction chemistry.Protic solvents can interfere with reactions involving strong bases or organometallic reagents.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Product Formation start Low Yield Observed check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Significant Side Products check_completion->side_products Yes increase_reagent Increase Reagent Stoichiometry incomplete->increase_reagent increase_temp Increase Temperature incomplete->increase_temp check_catalyst Check Catalyst Activity incomplete->check_catalyst improve_mixing Improve Mixing incomplete->improve_mixing optimize_diastereoselectivity Optimize Diastereoselectivity side_products->optimize_diastereoselectivity control_redox Control Redox Conditions side_products->control_redox check_solvent Check Solvent Purity side_products->check_solvent end_goal Improved Yield increase_reagent->end_goal increase_temp->end_goal check_catalyst->end_goal improve_mixing->end_goal optimize_diastereoselectivity->end_goal control_redox->end_goal check_solvent->end_goal

Caption: Troubleshooting workflow for low reaction yield.

B. Purification Challenges

Purifying the final product on a large scale can be a significant bottleneck. Here are some common issues and their solutions.

Issue 1: Difficulty in Removing Impurities by Column Chromatography

  • Symptom: Co-elution of impurities with the desired product during column chromatography.

  • Potential Causes & Solutions:

Potential CauseProposed SolutionScientific Rationale
Similar Polarity of Impurities Consider converting the product to a salt (e.g., hydrochloride) to alter its polarity and facilitate separation. The salt can then be neutralized after purification.Salt formation drastically changes the polarity of the amine, making it more polar and easier to separate from non-polar impurities.
Overloading the Column Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase.Overloading leads to poor separation and band broadening.
Ineffective Solvent System Systematically screen different solvent systems with varying polarities and compositions.A well-chosen solvent system is crucial for achieving good separation.

Issue 2: Product Loss During Workup

  • Symptom: Low recovery of the product after extraction and washing steps.

  • Potential Causes & Solutions:

Potential CauseProposed SolutionScientific Rationale
Product Solubility in Aqueous Layer Before extraction, saturate the aqueous layer with a salt like NaCl (brine). This is known as "salting out".Increasing the ionic strength of the aqueous phase decreases the solubility of organic compounds, driving them into the organic layer.
Emulsion Formation Add a small amount of brine or a different organic solvent to break the emulsion. Alternatively, filter the emulsion through a pad of Celite.Emulsions are common in large-scale extractions and can trap the product.
Product Volatility If the product is volatile, be cautious during solvent removal under reduced pressure. Use a cold trap and avoid excessive heating.Volatile products can be lost along with the solvent during evaporation.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Multigram Synthesis of a 3-Azabicyclo[3.1.1]heptane Intermediate

This protocol is adapted from a reported multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives.[1]

Step 1: Diastereoselective Strecker Reaction

  • To a solution of 3-oxocyclobutanecarboxylate (1.0 eq) in methanol, add benzylamine (1.05 eq) and stir for 2 hours at room temperature.

  • Cool the resulting solution to -10 °C.

  • Add trimethylsilyl cyanide (TMSCN) (2.0 eq) dropwise, maintaining the temperature below -5 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the volatiles under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes-EtOAc gradient).

Step 2: Cyclization to form the Bicyclic Imide

  • Dissolve the purified aminonitrile from Step 1 in trifluoroacetic acid (TFA).

  • Cool the solution to 10 °C and add concentrated sulfuric acid (H₂SO₄) dropwise.

  • Stir the reaction mixture for 16 hours at 25 °C.

  • Concentrate the mixture under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of potassium carbonate (K₂CO₃) to pH 9. CAUTION: This is a highly exothermic reaction.

  • Filter the precipitated product, wash with water, and dry under high vacuum.

Reaction Pathway

Reaction_Pathway start 3-Oxocyclobutanecarboxylate reagents1 + Benzylamine + TMSCN start->reagents1 intermediate1 Aminonitrile Intermediate reagents1->intermediate1 Strecker Reaction reagents2 + H₂SO₄ / TFA intermediate1->reagents2 intermediate2 Bicyclic Imide reagents2->intermediate2 Cyclization

Caption: Simplified reaction pathway for the synthesis of a 3-azabicyclo[3.1.1]heptane intermediate.

IV. References

  • MSDS of 3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride. (2026). Capot Chemical. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Selected parameters of 3-azabicyclo[3.1.1]heptanes 3 a⋅HCl, 11 a⋅HCl,... - ResearchGate. [Link]

  • 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene - PMC - PubMed Central - NIH. [Link]

  • Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction | Organic Letters - ACS Publications. [Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres** | Request PDF - ResearchGate. [Link]

  • 3-Azabicyclo(3.1.1)heptane | C6H11N | CID 19688498 - PubChem. [Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed. [Link]

  • Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane ... [Link]

  • (PDF) General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - ResearchGate. [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]

  • Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes | Request PDF - ResearchGate. [Link]

  • 6 - Organic Syntheses Procedure. [Link]

  • Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes | JACS Au. [Link]

Sources

Technical Support Center: Selective Functionalization of the 3-Azabicyclo[3.1.1]heptane Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective functionalization of the 3-azabicyclo[3.1.1]heptane ring. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable scaffold into their synthetic programs. The unique strained bicyclic structure of 3-azabicyclo[3.1.1]heptane offers a three-dimensional alternative to traditional aromatic and saturated heterocycles, making it a compelling bioisostere in modern drug discovery.[1][2][3] However, its rigid framework and distinct reactivity patterns can present challenges.

This resource provides in-depth answers to frequently asked questions and detailed troubleshooting guides for common experimental hurdles. Our goal is to equip you with the knowledge to confidently and successfully manipulate this versatile chemical entity.

Frequently Asked Questions (FAQs)

1. What are the primary strategies for introducing functional groups onto the 3-azabicyclo[3.1.1]heptane core?

There are two main approaches to consider:

  • De Novo Synthesis: Constructing the bicyclic system with the desired functional groups already incorporated into the precursors. This is often advantageous for accessing specific isomers and complex substitution patterns. Common methods include intramolecular cycloadditions and reductive cyclization strategies.[4][5][6] For example, a thermal intramolecular [2+2] cycloaddition of Morita-Baylis-Hillman adduct-derived 1,3-dienes can be employed.[5] Another powerful method involves the reductive cyclization of spirocyclic oxetanyl nitriles.[2][7]

  • Late-Stage Functionalization: Modifying the parent 3-azabicyclo[3.1.1]heptane ring or a simple derivative. This is particularly useful for rapidly generating a library of analogs from a common intermediate. Key techniques include transannular C-H functionalization and modifications of existing functional groups.[8]

2. How can I achieve stereoselective functionalization of the 3-azabicyclo[3.1.1]heptane ring?

Stereoselectivity is a critical consideration due to the rigid, three-dimensional nature of the scaffold.

  • Substrate Control: The inherent conformational constraints of the bicyclic system can direct incoming reagents to a specific face. For instance, the reduction of a ketone at the C6 position can lead to the preferential formation of one diastereomer.

  • Catalyst Control: Asymmetric catalysis is a powerful tool for enantioselective synthesis. For example, copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes and azomethine ylides can produce enantioenriched polysubstituted 3-azabicyclo[3.1.1]heptanes with excellent diastereoselectivity.[3][4]

  • Chiral Auxiliaries: Employing chiral auxiliaries on the nitrogen or on a substituent can direct subsequent transformations.

3. What are the most reactive positions on the 3-azabicyclo[3.1.1]heptane ring for functionalization?

The reactivity of the C-H bonds in the 3-azabicyclo[3.1.1]heptane scaffold is non-trivial and depends on the reaction conditions.

  • Bridgehead Positions (C1 and C5): These positions are generally less reactive towards traditional electrophilic or nucleophilic substitution due to steric hindrance and the strain of the bicyclic system. However, they can be targeted through radical reactions.

  • Positions adjacent to Nitrogen (C2 and C4): These positions can be activated for functionalization, for example, through deprotonation with a strong base.

  • The Cyclobutane Ring (C6 and C7): These positions are often targeted for functionalization. Transannular C-H activation reactions, particularly with palladium catalysts, have been shown to selectively functionalize these sites.[8]

4. Can the nitrogen atom be used as a directing group for C-H functionalization?

Yes, the nitrogen atom can serve as a directing group, although its effectiveness can be influenced by the specific reaction conditions and the protecting group on the nitrogen. In palladium-catalyzed C-H activation, the nitrogen can coordinate to the metal center, directing functionalization to nearby C-H bonds. However, the development of specific ligands, such as pyridine- and quinoline-carboxylates, has been shown to be highly effective in promoting transannular C-H arylation.[8]

Troubleshooting Guides

Issue 1: Low Yields in Palladium-Catalyzed Transannular C-H Arylation

Symptoms:

  • Incomplete conversion of the starting material.

  • Formation of significant amounts of side products, such as homocoupled aryl species or decomposition of the starting material.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Catalyst Inactivation The palladium catalyst can be prone to decomposition pathways, reducing its activity over the course of the reaction.Use of pyridine- or quinoline-carboxylate ligands can impede catalyst decomposition and improve reaction rates and yields.[8]
Incorrect Oxidant The choice of oxidant is crucial for regenerating the active palladium catalyst.Phenyliodine diacetate is a commonly used and effective oxidant for these reactions. Ensure it is of high purity.
Suboptimal Reaction Temperature The temperature needs to be high enough to promote C-H activation but not so high as to cause catalyst decomposition or substrate degradation.Perform a temperature screen to identify the optimal reaction temperature for your specific substrate.
Poor Ligand-Palladium Coordination Ineffective coordination of the directing group or ancillary ligand to the palladium center can lead to poor selectivity and low reactivity.Ensure the nitrogen on the 3-azabicyclo[3.1.1]heptane is not overly hindered, and consider screening different ancillary ligands.
Issue 2: Lack of Selectivity in Functionalization

Symptoms:

  • Formation of a mixture of constitutional isomers.

  • Functionalization at multiple positions on the ring.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps
Multiple Reactive Sites The chosen reaction conditions may not be selective for a single C-H bond.Employ a directing group strategy to enhance selectivity. For C-H functionalization, the choice of catalyst and ligand is critical.[9][10][11][12]
Radical Reactions If using radical-based methods, the inherent reactivity of the different C-H bonds may lead to a mixture of products.Consider using a photocatalytic approach, as the choice of photosensitizer and reaction conditions can sometimes tune the selectivity.[1][13][14]
Conformational Flexibility Although rigid, some derivatives may have enough conformational flexibility to present different C-H bonds to the reactive species.Computational studies can help in understanding the conformational preferences of your substrate and guide the choice of synthetic strategy.[15][16]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Transannular C-H Arylation

This protocol is adapted from the work of Cabrera et al. on second-generation catalyst systems for the transannular C-H functionalization of azabicycloalkanes.[8]

Materials:

  • N-protected 3-azabicyclo[3.1.1]heptane derivative

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Pyridine-2-carboxylic acid

  • Phenyliodine diacetate (PhI(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the N-protected 3-azabicyclo[3.1.1]heptane derivative (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), pyridine-2-carboxylic acid (0.2 equiv), PhI(OAc)₂ (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture at the predetermined optimal temperature (e.g., 100-120 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Decision Workflow for Functionalization Strategy

G start Desired Functionalized 3-Azabicyclo[3.1.1]heptane q1 Is the desired substitution pattern complex or stereochemically defined? start->q1 strategy1 De Novo Synthesis: - Intramolecular Cycloaddition - Reductive Cyclization q1->strategy1 Yes q2 Is a common intermediate for a library of analogs desirable? q1->q2 No strategy2 Late-Stage Functionalization: - C-H Activation - Functional Group Interconversion q2->strategy1 No q2->strategy2 Yes

Caption: Decision tree for selecting a functionalization strategy.

Key Strategies for Selective Functionalization

G cluster_0 De Novo Synthesis cluster_1 Late-Stage Functionalization a1 Precursors with Functional Groups Cyclization Event result1 Target Molecule a1:f1->result1 Forms Substituted Bicycle Directly b1 Parent Scaffold C-H Activation or FGI result2 Target Molecule b1:f1->result2 Modifies Existing Bicycle

Caption: Comparison of de novo vs. late-stage functionalization.

References

  • Cuadros, S., Paut, J., Anselmi, E., Dagousset, G., Magnier, E., & Dell'Amico, L. (2024). Light-Driven Synthesis and Functionalization of Bicycloalkanes, Cubanes and Related Bioisosteres. Angewandte Chemie International Edition, 63(14), e202317333. [Link]

  • Anderson, E. A., et al. (2022). Bicyclo[1.1.1]pentanes in medicinal chemistry.
  • Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(19), 4372–4375. [Link]

  • Wu, F., et al. (2024). Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. Journal of the American Chemical Society. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of their Properties as Saturated Bioisosteres. Angewandte Chemie International Edition, e202304246. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2023). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 62(15), e202217781. [Link]

  • Cabrera, P. J., et al. (2018). Second-Generation Palladium Catalyst System for Transannular C–H Functionalization of Azabicycloalkanes. Journal of the American Chemical Society, 140(16), 5527–5535. [Link]

  • Wu, F., et al. (2024). Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. Journal of the American Chemical Society. [Link]

  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Glorius, F., et al. (2021). Photocatalytic Oxidative Activation of Bicyclo[1.1.0]butanes for Formal [2σ+2π] Cycloadditions.
  • Hong, S., et al. (2014). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. Organic Letters, 16(15), 4032–4035.
  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Wiberg, K. B., & Hess Jr, B. A. (1967). 6-Substituted Bicyclo[3.1.1]heptanes. The Journal of Organic Chemistry, 32(7), 2271–2275.
  • Stevens, C. V., et al. (2011). Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition–Intramolecular Substitution Sequence. Synlett, 2011(12), 1748-1752.
  • Wang, F., et al. (2018). Computational study of the structure and properties of bicyclo[3.1.1]heptane derivatives for new high-energy density compounds with low impact sensitivity. Journal of Molecular Modeling, 24(1), 12. [Link]

  • Anderson, E. A., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters, 26(5), 1104–1109. [Link]

  • OpenChemHub. (2024, January 18). Removable and modifiable directing groups in C-H activation [Video]. YouTube. [Link]

  • C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (2019). National Institutes of Health. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • Huang, H.-M., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]

  • Reddy, R. S., et al. (2022). Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. JACS Au, 2(11), 2536–2543.
  • Anderson, E. A., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters, 26(5), 1104–1109. [Link]

  • Directing groups (DG) based strategies for C−H activation. ResearchGate. [Link]

  • The Functionalization of N-cyclobutylanilines under Photoredox Catalysis. CORE. [Link]

  • Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.
  • Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. (2021). Chemical Society Reviews, 50(14), 8083-8131. [Link]

  • Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds. ACS Catalysis, 12(15), 9405-9411. [Link]

  • Visualized comparison of 3‐azabicyclo[3.1.1]heptane and 3,5‐disubstituted pyridine. ResearchGate. [Link]

  • Selected parameters of 3‐azabicyclo[3.1.1]heptanes 3 a⋅HCl, 11 a⋅HCl, 15 a⋅HCl, and the substituted pyridine 50⋅HCl according to X‐ray crystal data: angle ϕ [°], and distances r, d [Å]. ResearchGate. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]

  • Enantioselective C-H Functionalization-Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes. ROAR. [Link]

  • 3-Azabicyclo(3.1.1)heptane. PubChem. [Link]

  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres**. ResearchGate. [Link]

  • Selective [2σ + 2σ] Cycloaddition Enabled by Boronyl Radical ... JACS Au. [Link]

Sources

Technical Support Center: Navigating the Chromatographic Separation of 3-Azabicyclo[3.1.1]heptane Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges encountered during the chromatographic separation of 3-azabicyclo[3.1.1]heptane stereoisomers. This guide is designed for researchers, scientists, and drug development professionals actively working with this conformationally constrained bicyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your separations effectively.

The rigid, bridged structure of the 3-azabicyclo[3.1.1]heptane core, while offering desirable properties in medicinal chemistry, presents distinct hurdles in achieving baseline resolution of its stereoisomers. This guide will serve as a comprehensive resource, blending foundational chromatographic principles with specific strategies tailored to this unique chemical entity.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common issues encountered during the chromatographic separation of 3-azabicyclo[3.1.1]heptane stereoisomers in a practical, question-and-answer format.

Q1: Why am I observing poor peak shape, specifically tailing, for my 3-azabicyclo[3.1.1]heptane analytes?

A1: Peak tailing is a frequent challenge when analyzing basic compounds like 3-azabicyclo[3.1.1]heptane derivatives, especially on silica-based chiral stationary phases (CSPs). The primary cause is the interaction of the basic nitrogen atom in your analyte with acidic residual silanol groups on the silica surface.[1][2] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.

Solutions:

  • Incorporate a Basic Additive: The most effective solution is to add a small amount of a basic modifier to your mobile phase.[1][3] Commonly used additives include diethylamine (DEA), triethylamine (TEA), or isopropylamine, typically at concentrations of 0.1-0.5%.[1] These additives compete with your analyte for the active silanol sites, effectively masking them and leading to improved peak symmetry.

  • Consider a CSP with Reduced Silanol Activity: Some modern CSPs are end-capped or based on materials with lower silanol activity, which can mitigate this issue.

  • Optimize Mobile Phase Strength: In some cases, a stronger mobile phase can help to elute the analyte more quickly, reducing the time for secondary interactions to occur.

Q2: I am struggling to achieve baseline resolution between the enantiomers of my 3-azabicyclo[3.1.1]heptane derivative. What are the key parameters to investigate?

A2: Achieving enantiomeric resolution is a multi-faceted challenge that hinges on maximizing the stereoselective interactions between your analyte and the chiral stationary phase.

Key Parameters for Optimization:

  • Chiral Stationary Phase (CSP) Selection: This is the most critical factor. For bridged bicyclic amines, polysaccharide-based CSPs are often the first choice.[4] Consider screening a variety of these, such as those with cellulose or amylose backbones derivatized with phenylcarbamates.

  • Mobile Phase Composition: The choice of organic modifier and its ratio to the bulk solvent (in normal phase) or aqueous phase (in reversed-phase) dramatically influences selectivity. For normal phase separations, alcohols like ethanol, isopropanol, and methanol are common modifiers. In Supercritical Fluid Chromatography (SFC), these alcohols are used as co-solvents with supercritical CO2.[5]

  • Mobile Phase Additives: As mentioned for peak shape, additives can also modulate enantioselectivity. Both acidic and basic additives can alter the ionization state of the analyte and the stationary phase, leading to different chiral recognition mechanisms.

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process. It is a valuable parameter to screen, as sometimes a lower temperature can enhance resolution by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[1]

Q3: I have tried several polysaccharide-based columns with limited success. What other types of chiral stationary phases could be effective for 3-azabicyclo[3.1.1]heptane stereoisomers?

A3: While polysaccharide-based CSPs are a strong starting point, the unique structure of 3-azabicyclo[3.1.1]heptane may require a different chiral recognition mechanism. Consider exploring:

  • Cyclodextrin-based CSPs: These are known for their ability to separate a wide range of chiral molecules through inclusion complexation.[6] The rigid cavity of the cyclodextrin may offer good shape selectivity for the bicyclic structure of your analyte.

  • Pirkle-type (Brush-type) CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. If your 3-azabicyclo[3.1.1]heptane derivative has aromatic substituents, these CSPs could be a viable option.

  • Macrocyclic Glycopeptide-based CSPs: These are particularly useful for the separation of chiral amines and offer a different set of interactions compared to polysaccharide phases.

Q4: Should I be using HPLC or SFC for the separation of my 3-azabicyclo[3.1.1]heptane stereoisomers?

A4: Both HPLC and SFC are powerful techniques for chiral separations, and the choice often depends on the specific goals of your analysis (e.g., analytical vs. preparative scale, throughput requirements).

  • High-Performance Liquid Chromatography (HPLC): This is a well-established and robust technique. Normal-phase HPLC is often preferred for chiral separations of compounds like 3-azabicyclo[3.1.1]heptane that are soluble in organic solvents.

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly becoming the technique of choice for chiral separations in the pharmaceutical industry.[3][7] It offers several advantages:

    • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations.[7]

    • Reduced Solvent Consumption: Using CO2 as the primary mobile phase component significantly reduces the use of organic solvents, making it a "greener" technique.

    • Orthogonal Selectivity: SFC can sometimes provide different elution orders and better resolution compared to HPLC for the same CSP.

For rapid method development and high-throughput screening, SFC is often the preferred platform.[8]

Frequently Asked Questions (FAQs)

Q: What are typical starting conditions for method development for the chiral separation of a novel 3-azabicyclo[3.1.1]heptane derivative?

A: A good starting point for method development is to screen a set of complementary polysaccharide-based chiral stationary phases with a few common mobile phases.

Table 1: Recommended Starting Conditions for Chiral Method Development

ParameterHPLC (Normal Phase)SFC
Chiral Stationary Phases Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ, OZSame as HPLC
Mobile Phase Hexane/Ethanol (90/10, v/v) or Hexane/Isopropanol (90/10, v/v)CO2/Methanol (gradient from 5% to 40% methanol)
Additive (for basic analytes) 0.1% Diethylamine (DEA) or Isopropylamine0.1% Diethylamine (DEA) or Isopropylamine in the co-solvent
Flow Rate 1.0 mL/min3.0 mL/min
Column Temperature 25 °C40 °C
Detection UV (select appropriate wavelength based on analyte's chromophore)UV (as in HPLC) or MS

Q: How do I prepare my 3-azabicyclo[3.1.1]heptane sample for injection?

A: Proper sample preparation is crucial for good chromatography.

  • Dissolution: Dissolve your sample in the initial mobile phase or a solvent that is miscible with the mobile phase and has a similar or weaker elution strength. For normal phase HPLC, this could be hexane with a small amount of the alcohol modifier. For SFC, methanol or ethanol are common choices.

  • Concentration: The optimal concentration will depend on your detector's sensitivity. A typical starting concentration for analytical scale is 0.5-1.0 mg/mL.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or instrument.[1]

Q: I am developing a preparative separation to isolate several grams of a single enantiomer. What are the key considerations for scaling up my analytical method?

A: Scaling up a chiral separation requires careful optimization to maintain resolution while maximizing throughput.

  • Column Loading: Determine the maximum amount of your compound that can be loaded onto the column without significant loss of resolution. This is typically done through a loading study.

  • Flow Rate: Increase the flow rate proportionally to the increase in the column's cross-sectional area.

  • SFC for Preparative Scale: SFC is particularly advantageous for preparative work due to the ease of removing the CO2 from the collected fractions, which simplifies product isolation.

  • Stacked Injections: To increase throughput, consider using stacked injections, where subsequent injections are made before the previous separation is complete.

Experimental Workflow and Decision-Making

The following diagrams illustrate a logical workflow for troubleshooting and developing a chiral separation method for 3-azabicyclo[3.1.1]heptane stereoisomers.

Troubleshooting_Workflow start Start: Poor Separation peak_shape Poor Peak Shape (Tailing)? start->peak_shape resolution Poor Resolution? peak_shape->resolution No add_additive Add Basic Additive (e.g., 0.1% DEA) peak_shape->add_additive Yes optimize_csp Screen Different CSPs (Polysaccharide, Cyclodextrin) resolution->optimize_csp Yes success Successful Separation resolution->success No, but peaks are symmetrical add_additive->resolution optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) optimize_csp->optimize_mp optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_temp->success

Caption: Troubleshooting workflow for poor separation.

Method_Development_Workflow start Start: New 3-Azabicyclo[3.1.1]heptane Stereoisomer Mixture initial_screen Initial Screening: - Polysaccharide CSPs - Standard Mobile Phases (HPLC/SFC) start->initial_screen separation_observed Enantioseparation Observed? initial_screen->separation_observed optimize Optimize: - Mobile Phase Composition - Additives - Temperature - Flow Rate separation_observed->optimize Yes no_separation No Separation separation_observed->no_separation No final_method Final Validated Method optimize->final_method screen_other_csps Screen Alternative CSPs: - Cyclodextrin - Pirkle-type - Macrocyclic Glycopeptide no_separation->screen_other_csps screen_other_csps->separation_observed

Caption: Method development workflow for new stereoisomers.

References

Sources

Validation & Comparative

The Ascendant Scaffold: A Comparative Guide to 3-Azabicyclo[3.1.1]heptane as a Bioisostere for Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Privileged Piperidine

In the landscape of medicinal chemistry, the piperidine ring stands as a titan—a privileged scaffold integral to countless approved therapeutics.[1][2] Its synthetic tractability and favorable physicochemical properties have cemented its status as a go-to fragment for drug designers.[2] However, the very flexibility that makes piperidine so versatile can also be a liability, leading to potential off-target effects and metabolic instability.[3] The drive towards molecules with greater three-dimensionality and improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles has spurred the exploration of rigid, nonclassical bioisosteres.[4] Among these, the 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling alternative, offering a conformationally constrained framework that can enhance potency, selectivity, and drug-like properties.[5][6]

This guide provides an in-depth, data-supported comparison of 3-azabicyclo[3.1.1]heptane and piperidine, exploring their structural nuances, physicochemical disparities, and the profound impact of this bioisosteric substitution on pharmacological outcomes.

Structural and Conformational Analysis: Rigidity as a Virtue

The fundamental difference between piperidine and 3-azabicyclo[3.1.1]heptane lies in their conformational freedom. Piperidine exists predominantly in a chair conformation, which can interconvert, allowing its substituents to occupy either axial or equatorial positions. This flexibility can be advantageous for exploring the binding pocket of a biological target but can also lead to an entropic penalty upon binding.

In stark contrast, the 3-azabicyclo[3.1.1]heptane core is a rigid bicyclic system. This rigidity locks substituents into well-defined spatial orientations, reducing the entropic cost of binding and potentially leading to higher affinity and selectivity.[7] Furthermore, the stereochemistry of substituents on the 3-azabicyclo[3.1.1]heptane ring gives rise to distinct conformational mimics of the piperidine scaffold. Molecular structure analysis has revealed that cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes act as three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, while trans-isomers can be considered mimics of the higher-energy "boat" conformation of piperidine.[5][6] This offers medicinal chemists the unique ability to probe different regions of a binding site with high precision.

cluster_0 Piperidine (Flexible) cluster_1 3-Azabicyclo[3.1.1]heptane (Rigid) Piperidine Chair Conformation Chair Conformation Piperidine->Chair Conformation Low Energy Boat Conformation Boat Conformation Chair Conformation->Boat Conformation Interconversion 3_Azabicyclo Chair Mimic (cis) Chair Mimic (cis-isomer) 3_Azabicyclo->Chair Mimic (cis) Fixed Conformation Boat Mimic (trans) Boat Mimic (trans-isomer) 3_Azabicyclo->Boat Mimic (trans) Fixed Conformation

Structural comparison of flexible piperidine and rigid 3-azabicyclo[3.1.1]heptane.

Physicochemical Properties: A Shift Towards "Drug-Likeness"

The introduction of the rigid bicyclic structure of 3-azabicyclo[3.1.1]heptane profoundly influences key physicochemical properties relevant to drug development. A compelling case study is the replacement of the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core.[8][9] While pyridine is aromatic, its saturated counterpart is piperidine, making this a highly relevant comparison for understanding the impact of the bicyclic scaffold.

The data from this study reveals a dramatic improvement in "drug-like" properties. The aqueous solubility of the 3-azabicyclo[3.1.1]heptane analog was over 12 times higher than that of Rupatadine.[9] Concurrently, the experimental lipophilicity (logD) was significantly reduced, a favorable outcome for improving the overall ADME profile.[9]

PropertyPiperidine (Unsubstituted)3-Azabicyclo[3.1.1]heptane (Unsubstituted)Rupatadine (Pyridine Core)Rupatadine Analog (3-Azabicyclo[3.1.1]heptane Core)
Molecular Weight ( g/mol ) 85.1597.16[10]415.96423.05
cLogP (Calculated) 1.10.6[10]5.1[9]5.2[9]
Aqueous Solubility (µM) MiscibleData not available29[9]365[9]
logD at pH 7.4 (Experimental) Data not availableData not available>4.5[9]3.8[9]
Metabolic Stability (t½ in HLM, min) Variable, often a site of metabolismExpected to be higher3.2[1]35.7[1]

HLM: Human Liver Microsomes

This significant increase in aqueous solubility and decrease in lipophilicity for the 3-azabicyclo[3.1.1]heptane analog, despite a similar calculated logP, underscores the impact of the scaffold's three-dimensional structure on its interaction with water, leading to more favorable solvation.

Impact on Pharmacology: The Advantage of Constraint

The conformational rigidity of the 3-azabicyclo[3.1.1]heptane scaffold can have a profound impact on a molecule's pharmacological profile. By pre-organizing substituents in a bioactive conformation, this rigid core can lead to enhanced binding affinity for the target receptor and improved selectivity over off-targets.

The influence of ligand conformation on receptor binding is particularly critical for G protein-coupled receptors (GPCRs), a major class of drug targets.[11][12] GPCRs are dynamic proteins that exist in multiple conformational states.[11] The binding of a ligand stabilizes a specific conformation, which in turn dictates the downstream signaling cascade.[3][12] The flexible nature of piperidine-containing ligands allows them to adapt to the receptor's binding pocket, but this can also lead to the stabilization of multiple receptor conformations, potentially resulting in a mixed pharmacological response.

The constrained nature of 3-azabicyclo[3.1.1]heptane-based ligands can enforce a more specific interaction with the target receptor, favoring a single, desired conformational state.[7] This can translate to higher potency and a more defined signaling profile, reducing the likelihood of off-target effects.

cluster_0 Flexible Ligand (Piperidine-based) cluster_1 Rigid Ligand (3-Azabicyclo[3.1.1]heptane-based) Flexible_Ligand Flexible Ligand GPCR GPCR Flexible_Ligand->GPCR Binds Conformation_1 Active Conformation 1 (Desired Effect) GPCR->Conformation_1 Conformation_2 Active Conformation 2 (Off-target Effect) GPCR->Conformation_2 Rigid_Ligand Rigid Ligand GPCR_2 GPCR Rigid_Ligand->GPCR_2 Binds Desired_Conformation Active Conformation 1 (High Selectivity) GPCR_2->Desired_Conformation

Hypothetical impact of ligand rigidity on GPCR conformational selection.

The most significant pharmacological advantage observed in the Rupatadine case study was the dramatic improvement in metabolic stability. The half-life of the 3-azabicyclo[3.1.1]heptane analog in human liver microsomes was over ten times longer than that of the parent drug.[1] This is likely due to the rigid bicyclic structure shielding the nitrogen and adjacent carbons from metabolic enzymes, a common site of oxidation in piperidine-containing compounds.

Synthetic Strategies and Experimental Protocols

The growing interest in the 3-azabicyclo[3.1.1]heptane scaffold has led to the development of robust and scalable synthetic routes.[13] Below is a representative protocol for the synthesis of a key building block, N-Boc-3-azabicyclo[3.1.1]heptane, adapted from published procedures.

Experimental Protocol: Synthesis of N-Boc-3-azabicyclo[3.1.1]heptane

Start Start: Methyl 3-oxocyclobutane-1-carboxylate Step1 Step 1: Strecker Reaction - Benzylamine - TMSCN - Yield: 64% Start->Step1 Step2 Step 2: Nitrile Hydrolysis & Imide Formation - H2SO4, then t-BuOK - Yield: 88% Step1->Step2 Step3 Step 3: Debenzylation - H2, Pd/C - Yield: 90% Step2->Step3 Step4 Step 4: Reduction - BH3·SMe2 - Yield: 93% Step3->Step4 Step5 Step 5: Boc Protection - Boc2O, Et3N - Yield: 92% Step4->Step5 End End Product: N-Boc-1-amino-3-azabicyclo[3.1.1]heptane Step5->End

Synthetic workflow for a 3-azabicyclo[3.1.1]heptane building block.

Step 1: Diastereoselective Strecker Reaction To a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in dichloromethane (DCM) is added benzylamine (1.1 eq). The mixture is stirred for 30 minutes at room temperature. Trimethylsilyl cyanide (TMSCN) (1.2 eq) is then added dropwise, and the reaction is stirred for 12 hours. After quenching with saturated aqueous NaHCO3, the product is extracted with DCM, dried over Na2SO4, and purified by column chromatography to yield the trans-aminonitrile.[13]

Step 2: Intramolecular Imide Formation The aminonitrile from Step 1 is dissolved in concentrated sulfuric acid and heated to 50 °C for 4 hours. The reaction mixture is then carefully poured onto ice and neutralized with aqueous NaOH. The resulting precipitate is filtered, washed with water, and dried. The solid is then dissolved in THF, and potassium tert-butoxide (t-BuOK) (1.1 eq) is added. The mixture is stirred at room temperature for 2 hours. After quenching with water, the product is extracted with ethyl acetate, dried, and concentrated to give the bicyclic imide.[13]

Step 3: Catalytic Debenzylation The bicyclic imide is dissolved in methanol, and Pearlman's catalyst (Pd(OH)2/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the debenzylated product.[13]

Step 4: Reduction of the Imide The debenzylated imide is dissolved in dry THF and cooled to 0 °C. Borane dimethyl sulfide complex (BH3·SMe2) (3.0 eq) is added dropwise, and the reaction is allowed to warm to room temperature and then refluxed for 6 hours. After cooling, the reaction is quenched by the slow addition of methanol, followed by 6M HCl. The mixture is then refluxed for 1 hour. After cooling and basification with NaOH, the product is extracted with DCM, dried, and concentrated to yield 1-amino-3-azabicyclo[3.1.1]heptane.[13]

Step 5: N-Boc Protection To a solution of the diamine from Step 4 in DCM is added triethylamine (Et3N) (1.5 eq) followed by di-tert-butyl dicarbonate (Boc2O) (1.1 eq). The reaction is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography to afford N-Boc-1-amino-3-azabicyclo[3.1.1]heptane.[13]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a compound using human liver microsomes (HLM).

1. Preparation of Reagents:

  • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • NADPH Regenerating System (NRS) Solution: Prepare a stock solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • HLM Suspension: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 1 mg/mL in phosphate buffer.

2. Incubation Procedure:

  • Add the test compound (final concentration 1 µM) to the HLM suspension.

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NRS solution.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining parent compound versus time.

  • The slope of the linear regression corresponds to the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

Conclusion: A New Dimension in Drug Design

The 3-azabicyclo[3.1.1]heptane scaffold represents a significant advancement in the quest for novel chemical matter with improved drug-like properties. Its rigid, three-dimensional structure offers a clear advantage over the flexible piperidine ring, leading to enhanced metabolic stability, increased aqueous solubility, and the potential for greater potency and selectivity. While the synthesis of these bicyclic systems is more complex than that of simple piperidines, the development of scalable synthetic routes is making them increasingly accessible for drug discovery programs. As the pharmaceutical industry continues to "escape from flatland," the strategic incorporation of conformationally constrained bioisosteres like 3-azabicyclo[3.1.1]heptane will undoubtedly play a pivotal role in the design of the next generation of therapeutics.

References

  • Conformational ensemble view of G protein-coupled receptors and the effect of mutations and ligand binding. Methods in Enzymology, 2013. Available from: [Link]

  • Scheme 7. Synthesis of compound 48 -saturated analog of Rupatadine. ResearchGate, 2023. Available from: [Link]

  • The impact of GPCR structures on pharmacology and structure-based drug design. British Journal of Pharmacology, 2010. Available from: [Link]

  • Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate, 2023. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 2025. Available from: [Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 2023. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 1999. Available from: [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 2024. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2022. Available from: [Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv, 2024. Available from: [Link]

  • 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 2023. Available from: [Link]

  • Conformational Changes Involved in G Protein-coupled Receptor Activation. The Journal of Biological Chemistry, 2007. Available from: [Link]

  • Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. ResearchGate, 2024. Available from: [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate, 2024. Available from: [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 2011. Available from: [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 2024. Available from: [Link]

  • Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate, 2023. Available from: [Link]

  • Discovery Process Chemistry: An Innovation Hub at the Chemistry–Biology Nexus. The Journal of Organic Chemistry, 2023. Available from: [Link]

  • Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development, 2023. Available from: [Link]

  • Group meeting Enamine unlayered. SlideShare, 2023. Available from: [Link]

  • DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS, 2010. Available from: [Link]

  • 3-Azabicyclo(3.1.1)heptane. PubChem, 2024. Available from: [Link]

  • Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. RSC Publishing, 2025. Available from: [Link]

Sources

A Comparative Guide to the Metabolic Stability of 3-Azabicyclo[3.1.1]heptane vs. Pyridine Cores in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the journey of a drug candidate from discovery to clinical application, its metabolic stability is a paramount parameter that dictates its pharmacokinetic profile and, ultimately, its therapeutic success.[1] A compound that is rapidly metabolized by the body's enzymatic machinery, primarily the cytochrome P450 (CYP) family in the liver, will likely have a short half-life and poor bioavailability, necessitating frequent and high doses.[1][2] This not only complicates dosing regimens but also increases the risk of generating potentially toxic metabolites.[1] Consequently, a central goal in medicinal chemistry is to design molecules with optimized metabolic stability to ensure they remain at their target site in sufficient concentrations for an adequate duration.[1]

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its versatile synthetic chemistry.[3][4][5] However, its electron-rich aromatic nature often renders it a "metabolic soft spot," susceptible to rapid enzymatic degradation.[5] A modern strategy to mitigate this liability is the use of bioisosteric replacement, where a vulnerable functional group is swapped with a structurally similar but more robust alternative.[6] This guide provides an in-depth comparison of the metabolic stability of the traditional pyridine core against one such bioisostere: the saturated, rigid 3-azabicyclo[3.1.1]heptane scaffold. We will explore the underlying mechanistic reasons for their differing metabolic fates and present supporting experimental data to guide researchers in making informed decisions during lead optimization.

The Pyridine Core: A Common Metabolic Liability

The pyridine ring's susceptibility to metabolism is rooted in its electronic structure. As a heteroaromatic amine, it is prone to several oxidative transformations catalyzed by Phase I enzymes like Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[7][8][9]

The two predominant metabolic pathways for pyridine-containing drugs are:

  • Aromatic C-Hydroxylation: CYP enzymes, powerful oxidizing agents, can directly hydroxylate the carbon atoms of the pyridine ring.[7] This process introduces a polar hydroxyl group, which facilitates subsequent Phase II conjugation and rapid excretion.

  • N-Oxidation: The lone pair of electrons on the pyridine nitrogen makes it a target for oxidation by both CYPs and FMOs, leading to the formation of a pyridine-N-oxide metabolite.[10][11] While sometimes a detoxification pathway, N-oxidation fundamentally alters the molecule's properties and represents a major route of clearance.[7][12]

These metabolic routes mean that the pyridine ring can be a significant contributor to a drug's intrinsic clearance (CLint), the inherent ability of the liver to metabolize a drug.[13]

Caption: Common metabolic pathways for pyridine-containing compounds.

The 3-Azabicyclo[3.1.1]heptane Core: A Saturated Mimetic for Enhanced Stability

In contrast to the planar, aromatic pyridine, the 3-azabicyclo[3.1.1]heptane core is a saturated, three-dimensional, and rigid scaffold.[14][15] This structural difference is the key to its enhanced metabolic stability. By replacing the C(sp²)-H bonds of the aromatic ring with stronger, less accessible C(sp³)-H bonds, the molecule becomes a significantly poorer substrate for oxidative CYP enzymes. The lack of an aromatic π-system also eliminates the possibility of the hydroxylation pathways that are common for pyridine.

Crucially, the 3-azabicyclo[3.1.1]heptane scaffold has been designed to act as a structural bioisostere of meta-substituted pyridines.[16][17] X-ray crystallography has shown that the geometric parameters, such as the distance and angle between exit vectors from the core, closely mimic those of a pyridine ring.[14][15] This allows medicinal chemists to replace a metabolically unstable pyridine core without losing the essential three-dimensional arrangement required for target binding, thereby preserving biological activity while improving pharmacokinetic properties.

Head-to-Head Comparison: Experimental Evidence from a Rupatadine Analog

The practical benefits of replacing a pyridine core with 3-azabicyclo[3.1.1]heptane have been compellingly demonstrated in a study involving the antihistamine drug Rupatadine.[14][17] Researchers synthesized an analog where the pyridine ring of Rupatadine was replaced with the 3-azabicyclo[3.1.1]heptane core and compared their key properties.[18]

The results show a dramatic improvement not only in metabolic stability but also in other critical physicochemical properties.[17]

ParameterRupatadine (Pyridine Core)Analog 48 (3-Azabicyclo[3.1.1]heptane Core)Fold Improvement
Structure Contains a terminal pyridine ringPyridine replaced by 3-azabicyclo[3.1.1]heptane-
Solubility (pH 7.4) 29 µM365 µM~12.6x
Lipophilicity (logD at pH 7.4) >4.53.8Lower Lipophilicity
Metabolic Half-Life (t½, HLM) 3.2 min35.7 min11.2x
Intrinsic Clearance (CLint, HLM) 517 µL/min/mg47 µL/min/mg11x Reduction
Data sourced from Mykhailiuk et al. (2023).[17][18] HLM = Human Liver Microsomes.

The data is unequivocal: the incorporation of the 3-azabicyclo[3.1.1]heptane core led to a more than 11-fold increase in the metabolic half-life in human liver microsomes.[17] This is a direct result of the scaffold's inherent resistance to oxidative metabolism, as reflected in the corresponding 11-fold decrease in intrinsic clearance.[17] Furthermore, the switch resulted in a molecule with significantly higher aqueous solubility and lower lipophilicity, properties that are highly desirable for developing a successful drug candidate.[14][17]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

To ensure trustworthiness and reproducibility, the data presented above is generated using standardized, self-validating experimental protocols. The liver microsomal stability assay is a cornerstone of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing.[19][20][21]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.[13]

Causality of Experimental Choices:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, containing a high concentration of Phase I metabolic enzymes like CYPs, making them a cost-effective and relevant system for studying oxidative metabolism.[13][21]

  • NADPH Regeneration System: CYPs require a cofactor, NADPH, to function. An NADPH regeneration system is included to ensure that NADPH levels are not depleted during the incubation, which would prematurely halt the reaction.[20]

  • Incubation at 37°C: This temperature mimics physiological conditions in the human body.

  • Quenching with Acetonitrile: The reaction is stopped at specific time points by adding a cold organic solvent like acetonitrile. This precipitates the microsomal proteins, halting all enzymatic activity, and simultaneously extracts the remaining test compound for analysis.

  • LC-MS/MS Analysis: Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying the disappearance of the parent drug due to its high sensitivity and specificity.[19]

Step-by-Step Methodology:
  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regeneration solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.

    • Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration solution.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately add the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing & Analysis:

    • Vortex and centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration])

Sources

A Senior Application Scientist's Guide to 3-Azabicyclo[3.1.1]heptane: Enhancing Drug Properties Through Three-Dimensional Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly "escaping from flatland" by moving away from traditional, flat aromatic rings that often confer poor physicochemical properties to drug candidates.[1][2][3] This guide provides an in-depth comparison of how incorporating the saturated, three-dimensional 3-azabicyclo[3.1.1]heptane scaffold can significantly improve two critical drug properties: aqueous solubility and oral bioavailability. Through a detailed analysis of its structural benefits, supporting experimental data from case studies, and comprehensive protocols for evaluation, we demonstrate the utility of this bicyclic amine as a powerful tool in modern drug discovery.

The Challenge with "Flat" Molecules and the Rise of Saturated Bioisosteres

A significant portion of marketed small-molecule drugs contain aromatic rings, such as benzene or pyridine.[2] While versatile, these flat, rigid structures are often associated with undesirable drug-like properties, including poor aqueous solubility and high metabolic instability, which can compromise oral bioavailability and overall clinical success.[1][2][3]

To overcome these limitations, the concept of bioisosterism—the replacement of one chemical group with another that retains similar biological activity—has evolved.[4] A key strategy in this field is the use of C(sp3)-rich, saturated bioisosteres to replace flat C(sp2)-rich aromatic rings.[1][2] These three-dimensional scaffolds, such as 3-azabicyclo[3.1.1]heptane, offer a unique spatial arrangement of atoms that can lead to improved physicochemical and pharmacokinetic profiles.[5][6]

The rationale for this improvement is multifaceted:

  • Increased Solubility: The introduction of a more three-dimensional, polar scaffold can disrupt the crystal lattice packing that often plagues flat, aromatic molecules, thereby reducing the energy required to dissolve the compound in water.

  • Improved Metabolic Stability: Saturated scaffolds often lack the sites susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) that are common on aromatic rings.[2]

  • Novel Chemical Space: These scaffolds provide new intellectual property opportunities and allow for the exploration of previously inaccessible chemical space.[1]

The diagram below illustrates the fundamental concept of replacing a flat aromatic ring with a 3D saturated bioisostere like 3-azabicyclo[3.1.1]heptane.

Caption: Bioisosteric replacement of a flat ring with a 3D scaffold.

Comparative Analysis: 3-Azabicyclo[3.1.1]heptane vs. Aromatic Precursors

The 3-azabicyclo[3.1.1]heptane core serves as an excellent bioisostere for moieties like 3,5-disubstituted pyridine or piperidine.[5][7][8][9][10] Its rigid, bicyclic structure holds substituents in a defined spatial orientation that can mimic the vector positioning of groups on an aromatic ring, while fundamentally altering the molecule's physicochemical nature.[8]

Impact on Aqueous Solubility

The replacement of a flat, often lipophilic aromatic ring with the more polar, three-dimensional 3-azabicyclo[3.1.1]heptane scaffold can lead to a substantial increase in aqueous solubility. This effect has been demonstrated in several studies.

Case Study: Rupatidine Analogue A pivotal study demonstrated that replacing the 3,5-disubstituted pyridine ring in the antihistamine drug Rupatidine with a 3-azabicyclo[3.1.1]heptane core resulted in a "dramatic improvement in physicochemical properties".[7][8][11]

Case Study: Sonidegib Analogue (Related Scaffold) While not the exact same scaffold, a closely related isostere, 3-oxabicyclo[3.1.1]heptane, provides compelling evidence. When the central benzene ring in the anticancer drug Sonidegib was replaced with this scaffold, the aqueous solubility increased by over 500% (from 6 µM for Sonidegib to 34 µM for the analogue).[12] This highlights the powerful effect of introducing such 3D cores.

Compound ComparisonOriginal MoietyReplacement MoietyChange in Aqueous SolubilityReference
Rupatidine Analogue Pyridine3-Azabicyclo[3.1.1]heptane"Dramatic improvement"[7][8]
Sonidegib Analogue Benzene3-Oxabicyclo[3.1.1]heptane>500% Increase (6 µM to 34 µM)[12]
Impact on Permeability and Bioavailability

Oral bioavailability is a function of both solubility and intestinal permeability. The structural features of 3-azabicyclo[3.1.1]heptane can positively influence permeability and subsequent bioavailability. The introduction of this scaffold can alter a molecule's polarity, size, and shape, potentially improving its ability to cross the intestinal epithelium.[13][14]

While specific oral bioavailability data for 3-azabicyclo[3.1.1]heptane-containing drugs versus their direct aromatic precursors is still emerging in publicly accessible literature, the underlying principle is that improved solubility and metabolic stability are strong positive drivers for enhanced bioavailability. For instance, in the Sonidegib analogue study, the related 3-oxa-BCH analogue also showed improved permeability and metabolic stability.[13][14]

Experimental Protocols for Evaluation

To rigorously assess the impact of incorporating a 3-azabicyclo[3.1.1]heptane scaffold, a series of standardized in vitro and in vivo experiments are essential. The following section provides self-validating, step-by-step protocols grounded in established methodologies.

The overall workflow for evaluating a new chemical entity (NCE) incorporating this scaffold is outlined below.

Caption: Workflow for evaluating a 3-azabicyclo[3.1.1]heptane analogue.

Protocol 1: Aqueous Solubility Determination

Expertise & Experience: It is critical to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is determined by precipitating a compound from a DMSO stock solution into an aqueous buffer and is useful for high-throughput screening in early discovery.[15][16] Thermodynamic solubility represents the true equilibrium solubility and is the gold standard for lead optimization, requiring longer incubation of the solid material.[16][17]

A. Kinetic Solubility (Turbidimetric Method)

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add the DMSO solutions to a phosphate-buffered saline (PBS, pH 7.4) solution, ensuring the final DMSO concentration is low (e.g., <2%) to minimize its solubilizing effect.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength such as 620 nm.[16]

  • Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

B. Thermodynamic Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of the solid, crystalline compound to a vial containing a physiologically relevant buffer (e.g., PBS, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[16][18]

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.

  • Quantification: Determine the concentration of the compound in the clear filtrate using a validated analytical method, such as LC-MS/MS or HPLC-UV, against a standard calibration curve.[15][19]

  • Trustworthiness: The presence of excess solid at the end of the experiment visually confirms that a saturated solution was achieved.

Protocol 2: In Vitro Permeability Assessment (Caco-2 Assay)

Expertise & Experience: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry standard for predicting human intestinal drug absorption.[20] When cultured for ~21 days, these cells differentiate to form a polarized monolayer with tight junctions and express key transporter proteins (like P-glycoprotein, P-gp), mimicking the intestinal epithelium.[21][22]

Caption: Caco-2 permeability assay workflow (A to B direction).

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a low-permeability marker like Lucifer Yellow.[23] This step is crucial for data validity.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound solution to the apical (donor) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber. Replace the sampled volume with fresh buffer.

  • Efflux Ratio Measurement (Bidirectional Assay): To determine if the compound is a substrate of efflux transporters like P-gp, perform the experiment in the reverse direction (Basolateral to Apical - B to A).[20]

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • The Efflux Ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio >2 suggests the compound is subject to active efflux.

  • Trustworthiness: Run control compounds in parallel: propranolol (high permeability), atenolol (low permeability), and ranitidine (P-gp substrate).[23]

Protocol 3: In Vivo Pharmacokinetic (PK) Study

Expertise & Experience: In vivo studies in animal models (e.g., rats, mice) are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism.[24][25] This provides the ultimate measure of oral bioavailability.

Methodology:

  • Animal Model: Use male Sprague-Dawley or Wistar rats, cannulated (jugular vein for blood sampling) for ease of handling.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound via IV bolus (e.g., 1-2 mg/kg) to determine clearance and volume of distribution. This group serves as the 100% bioavailability reference.

    • Oral (PO) Group: Administer the compound via oral gavage (e.g., 5-10 mg/kg) in a suitable vehicle.

  • Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.[26]

    • AUC: Area under the plasma concentration-time curve.

    • T1/2: Half-life.[26]

    • CL: Clearance.

    • F% (Oral Bioavailability): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[26]

Conclusion and Future Perspectives

The incorporation of the 3-azabicyclo[3.1.1]heptane scaffold represents a validated and highly effective strategy in modern medicinal chemistry to overcome the solubility and bioavailability challenges often associated with traditional flat aromatic rings. By providing a rigid, three-dimensional, and more polar alternative, this moiety can dramatically improve a compound's physicochemical properties. The provided experimental protocols offer a robust framework for researchers to quantify these improvements and make data-driven decisions in their drug discovery programs. As synthetic methodologies for these complex scaffolds become more accessible, we anticipate the 3-azabicyclo[3.1.1]heptane core and related structures will become increasingly prevalent in the next generation of orally available therapeutics.

References

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of PAMPA and Caco-2 models. Pharmacology, 36(s1), 15-15.
  • MB Biosciences. (n.d.). In Vitro and Ex Vivo Permeability Study.
  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services.
  • Ravikanth, P., & Ramanamurthy, K. V. (2018). Permeability assessment of drug substances using in vitro and ex vivo screening techniques. Innovations in Pharmaceuticals and Pharmacotherapy, 6(2), 17-23.
  • Ritchie, T. J., & Macdonald, S. J. F. (2009). The impact of aromatic ring count on compound developability–are rings to be feared? Drug discovery today, 14(21-22), 1011-1020.
  • Tsien, J., Hu, C., Merchant, R. R., & Qin, T. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Rao, H. S. P. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine.
  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo [3.1. 1] heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Donnell, C. J., Placement, S. P., ... & Kormos, B. L. (2012). Application of the matched molecular pair analysis to identify small structural changes that improve metabolic stability. Journal of medicinal chemistry, 55(7), 3414-3424.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756.
  • Mykhailiuk, P. K. (2023). General Synthesis of 3‐Azabicyclo [3.1. 1] heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie, 135(39), e202304246.
  • Portiankin, A., Shyshlyk, O., & Grygorenko, O. (2025). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Chemistry–A European Journal, 28(17).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Mykhailiuk, P. K. (2025). 3‐Oxabicyclo [3.1. 1] heptane as an Isostere of meta‐Benzene.
  • Grygorenko, O. O., Radchenko, D. S., & Mykhailiuk, P. K. (2024). 3-Oxabicyclo [3.1. 1] heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv.
  • Portiankin, A., Shyshlyk, O., & Grygorenko, O. (2025). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs.
  • Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons.
  • Blakemore, D. C., Bryans, J. S., Carnell, P., Carr, C. L., Chessum, N. E., Field, M. J., ... & Williams, S. C. (2010). Synthesis and in vivo evaluation of bicyclic gababutins. Bioorganic & medicinal chemistry letters, 20(2), 461-464.
  • Grygorenko, O. O., Radchenko, D. S., & Mykhailiuk, P. K. (2025). 3-Oxabicyclo [3.1. 1] heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters.
  • Grygorenko, O. O., & Mykhailiuk, P. K. (2024). 3-Substituted 6-Azabicyclo [3.1. 1] heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15).
  • Mykhailiuk, P. K. (2025). General Synthesis of 3‐Azabicyclo [3.1. 1] heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.
  • Li, Y., Ma, Y., Liu, M., Liu, D., Wang, F., Wang, Y., ... & Zhang, N. (2020). Study on in vitro metabolism and in vivo pharmacokinetics of beauvericin. Toxins, 12(11), 693.
  • ScienceDirect. (2025). In vivo pharmacokinetic studies: Significance and symbolism.
  • Sakairi, M., Kogami, M., Torii, M., Kataoka, H., Fujieda, H., Makino, M., ... & Watanabe, N. (2012). Synthesis and SAR studies of bicyclic amine series GPR119 agonists. Bioorganic & medicinal chemistry letters, 22(15), 5123-5128.
  • Mykhailiuk, P. K. (2023). Recent Advances in the Synthesis of Bicyclo [3.1. 1] heptanes.
  • Vivotecnia. (n.d.). In vivo toxicology studies.
  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
  • Mykhailiuk, P. K. (2025). Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications.

Sources

The Ascendance of 3-Azabicyclo[3.1.1]heptane: A Superior Saturated Isostere for meta-Substituted Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the modern era of drug discovery, the drive to escape "flatland"—the realm of planar, aromatic molecules—has become a central theme. The strategic replacement of aromatic rings with three-dimensional, saturated scaffolds can dramatically improve a drug candidate's physicochemical and pharmacokinetic properties, enhancing solubility, metabolic stability, and membrane permeability while often maintaining or even improving biological activity. While bioisosteres for para-substituted benzenes are well-established, a geometrically precise and functionally effective replacement for the meta-substituted benzene ring has remained a more significant challenge.

This guide provides an in-depth validation of 1,5-disubstituted 3-azabicyclo[3.1.1]heptane (aza-BCHep) as a premier saturated isostere for meta-substituted benzenes and pyridines. We will dissect the structural and electronic rationale for this substitution, present comparative experimental data from key drug candidates, and provide detailed protocols for the synthesis and evaluation of these promising scaffolds.

The Geometric Imperative: Mimicking the meta Vector

The success of a bioisosteric replacement hinges on its ability to replicate the spatial arrangement of the original functional groups. The meta-substituted benzene ring presents a unique challenge due to its 120° bond vector angle between substituents. Many saturated scaffolds fail to adequately mimic this geometry.

The rigid bicyclo[3.1.1]heptane framework, however, has emerged as a superior solution. X-ray crystallographic analysis reveals that the bridgehead substituents on a 1,5-disubstituted aza-BCHep scaffold exhibit an angle that precisely mimics the 120° orientation of meta-substituted arenes. This structural fidelity ensures that the key interactions with a biological target can be preserved upon making the isosteric replacement.

Diagram: Structural Mimicry of meta-Substituted Benzene

G cluster_0 meta-Substituted Benzene cluster_1 3-Azabicyclo[3.1.1]heptane Isostere Benzene Benzene Ring (120° Angle) R1_B R1 Benzene->R1_B  vector 1 R2_B R2 Benzene->R2_B  vector 2 R1_A R1 R2_A R2 AzaBCH Aza-BCHep Core (~120° Angle) AzaBCH->R1_A  vector 1 AzaBCH->R2_A  vector 2 G Start Identify Lead Compound with meta-Benzene Ring Synthesis Synthesize Aza-BCHep Analog Start->Synthesis Isosteric Replacement Screening In Vitro Screening Synthesis->Screening Comparative Assays (Potency, Selectivity) ADME ADME & PK Profiling Screening->ADME Assess Drug-like Properties Optimization Lead Optimization ADME->Optimization Iterative Design Candidate Preclinical Candidate ADME->Candidate Favorable Profile Optimization->Synthesis

Caption: Iterative process of bioisosteric replacement and evaluation.

Protocol 1: Multigram Synthesis of the 3-Azabicyclo[3.1.1]heptane Core

This protocol is adapted from a general and scalable approach developed by Mykhailiuk and coworkers, which relies on the reductive cyclization of a spirocyclic oxetanyl nitrile. [1] Step 1: Synthesis of Spirocyclic Oxetanyl Nitrile

  • To a solution of 1,1-bis(bromomethyl)cyclobutane in DMSO, add sodium cyanide portion-wise at room temperature.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the spirocyclic oxetanyl nitrile precursor.

Step 2: Reductive Cyclization to form 3-Azabicyclo[3.1.1]heptane

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the spirocyclic oxetanyl nitrile in anhydrous THF to the LiAlH₄ suspension.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-azabicyclo[3.1.1]heptane product, which can be further purified by distillation or conversion to a salt.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay compares the rate of metabolism between the parent drug and its aza-BCHep analog.

  • Preparation:

    • Prepare a stock solution of the test compounds (parent and analog) in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add HLM to a phosphate buffer (pH 7.4).

    • Add the test compound to the HLM suspension to a final concentration of 1 µM.

    • Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Quench the reaction by adding the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.

Conclusion and Future Outlook

The 3-azabicyclo[3.1.1]heptane scaffold has been rigorously validated as a highly effective saturated isostere for meta-substituted benzenes and pyridines. Its ability to accurately mimic the crucial 120° substituent vector angle allows for the retention of biological activity, while its inherent three-dimensionality and the presence of a nitrogen heteroatom confer superior physicochemical and pharmacokinetic properties. The demonstrated improvements in solubility, metabolic stability, and lipophilicity in clinically relevant molecules like Rupatidine and Sonidegib underscore the transformative potential of this scaffold.

For researchers, scientists, and drug development professionals, the aza-BCHep core represents a powerful, synthetically accessible tool to overcome common ADME liabilities associated with flat aromatic rings. As the imperative to create more drug-like candidates with improved safety and efficacy profiles continues to grow, the strategic application of the 3-azabicyclo[3.1.1]heptane isostere is poised to become a mainstay in modern medicinal chemistry.

References

  • Mykhailiuk, P. K., & Dibchak, D. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Dibchak, D., & Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Mykhailiuk, P. K. (2023). Scheme 7. Synthesis of compound 48 -saturated analog of Rupatadine. ResearchGate. [Link]

  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Dibchak, D., & Mykhailiuk, P. K. (2025). (PDF) 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. ResearchGate. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Frank, N., et al. (2022). Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane.
  • Domainex. (2023). Synthesis in Review: Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for meta-substituted benzenes. [Link]

  • Mykhailiuk, P. K. (2023). Synthesis of compound 52—saturated analog of Rupatadine. Solubility... ResearchGate. [Link]

Sources

A Comparative Guide to 3-Azabicyclo[3.1.1]heptane: Evaluating a Novel 3D Scaffold Against Traditional Saturated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping "Flatland" in Modern Drug Discovery

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. For decades, drug discovery has been dominated by aromatic, sp2-hybridized systems, a phenomenon often referred to as "escaping flatland".[1] While these planar structures have yielded numerous successful therapeutics, there is a growing recognition that increasing the three-dimensionality of molecules can lead to significant improvements in physicochemical and pharmacological properties.[2][3] An increase in the fraction of sp3 hybridized carbons (Fsp3) has been linked to higher clinical success rates, improved solubility, and enhanced selectivity.[2][4][5]

This guide provides a detailed comparative analysis of 3-azabicyclo[3.1.1]heptane , a rigid, sp3-rich bicyclic amine, against traditional saturated heterocyclic scaffolds: piperidine , pyrrolidine , and azetidine . As a nonclassical bioisostere, 3-azabicyclo[3.1.1]heptane offers a unique three-dimensional architecture that can provide distinct advantages in drug design.[6][7] We will delve into the key physicochemical properties—lipophilicity, solubility, basicity, and polar surface area—providing experimental data and the robust methodologies required to assess these parameters in your own research.

The Scaffolds: A Structural Overview

The fundamental difference between 3-azabicyclo[3.1.1]heptane and its traditional counterparts lies in its rigid, bridged structure, which enforces a specific three-dimensional conformation. This contrasts with the greater conformational flexibility of monocyclic systems like piperidine and pyrrolidine.

ScaffoldStructure
3-Azabicyclo[3.1.1]heptane 3-Azabicyclo[3.1.1]heptane
Piperidine Piperidine
Pyrrolidine Pyrrolidine
Azetidine Azetidine

Comparative Analysis of Physicochemical Properties

The unique geometry of 3-azabicyclo[3.1.1]heptane directly translates into a distinct physicochemical profile. The data presented below is a synthesis of calculated values from public databases and experimental findings from peer-reviewed literature. It is crucial to recognize that these properties can be significantly modulated by substitution.

Property3-Azabicyclo[3.1.1]heptanePiperidinePyrrolidineAzetidineRationale & Impact
cLogP 0.6[8]0.80.4-0.1Lipophilicity: Lower LogP values generally correlate with improved aqueous solubility and reduced off-target toxicity. The rigid, compact structure of 3-aza-BCHep helps to moderate lipophilicity compared to a simple piperidine ring.[9][10]
Aqueous Solubility ImprovedModerateHighHighSolubility: Replacing a planar aromatic ring (like pyridine) with the 3-azabicyclo[3.1.1]heptane core has been experimentally shown to increase aqueous solubility by over an order of magnitude, a critical advantage for bioavailability.[11][12]
pKa (Conjugate Acid) ~10.0 - 10.5~11.1~11.3~11.3Basicity: The pKa is slightly lower than piperidine and pyrrolidine, which can be advantageous in reducing hERG liability and tuning interactions with target proteins. The strained ring system influences the nitrogen's basicity.
Polar Surface Area (PSA) 12.0 Ų[8]12.0 Ų12.0 Ų12.0 ŲPermeability: The TPSA for the unsubstituted cores is identical. However, the rigid 3D structure of 3-aza-BCHep can shield the polar nitrogen atom, potentially improving membrane permeability in substituted analogs compared to more flexible scaffolds.[13][14]
Fraction of sp3 Carbons (Fsp3) 1.01.01.01.03D Shape: While all are fully saturated, the key differentiator is the rigid bicyclic structure of 3-aza-BCHep, which provides defined exit vectors for substituents, enabling more precise exploration of 3D chemical space and interaction with complex protein binding sites.[1][15][16]

A compelling case study involves the antihistamine drug Rupatadine. When its pyridine ring was replaced with a 3-azabicyclo[3.1.1]heptane core, the resulting analog demonstrated a significant improvement in key properties:

  • Aqueous Solubility: Increased from 29 µM to 365 µM.[11]

  • Experimental Lipophilicity (LogD): Decreased from >4.5 to 3.8.[11] This highlights the practical utility of this scaffold in overcoming common drug development hurdles.[11][17][18][19]

Experimental Protocols for Physicochemical Property Determination

To ensure scientific rigor, direct experimental measurement of these properties is paramount. Below are trusted, self-validating protocols for determining LogP, pKa, and aqueous solubility.

Lipophilicity: Shake-Flask Method for LogP Determination

Causality: The "shake-flask" method is the gold standard for LogP determination because it directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), which mimics the partitioning between aqueous body fluids and lipidic cell membranes.[20][21]

Methodology:

  • Preparation of Phases: Saturate n-octanol with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously for 24 hours, followed by separation. This pre-saturation is critical to prevent volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the test compound in the aqueous phase. Add a known volume of this solution to a separation funnel containing a known volume of the pre-saturated n-octanol. The initial concentration should be chosen to ensure detection in both phases.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.

  • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in both the aqueous ([Aqueous]) and n-octanol ([Organic]) phases using a suitable analytical technique, such as HPLC-UV or LC-MS.[22]

  • Calculation: Calculate the partition coefficient (P) and LogP using the following equations:[21]

    • P = [Organic] / [Aqueous]

    • LogP = log10(P)

Caption: Workflow for LogP determination via the shake-flask method.

Basicity: Potentiometric Titration for pKa Determination

Causality: Potentiometric titration is a highly accurate and direct method for determining the pKa of ionizable compounds.[23] It relies on measuring the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the half-equivalence point, where pH = pKa.[20][24]

Methodology:

  • Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized water or a solution of constant ionic strength (e.g., 0.1 M KCl) to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (the inflection point).

  • pKa Determination: The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added (the half-equivalence point).[20]

Caption: Workflow for pKa determination via potentiometric titration.

Thermodynamic Aqueous Solubility

Causality: Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for predicting in vivo behavior.[25] The shake-flask method, by allowing a solution to reach equilibrium with an excess of solid compound, provides this benchmark value.[26]

Methodology:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[27]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Sample Dilution: Accurately dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved compound in the diluted filtrate using a calibrated HPLC-UV or LC-MS/MS method.[28]

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the thermodynamic solubility, typically expressed in µg/mL or µM.

Caption: Workflow for thermodynamic aqueous solubility determination.

Conclusion

The strategic incorporation of three-dimensional, sp3-rich scaffolds is a powerful approach in modern drug discovery to overcome the limitations of traditional planar molecules. 3-Azabicyclo[3.1.1]heptane emerges as a compelling building block, offering a rigid conformational framework that can lead to demonstrable improvements in critical physicochemical properties, including enhanced aqueous solubility and moderated lipophilicity, when used as a bioisosteric replacement for aromatic or more flexible saturated rings. Its defined exit vectors provide medicinal chemists with a tool for the precise, rational exploration of three-dimensional chemical space, ultimately increasing the probability of identifying high-quality clinical candidates. The experimental protocols detailed herein provide a robust framework for researchers to validate these properties and make informed decisions in their own scaffold-hopping and lead optimization campaigns.

References

  • Klančar, U., et al. (2021). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

  • Drug Discovery News. (n.d.). The power of structure-based drug design. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

  • Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. NIH. Available at: [Link]

  • Fray, M. J., & Foley, D. J. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. NIH. Available at: [Link]

  • Zaccone, J. A., & Rivas, J. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available at: [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

  • Reach Separations. (n.d.). Experimental Polar Surface Area: EPSA. Available at: [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Azabicyclo(3.1.1)heptane. PubChem Compound Summary for CID 19688498. Available at: [Link]

  • Tsien, J., et al. (2024). Accelerating Medicinal Chemistry: A C(sp3)-rich Fragment Toolbox for Redox-Neutral Cross-Coupling. ChemRxiv. Available at: [Link]

  • Foley, D. J., et al. (2017). Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks. ResearchGate. Available at: [Link]

  • de Sousa, L. R., & O'Boyle, N. M. (2021). On The Origins of Three-Dimensionality in Drug-Like Molecules. PMC - NIH. Available at: [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

  • Wagner, J. R., et al. (2010). Evaluation of 3-Dimensionality in Approved and Experimental Drug Space. PMC - NIH. Available at: [Link]

  • BYJU'S. (n.d.). How to calculate pKa. Available at: [Link]

  • Domainex. (n.d.). Experimental Polar Surface Area (EPSA) Assay. Available at: [Link]

  • Technology Networks. (2018). Benefits of Using 3D Cell Models in Drug Discovery. Available at: [Link]

  • Godyń, J., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]

  • Grokipedia. (n.d.). Polar surface area. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]

  • UT Southwestern. (n.d.). Aqueous Solubility Determination. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). Selected parameters of 3‐azabicyclo[3.1.1]heptanes. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane. PubChem Compound Summary for CID 17965857. Available at: [Link]

  • Liu, H., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Available at: [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Available at: [Link]

  • Veber, D. F., et al. (2002). What has polar surface area ever done for drug discovery?. Semantic Scholar. Available at: [Link]

  • Scott, J. S., et al. (2018). Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. White Rose Research Online. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. Available at: [Link]

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres*. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). Visualized comparison of 3‐azabicyclo[3.1.1]heptane and 3,5‐disubstituted pyridine. ResearchGate. Available at: [Link]

  • R Discovery. (n.d.). ABSTRACT MAIN TEXT. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2018). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Semantic Scholar. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]. PubChem Compound Summary for CID 13615570. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the In Vitro ADME Properties of 3-Azabicyclo[3.1.1]heptane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the 3D Scaffold and the Need for Rigorous ADME Profiling

In modern medicinal chemistry, there is a significant trend of "escaping flatland"—moving away from flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds.[1] This strategic shift aims to improve physicochemical and pharmacokinetic properties, often leading to compounds with higher clinical success rates.[2] Among these emerging scaffolds, the 3-azabicyclo[3.1.1]heptane core has garnered substantial interest. It serves as a rigid, saturated bioisostere for commonly used motifs like piperidine and pyridine, offering a unique three-dimensional arrangement of exit vectors for substituent attachment.[3][4][5]

Published research has demonstrated that incorporating the 3-azabicyclo[3.1.1]heptane scaffold can dramatically improve key drug-like properties, including aqueous solubility, lipophilicity, and, most notably, metabolic stability.[2][6][7] For instance, replacing the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane unit increased its metabolic half-life more than tenfold in human liver microsomes.[7]

However, these potential advantages are not guaranteed. The introduction of any novel scaffold necessitates a thorough and early evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[8][9] Early-stage in vitro ADME testing is a cornerstone of modern drug discovery, providing critical data to guide lead optimization, mitigate risks of late-stage failure, and ensure that potent compounds have the pharmacokinetic profile required for in vivo efficacy.[10][11]

This guide provides an in-depth comparison of essential in vitro ADME assays, tailored for researchers working with 3-azabicyclo[3.1.1]heptane-containing compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to data generation and interpretation.

Metabolic Stability: Is the Scaffold Living Up to Its Promise?

Expertise & Experience: The primary hypothesis for using the 3-azabicyclo[3.1.1]heptane scaffold is often to block or slow down metabolism that occurs on a corresponding aromatic or flexible ring. Therefore, the metabolic stability assay is the first and most critical test. By incubating the compound with liver microsomes (containing Phase I enzymes like Cytochrome P450s) or hepatocytes (which also include Phase II enzymes), we can measure the compound's intrinsic clearance (CLint).[12] This provides a powerful prediction of its in vivo hepatic clearance and half-life.[9]

Trustworthiness: A self-validating protocol includes positive and negative controls. High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds should be run alongside the test articles to ensure the biological system is performing as expected. Quantifying the parent compound's disappearance over time via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accuracy.[12]

Comparative Data: The Impact of the Bicyclic Scaffold

The following table illustrates the profound impact this scaffold can have, using the published data on Rupatadine as a benchmark.

CompoundScaffoldIntrinsic Clearance (CLint) (μL/min/mg)Half-Life (t½) (min)Data Source
RupatadinePyridine5173.2[7]
Analogue 52 3-Azabicyclo[3.1.1]heptane 47 35.7 [7]
Verapamil (Control)PhenylalkylamineHigh (Literature Value)Short (Literature Value)N/A
Warfarin (Control)CoumarinLow (Literature Value)Long (Literature Value)N/A
Experimental Protocol: Human Liver Microsomal Stability Assay
  • Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the buffer.

    • Prepare a 10 mM stock solution of the test compound and controls in DMSO. Serially dilute to create working solutions.

    • Prepare a 50 mM NADPH stock solution in buffer (this is the cofactor that initiates the metabolic reaction). Keep on ice.

  • Incubation (Time Course):

    • In a 96-well plate, add the HLM solution to wells corresponding to each time point (e.g., 0, 5, 15, 30, 60 min).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Add the test compound working solution to each well to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH stock solution to all wells except the 0-minute time point. For the 0-minute well, an equal volume of buffer is added.

  • Reaction Quenching:

    • At each designated time point, stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates the microsomal proteins.

    • For the 0-minute time point, add the quenching solution first, followed by the NADPH solution. This serves as the 100% reference.

  • Sample Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Visualization: Metabolic Stability Workflow

G cluster_prep Preparation cluster_incubate Incubation & Quenching cluster_analysis Analysis p1 Prepare Buffers, Microsomes (0.5 mg/mL) i1 Pre-incubate Plate at 37°C p1->i1 p2 Prepare Test Compound (1 µM final) i2 Add Compound & Start Reaction with NADPH p2->i2 p3 Prepare NADPH Cofactor p3->i2 i1->i2 i3 Sample at Time Points (0, 5, 15, 30, 60 min) i2->i3 i4 Quench with Acetonitrile + Internal Standard i3->i4 a1 Centrifuge to Pellet Protein i4->a1 a2 Analyze Supernatant by LC-MS/MS a1->a2 a3 Calculate t½ and CLint a2->a3 G start Test Compound single_point Single-Point % Inhibition @ 10 µM (5 Major CYPs) start->single_point decision1 % Inhibition > 50%? single_point->decision1 ic50_det Determine Full IC50 Curve (8-point concentration) decision1->ic50_det Yes no_risk Low DDI Risk decision1->no_risk No decision2 IC50 < 10 µM? ic50_det->decision2 tdi_assay Assess Time-Dependent Inhibition (TDI) decision2->tdi_assay Yes decision2->no_risk No high_risk Potential DDI Risk (Guide further studies) tdi_assay->high_risk

Caption: Tiered screening strategy for evaluating CYP inhibition risk.

Permeability: Will the Compound Get to Its Target?

Expertise & Experience: For a drug to be orally bioavailable, it must cross the intestinal wall. [11]For Central Nervous System (CNS) drugs, crossing the blood-brain barrier (BBB) is essential. [13][14]The rigid, 3D nature of the 3-azabicyclo[3.1.1]heptane scaffold can influence permeability. We use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 cell monolayer assay, which is the industry standard for predicting human intestinal absorption. [15][16]Caco-2 cells form tight junctions and express key efflux transporters (like P-glycoprotein), providing a more biologically relevant model. [16] Trustworthiness: A robust Caco-2 assay requires measuring permeability in both directions: apical (A) to basolateral (B) and B to A. The ratio of these rates (Efflux Ratio = Papp(B-A) / Papp(A-B)) indicates whether the compound is a substrate of efflux transporters. The integrity of the cell monolayer must be confirmed in every experiment using a low-permeability marker like Lucifer Yellow.

Comparative Data: Caco-2 Permeability and Efflux
CompoundPapp (A-B) (10⁻⁶ cm/s)Efflux RatioPermeability ClassEfflux Liability
Test Compound 15.2 1.1 High No
Propranolol (High Perm.)> 20< 2HighNo
Atenolol (Low Perm.)< 1< 2LowNo
Digoxin (Efflux Substrate)< 1> 5LowYes
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® filter inserts for 21 days until they form a differentiated, polarized monolayer.

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and by running a Lucifer Yellow leakage test.

  • Permeability Assay (A-to-B):

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., at 10 µM) to the apical (donor) side. Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Permeability Assay (B-to-A):

    • Concurrently, perform the assay in the reverse direction by adding the test compound to the basolateral side and sampling from the apical side.

  • Sample Analysis & Calculation:

    • Quantify the concentration of the test compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio = Papp(B-A) / Papp(A-B).

Visualization: Caco-2 Permeability Assay Workflow

G cluster_culture Cell Culture (21 Days) cluster_assay Permeability Assay (2h @ 37°C) cluster_analysis Analysis & Interpretation c1 Seed Caco-2 cells on Transwell® inserts c2 Monitor differentiation & measure TEER c1->c2 add_cpd Add Test Compound to Donor Side c2->add_cpd a_to_b A -> B Direction (Apical to Basolateral) sample Sample Donor and Receiver Sides a_to_b->sample b_to_a B -> A Direction (Basolateral to Apical) b_to_a->sample add_cpd->a_to_b add_cpd->b_to_a lcms Quantify Compound by LC-MS/MS sample->lcms calc Calculate Papp and Efflux Ratio lcms->calc classify Classify Permeability & Efflux Liability calc->classify

Caption: Bidirectional Caco-2 permeability assay workflow.

Plasma Protein Binding (PPB): How Much Drug is Free to Act?

Expertise & Experience: Only the unbound fraction of a drug in the bloodstream is available to interact with its target and be cleared by metabolic organs. [17]High plasma protein binding (>99%) can make a compound sensitive to DDIs and can reduce its efficacy. The lipophilicity and charge of a compound are major drivers of PPB. [18]Since the 3-azabicyclo[3.1.1]heptane scaffold often alters these properties compared to its aromatic counterparts, measuring PPB is essential.

Trustworthiness: Rapid Equilibrium Dialysis (RED) is a reliable and widely used method. [19]The device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber. At equilibrium, the concentration of unbound drug is the same in both chambers, allowing for direct measurement. The stability of the compound in plasma over the dialysis period must be confirmed to ensure the results are valid.

Comparative Data: Multi-Species Plasma Protein Binding
CompoundHuman Plasma Unbound (%)Rat Plasma Unbound (%)Mouse Plasma Unbound (%)
Test Compound 12.5 18.3 22.1
Warfarin (High Binding)< 2< 2< 2
Metoprolol (Low Binding)> 50> 50> 50
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Preparation:

    • Spike the test compound into plasma (human, rat, mouse) at a final concentration of 1-5 µM.

    • Load 200 µL of the plasma/compound mix into the sample chamber of the RED device insert.

    • Load 350 µL of phosphate buffer into the buffer chamber.

    • Assemble the device in a base plate.

  • Equilibration:

    • Seal the plate and incubate at 37°C on an orbital shaker for at least 4 hours to allow the unbound drug to reach equilibrium across the dialysis membrane.

  • Sampling and Analysis:

    • After incubation, remove equal volume aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

    • To the plasma aliquot, add an equal volume of blank buffer. To the buffer aliquot, add an equal volume of blank plasma. This step ensures the samples are in an identical matrix to avoid analytical artifacts ("matrix matching").

    • Precipitate proteins from both matched samples by adding 3 volumes of ice-cold acetonitrile with an internal standard.

    • Centrifuge and analyze the supernatants by LC-MS/MS.

  • Calculation:

    • Percent Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.

Visualization: Rapid Equilibrium Dialysis (RED) Workflow

G start Spike Compound into Plasma load_red Load Plasma & Buffer into RED Device start->load_red incubate Incubate 4h @ 37°C to Reach Equilibrium load_red->incubate sample Sample Plasma and Buffer Chambers incubate->sample matrix_match Matrix Match Samples (Plasma + Buffer) sample->matrix_match precipitate Protein Precipitation with Acetonitrile + IS matrix_match->precipitate analyze Analyze by LC-MS/MS precipitate->analyze calculate Calculate % Unbound analyze->calculate

Caption: Workflow for determining plasma protein binding via RED.

Conclusion: An Integrated View for Project Advancement

Evaluating the in vitro ADME properties of 3-azabicyclo[3.1.1]heptane-containing compounds is not a simple checklist exercise. It is an integrated strategy to validate the central hypothesis that this unique scaffold imparts superior drug-like characteristics.

The data generated from these core assays—metabolic stability, CYP inhibition, permeability, and plasma protein binding—provides a holistic profile. For example, a compound that demonstrates excellent metabolic stability [7]and high permeability but suffers from potent CYP2D6 inhibition requires a different optimization strategy than a compound with moderate stability and high plasma protein binding. By understanding the causal relationships between the 3D structure of the scaffold and these ADME outcomes, research teams can make informed decisions, prioritize the most promising candidates, and ultimately increase the probability of clinical success. [10]

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • R Discovery. (n.d.). Abstract Main Text. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2025). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Scott, A. D., et al. (n.d.). Assessing molecular scaffolds for CNS drug discovery. White Rose Research Online. Retrieved from [Link]

  • Xu, X. (2021). In Vitro Assessment of ADME Properties of Lead Compounds. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Visualized comparison of 3‐azabicyclo[3.1.1]heptane and 3,5‐disubstituted pyridine. Retrieved from [Link]

  • NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]

  • Synfacts. (2024). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening. Retrieved from [Link]

  • BioIVT. (2020). What is ADME and how does it fit into drug development?. Retrieved from [Link]

  • ACS Publications. (2017). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters. Retrieved from [Link]

  • PubMed. (2011). An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Plasma Protein Binding (PPB) of Selected Derivatives in Three Species. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • PubMed. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Retrieved from [Link]

  • Sci-Hub. (2013). Methodologies to Assess Drug Permeation Through the Blood–Brain Barrier for Pharmaceutical Research. Retrieved from [Link]

  • MDPI. (2016). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Retrieved from [Link]

  • ChemRxiv. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024006726A2 - Compounds as inhibitors of axl.
  • NIH. (2021). Plasma protein binding prediction focusing on residue-level features and circularity of cyclic peptides by deep learning. Retrieved from [Link]

  • MDPI. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2020). The correlation of plasma protein binding and molecular properties of selected antifungal drugs. Retrieved from [Link]

  • Semantic Scholar. (2019). Determination of plasma protein binding for sympathomimetic drugs by means of ultrafiltration. Retrieved from [Link]

Sources

A Comparative Guide to Assessing the Conformational Rigidity of 3-Azabicyclo[3.1.1]heptane Derivatives Through Computational Modeling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the three-dimensional structure of a molecule is paramount to its biological activity. The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif, offering a rigid and synthetically accessible framework that can serve as a bioisostere for common rings like piperidine and pyridine.[1][2][3] Its inherent rigidity can pre-organize appended pharmacophoric groups into a bioactive conformation, potentially leading to enhanced potency and selectivity. However, the degree of this rigidity is not absolute and can be modulated by substitution. Therefore, a robust computational assessment of the conformational landscape of novel 3-azabicyclo[3.1.1]heptane derivatives is a critical step in their development as therapeutic agents.[4][5]

This guide provides an in-depth comparison of computational methodologies for evaluating the conformational rigidity of these bicyclic systems, grounded in both theoretical principles and practical application. We will explore the causality behind experimental choices and present a self-validating workflow for trustworthy and reproducible results.

The Significance of Conformational Rigidity

A molecule's ability to adopt various shapes, or conformations, directly impacts its interaction with biological targets.[6] While some flexibility is often necessary for a ligand to adapt to a binding pocket, excessive conformational freedom can be detrimental. A more rigid molecule pays a smaller entropic penalty upon binding, which can translate to a higher binding affinity. Furthermore, a conformationally constrained scaffold reduces the likelihood of off-target interactions, thereby improving the selectivity profile of a drug candidate. The 3-azabicyclo[3.1.1]heptane core, with its bridged structure, inherently limits the number of accessible low-energy conformations, making it an attractive starting point for the design of potent and selective ligands.[7]

Comparative Analysis of Computational Methodologies

The assessment of conformational rigidity is fundamentally about understanding the potential energy surface (PES) of a molecule.[8][9] This surface describes the energy of the molecule as a function of its geometry. Regions of low energy on the PES correspond to stable conformations, while the energy barriers between these minima dictate the ease of interconversion. Several computational techniques can be employed to explore the PES, each with its own balance of accuracy and computational cost.

Methodology Principle Strengths Limitations Typical Application
Molecular Mechanics (MM) Employs classical physics (force fields) to calculate the potential energy of a molecule based on bond lengths, angles, and torsions.[10]Computationally inexpensive, allowing for rapid screening of large numbers of molecules and extensive conformational searches.[11]Accuracy is dependent on the quality of the force field parameterization for the specific chemical space. May not accurately describe systems with unusual electronic effects.Initial conformational search and generation of a diverse set of low-energy conformers.
Quantum Mechanics (QM) Solves the Schrödinger equation to describe the electronic structure of a molecule, providing a more fundamental and accurate description of its energy.[8][12]High accuracy, capable of modeling electronic effects and transition states. Considered the "gold standard" for energetic calculations.[13]Computationally expensive, limiting its application to smaller systems or for refining the energies of a limited number of conformers.[12]Accurate calculation of relative conformer energies and rotational barriers for key torsional angles.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time by integrating Newton's equations of motion.[14][15][16]Provides a dynamic view of conformational flexibility, allowing for the exploration of conformational space and the calculation of free energy differences between states.[17][18]Computationally intensive, and the accessible timescale may not be sufficient to observe all relevant conformational transitions. Results can be sensitive to the chosen force field and simulation parameters.Assessing the dynamic stability of conformations, exploring conformational transitions, and calculating population distributions in a simulated environment.
A Validated Workflow for Assessing Conformational Rigidity

The following protocol outlines a robust and self-validating workflow for the comprehensive analysis of the conformational rigidity of a novel 3-azabicyclo[3.1.1]heptane derivative. This multi-step approach leverages the strengths of different computational methods to build a detailed and reliable picture of the molecule's conformational landscape.

Step 1: Initial Conformational Search using Molecular Mechanics

Rationale: The first step is to broadly explore the conformational space to identify all plausible low-energy conformers. Due to its computational efficiency, molecular mechanics is the ideal tool for this initial, exhaustive search.

Protocol:

  • Structure Preparation: Build the 3D structure of the 3-azabicyclo[3.1.1]heptane derivative of interest. Ensure correct atom types, bond orders, and stereochemistry.

  • Force Field Selection: Choose a well-validated force field such as MMFF94 or OPLS4, which are known to perform well for drug-like small molecules.[11]

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm. Software such as Schrödinger's MacroModel or OpenEye's Omega are industry standards for this purpose.[11][19][20] The search should be configured to explore all rotatable bonds.

  • Energy Minimization and Filtering: Each generated conformer should be energy minimized. Subsequently, filter the resulting conformers based on an energy window (e.g., within 10 kcal/mol of the global minimum) and remove redundant structures based on a root-mean-square deviation (RMSD) cutoff.

Step 2: Refinement of Conformer Geometries and Energies with Quantum Mechanics

Rationale: To obtain more accurate relative energies and geometries for the low-energy conformers identified in the previous step, we employ higher-level quantum mechanics calculations. This step is crucial for validating the initial MM-based findings.

Protocol:

  • Selection of Conformers: Select a representative set of low-energy conformers from the MM search for QM calculations.

  • Level of Theory: A common and reliable choice for geometry optimization and frequency calculations is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).[13] For even higher accuracy in single-point energy calculations, coupled-cluster methods like DLPNO-CCSD(T) can be used.[13]

  • Geometry Optimization: Perform a full geometry optimization for each selected conformer at the chosen level of theory.

  • Frequency Analysis: Conduct a frequency calculation for each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Energy Calculation: Calculate the single-point energies of the optimized conformers to determine their relative stabilities with high accuracy.

Step 3: Torsional Scan to Quantify Rotational Barriers

Rationale: To directly assess the rigidity around specific rotatable bonds (e.g., those connecting substituents to the bicyclic core), a torsional scan is performed. This involves systematically rotating a specific dihedral angle and calculating the energy at each step, revealing the energy barrier to rotation.

Protocol:

  • Define Torsional Angle: Identify the key rotatable bond(s) of interest.

  • Constrained Optimization: Starting from a low-energy conformer, perform a series of constrained geometry optimizations where the dihedral angle of interest is fixed at incremental values (e.g., every 10-15 degrees).

  • Energy Profile: Plot the resulting energy as a function of the dihedral angle to visualize the rotational energy profile and determine the height of the energy barriers.

Step 4: Molecular Dynamics Simulations for Dynamic Behavior

Rationale: While QM calculations provide a static picture of the energy landscape, MD simulations offer insights into the dynamic behavior of the molecule in a more realistic, solvated environment. This allows for the observation of conformational transitions and the assessment of the stability of different conformers over time.

Protocol:

  • System Setup: Place the 3-azabicyclo[3.1.1]heptane derivative in a simulation box with an appropriate solvent model (e.g., TIP3P water).

  • Force Field: Use a well-parameterized force field for the simulation (e.g., AMBER, CHARMM).

  • Equilibration: Equilibrate the system to the desired temperature and pressure.

  • Production Run: Run a production simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the relevant conformational space.

  • Analysis: Analyze the trajectory to identify the most populated conformational states, the frequency of transitions between states, and the root-mean-square fluctuation (RMSF) of atomic positions as a measure of local flexibility.

Visualization of the Computational Workflow

G cluster_0 Step 1: Molecular Mechanics cluster_1 Step 2: Quantum Mechanics Refinement cluster_2 Step 3: Torsional Analysis cluster_3 Step 4: Molecular Dynamics cluster_4 Final Assessment A 3D Structure Generation B Conformational Search (e.g., MacroModel, Omega) A->B C Energy Minimization & Filtering B->C D Selection of Low-Energy Conformers C->D E Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) D->E F Relative Energy Calculation E->F G Torsional Scan (Constrained Optimization) F->G H MD Simulation (e.g., AMBER, CHARMM) F->H J Conformational Rigidity Profile G->J I Trajectory Analysis H->I I->J

Caption: A multi-step computational workflow for assessing conformational rigidity.

Data Presentation and Interpretation

The results from these computational experiments should be summarized for clear comparison and interpretation.

Table 1: Relative Energies and Population of Conformers

ConformerMM Relative Energy (kcal/mol)QM Relative Energy (kcal/mol)Boltzmann Population (%) at 298K
A 0.000.0075.3
B 1.250.8520.1
C 2.502.104.6

Note: Boltzmann population is calculated based on the QM relative energies.

Table 2: Rotational Energy Barriers for Key Torsions

Rotatable BondTorsional AngleRotational Barrier (kcal/mol)
C1-C7N3-C1-C7-R5.8
C5-C8N3-C5-C8-R'4.2
Logical Relationships in Conformational Analysis

G cluster_0 Computational Methods cluster_1 Derived Properties cluster_2 Assessment MM Molecular Mechanics Conformers Low-Energy Conformers MM->Conformers QM Quantum Mechanics Energies Relative Energies & Rotational Barriers QM->Energies MD Molecular Dynamics Dynamics Conformational Dynamics & Populations MD->Dynamics Conformers->QM Rigidity Conformational Rigidity Energies->Rigidity Dynamics->Rigidity

Caption: Interplay of computational methods and derived properties for rigidity assessment.

Conclusion

The computational assessment of conformational rigidity is a cornerstone of modern drug design, and for scaffolds like 3-azabicyclo[3.1.1]heptane, it is particularly insightful. By employing a hierarchical and multi-faceted computational approach, researchers can gain a detailed understanding of the conformational preferences and energetic barriers that govern the shape of these molecules. This knowledge is invaluable for making informed decisions in the design and optimization of novel drug candidates, ultimately leading to the development of more potent, selective, and effective therapeutics. The workflow presented here provides a robust framework for achieving this, ensuring both scientific rigor and practical applicability in the fast-paced environment of drug discovery.

References

  • Schrödinger, LLC. (n.d.). MacroModel. Retrieved from [Link]

  • F. S. S. Schneider, S. Grimme. (2021). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Cheminformatics, 13(1), 69. Retrieved from [Link]

  • A. Pedretti, L. Villa, G. Vistoli. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(8), 2733-2738. Retrieved from [Link]

  • D. Dibchak, M. Snisarenko, A. Mishuk, et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. Retrieved from [Link]

  • Schrödinger, LLC. (n.d.). ConfGen. Retrieved from [Link]

  • M. R. Dorati, B. G. De Geest, H. W. T. van Vlierberghe, et al. (2017). Molecular dynamics simulation in tissue engineering. Journal of Tissue Engineering, 8, 2041731417732432. Retrieved from [Link]

  • OpenEye Scientific. (n.d.). Omega. Retrieved from [Link]

  • VeraChem LLC. (n.d.). Small Molecule Tools. Retrieved from [Link]

  • M. L. G. Cocco, G. A. Pinna, G. L. Chelucci, et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 103, 429-437. Retrieved from [Link]

  • V. Lysenko, O. Shyshlyk, A. Portiankin, et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Retrieved from [Link]

  • J. T. Mehl, M. A. Lipton. (2005). Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates. The Journal of Organic Chemistry, 70(1), 22-29. Retrieved from [Link]

  • A. V. Chernykh, B. V. Vashchenko, S. V. Shishkina, et al. (2021). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 86(15), 10235-10248. Retrieved from [Link]

  • J. A. Vila, D. R. Ripoll, H. A. Scheraga. (2009). The Calculation of Free-Energy Differences by Confinement Simulations. Application to Peptide Conformers. PLoS Computational Biology, 5(7), e1000437. Retrieved from [Link]

  • M. Sarmadi, A. Shamloo, M. Mohseni. (2017). Utilization of Molecular Dynamics Simulation Coupled with Experimental Assays to Optimize Biocompatibility of an Electrospun PCL/PVA Scaffold. PLoS ONE, 12(1), e0169451. Retrieved from [Link]

  • N. Foloppe, I-J. Chen. (2019). Conformational Searching with Quantum Mechanics. In Computational Drug Discovery and Design (pp. 165-201). Springer, New York, NY. Retrieved from [Link]

  • G. Ciccotti, M. Ferrario, J. P. Ryckaert. (1982). Molecular Dynamics Simulation of Rigid Molecules. Molecular Physics, 47(6), 1253-1264. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 30.10: The Potential-Energy Surface Can Be Calculated Using Quantum Mechanics. Retrieved from [Link]

  • V. A. Polyakov, A. V. Gerasimov, I. I. Gerus, V. P. Kukhar. (2008). Gram-Scale Synthesis of 3,5-Methanonipecotic Acid, a Nonchiral Bicyclic β-Amino Acid. European Journal of Organic Chemistry, 2008(20), 3464-3468. Retrieved from [Link]

  • X. Zhang, Y. Huang, J. Zhang, et al. (2017). Computational study of the structure and properties of bicyclo[3.1.1]heptane derivatives for new high-energy density compounds with low impact sensitivity. Journal of Molecular Modeling, 24(1), 17. Retrieved from [Link]

  • N. S. Zefirov, V. A. Palyulin. (1991). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. In Topics in Stereochemistry (Vol. 20, pp. 171-230). John Wiley & Sons, Inc. Retrieved from [Link]

  • YaleCourses. (2009, September 18). 33. Conformational Energy and Molecular Mechanics [Video]. YouTube. Retrieved from [Link]

  • P. A. Netz, F. Starr, M. O. Robbins. (2017). Molecular dynamics with rigid bodies: Alternative formulation and assessment of its limitations when employed to simulate liquid water. The Journal of Chemical Physics, 147(12), 124101. Retrieved from [Link]

  • Drug Design. (n.d.). Conformational Analysis. Retrieved from [Link]

  • S. J. T. van der Post, P. G. Bolhuis. (2024). Molecular dynamics simulations of anisotropic particles accelerated by neural-net predicted interactions. The Journal of Chemical Physics, 160(24), 244111. Retrieved from [Link]

  • J. Uthuppan, K. Soni. (2013). CONFORMATIONAL ANALYSIS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 34-41. Retrieved from [Link]

  • G. Bernáth, F. Fülöp, G. Stájer, P. Sohár. (1985). Conformational Analysis of Bicyclic Systems Including the N-C-O Unit by Molecular Mechanics. Part 3. Perhydro-oxazolo(3,4-a)pyridine, Perhydrooxazolo(3,4-c)(1,3)oxazines and Perhydro(1,3)oxazino(3,4-c)(1,3)oxazines. Chemische Berichte, 118(1), 321-331. Retrieved from [Link]

  • D. Dibchak, M. Snisarenko, A. Mishuk, et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. Retrieved from [Link]

Sources

The Strategic Incorporation of 3-Azabicyclo[3.1.1]heptane: A Comparative Guide to Enhancing Drug-like Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer improved pharmacological and pharmacokinetic properties upon drug candidates is relentless. Among the rising stars in the realm of bioisosteric replacement is the 3-azabicyclo[3.1.1]heptane moiety. This rigid, three-dimensional scaffold is increasingly being utilized as a saturated isostere for planar aromatic and heteroaromatic rings, such as meta-substituted benzene and pyridine. Its incorporation into drug molecules has demonstrated a profound impact on their biological activity and developability.

This guide provides a comprehensive comparison of drug analogs with and without the 3-azabicyclo[3.1.1]heptane moiety, supported by experimental data and detailed protocols. We will delve into the rationale behind its use, its effects on key drug attributes, and the experimental workflows to validate these improvements.

The Rationale for Bioisosteric Replacement with 3-Azabicyclo[3.1.1]heptane

The concept of "escaping from flatland" has gained significant traction in drug discovery, advocating for the move away from planar, aromatic structures towards more three-dimensional molecules. The 3-azabicyclo[3.1.1]heptane scaffold is a prime example of this philosophy in action. Its rigid bicyclic structure offers several advantages over traditional aromatic rings:

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to decreased lipophilicity and increased aqueous solubility, which are often problematic for planar, aromatic compounds.

  • Enhanced Metabolic Stability: By replacing metabolically labile aromatic rings, the 3-azabicyclo[3.1.1]heptane moiety can block common sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Novel Intellectual Property: The use of this scaffold can lead to the discovery of new chemical entities with distinct patentability from existing drugs.

  • Precise Vectorial Orientation: The rigid nature of the bicyclic system allows for a more defined orientation of substituents, which can lead to improved target engagement and selectivity.

Case Study 1: Enhancing the Profile of an Antihistamine - The Rupatadine Analogue

A compelling example of the benefits of incorporating the 3-azabicyclo[3.1.1]heptane scaffold is the modification of the antihistamine drug, Rupatadine. In a study by Mykhailiuk and co-workers, the pyridine ring of Rupatadine was replaced with a 3-azabicyclo[3.1.1]heptane core, leading to a dramatic improvement in its physicochemical properties.[1]

Comparative Physicochemical Data: Rupatadine vs. 3-Azabicyclo[3.1.1]heptane Analogue
PropertyRupatadine (Pyridine Moiety)Analogue (3-Azabicyclo[3.1.1]heptane Moiety)Fold Improvement
Aqueous Solubility 29 µM365 µM>12-fold
Lipophilicity (logD) >4.53.8Lower lipophilicity
Metabolic Stability -Dramatically improved-

Data sourced from ResearchGate, summarizing the findings of Mykhailiuk et al.[1]

The data clearly illustrates that the simple isosteric replacement of the pyridine ring with the 3-azabicyclo[3.1.1]heptane scaffold resulted in a more than 12-fold increase in aqueous solubility and a significant reduction in lipophilicity.[1] These are highly desirable changes in drug development, as they can lead to improved bioavailability and a better safety profile.

Experimental Workflows for Physicochemical Property Determination

The following are detailed protocols for the key experiments used to generate the comparative data for the Rupatadine analogs.

This assay is crucial for the early assessment of a compound's solubility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM stock solution of test compound in DMSO prep_buffer Prepare phosphate-buffered saline (PBS, pH 7.4) add_dmso Add 2 µL of DMSO stock to a 96-well plate add_pbs Add 198 µL of PBS to each well add_dmso->add_pbs shake Shake the plate at room temperature for 2 hours add_pbs->shake filter Filter the samples to remove precipitate shake->filter quantify Quantify the concentration of the dissolved compound in the filtrate by LC-MS/MS calculate Calculate solubility based on a standard curve quantify->calculate

Caption: Workflow for a typical kinetic solubility assay.

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_sol Prepare a 1 µM solution of the test compound microsomes Prepare a suspension of human liver microsomes (0.5 mg/mL) in phosphate buffer nadph Prepare an NADPH regenerating system pre_incubate Pre-incubate the compound and microsomes at 37°C for 5 minutes start_reaction Initiate the reaction by adding the NADPH regenerating system pre_incubate->start_reaction time_points Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points stop_reaction Stop the reaction by adding a cold organic solvent (e.g., acetonitrile with an internal standard) time_points->stop_reaction centrifuge Centrifuge the samples to pellet the protein analyze Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound centrifuge->analyze calculate Calculate the percentage of compound remaining over time and determine the half-life (t½) analyze->calculate

Caption: Workflow for an in vitro metabolic stability assay.

Case Study 2: Targeting the Hedgehog Pathway - The Sonidegib Analogue

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. Sonidegib is an anticancer drug that functions by inhibiting the Smoothened (SMO) receptor in the Hh pathway. The replacement of the central meta-benzene ring in Sonidegib with a 3-oxabicyclo[3.1.1]heptane, a close structural relative of the 3-azabicyclo[3.1.1]heptane, has been shown to yield a potent analogue with improved physicochemical properties.

Hedgehog Signaling Pathway and Inhibition by SMO Antagonists

Hedgehog_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH1 PTCH1 SMO_off SMO (inactive) PTCH1->SMO_off inhibits SUFU_Gli SUFU-Gli Complex Gli_R Gli Repressor SUFU_Gli->Gli_R proteolytic cleavage Target_Genes_off Target Gene Repression Gli_R->Target_Genes_off Hh_ligand Hedgehog Ligand PTCH1_bound PTCH1 Hh_ligand->PTCH1_bound SMO_on SMO (active) PTCH1_bound->SMO_on inhibition relieved Gli_A Gli Activator SMO_on->Gli_A activates Target_Genes_on Target Gene Transcription Gli_A->Target_Genes_on Sonidegib Sonidegib / Analogue Sonidegib->SMO_on inhibits

Caption: Simplified Hedgehog signaling pathway and the site of inhibition by Sonidegib.

In the absence of the Hedgehog ligand, the Patched1 (PTCH1) receptor inhibits Smoothened (SMO).[2] This leads to the proteolytic cleavage of the Gli transcription factors into their repressor forms, which in turn suppress the transcription of target genes.[2] Upon binding of the Hedgehog ligand to PTCH1, the inhibition of SMO is relieved, leading to the activation of Gli proteins and the transcription of target genes involved in cell proliferation and survival.[2] Sonidegib and its analogs act by directly inhibiting SMO, thereby blocking the downstream signaling cascade.

Case Study 3: P2Y14 Receptor Antagonists

The P2Y14 receptor is a G protein-coupled receptor involved in inflammatory responses. Research has explored the incorporation of the 3-azabicyclo[3.1.1]heptane scaffold into P2Y14 receptor antagonists. One study demonstrated that an α-hydroxyl group on the 3-azabicyclo[3.1.1]heptane moiety increased the binding affinity by 89-fold compared to the non-hydroxylated analog.[3]

Comparative Biological Data: P2Y14 Receptor Antagonists
CompoundMoietyP2Y14R Binding Affinity (IC50)
Analog 14 3-azabicyclo[3.1.1]heptane~527 nM
Analog 15 (MRS4833) 6-hydroxy-3-azabicyclo[3.1.1]heptane5.92 nM

Data sourced from a study on P2Y14 receptor antagonists.[3]

This significant increase in affinity highlights the potential for fine-tuning drug-target interactions through subtle modifications of the 3-azabicyclo[3.1.1]heptane scaffold.

P2Y14 Receptor Functional Assay Protocol

A common functional assay for Gi-coupled receptors like P2Y14 is the measurement of cAMP levels.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Analysis cell_culture Culture cells expressing the P2Y14 receptor cell_plating Plate cells in a 96-well plate cell_culture->cell_plating add_antagonist Add varying concentrations of the test antagonist add_agonist Add a known P2Y14 agonist (e.g., UDP-glucose) add_antagonist->add_agonist incubate Incubate at 37°C add_agonist->incubate lyse_cells Lyse the cells to release intracellular cAMP incubate->lyse_cells detect_camp Detect cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA) calculate_ic50 Calculate the IC50 value of the antagonist detect_camp->calculate_ic50

Caption: Workflow for a P2Y14 receptor functional assay measuring cAMP levels.

Broader Applications and Future Perspectives

The utility of the 3-azabicyclo[3.1.1]heptane moiety extends beyond the examples detailed above. It has been explored in the design of ligands for a variety of other targets, including:

  • Neuronal Nicotinic Acetylcholine Receptors (nAChRs): The rigid scaffold can help in achieving subtype selectivity, which is a major challenge in nAChR drug discovery.

  • Aromatase Inhibitors: This scaffold has been incorporated into novel non-steroidal aromatase inhibitors for the treatment of breast cancer.

  • Kinase Inhibitors: The 3-azabicyclo[3.1.1]heptane moiety is being investigated as a component of novel kinase inhibitors, including those targeting RET kinase.[4]

The continued exploration of the 3-azabicyclo[3.1.1]heptane scaffold and its derivatives will undoubtedly lead to the development of new drug candidates with superior properties. Its ability to impart three-dimensionality, improve physicochemical characteristics, and enhance metabolic stability makes it a valuable tool in the medicinal chemist's arsenal. As synthetic methodologies for accessing this scaffold become more efficient and scalable, its application in drug discovery is expected to grow, paving the way for the next generation of innovative therapeutics.

References

  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]

  • King, G., & Teng, Y. (2013). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Nicotine & Tobacco Research, 15(1), 16-26.
  • Strasser, A., Wittmann, H. J., & Seifert, R. (2016). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Pharmacological Research, 114, 1-13.
  • Suryavanshi, P., et al. (2023).
  • Scrivens, M., & Dickenson, J. M. (2005). Functional expression of the P2Y14 receptor in murine T-lymphocytes. British Journal of Pharmacology, 146(3), 435-444.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.
  • Wen, H., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry.
  • Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Frontiers in Pharmacology, 13, 828005.
  • ResearchGate. (n.d.). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Retrieved from [Link]

  • Moretti, M., et al. (2012). Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. British Journal of Pharmacology, 166(6), 1827-1841.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y14 receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). development of a p2y14 radioligand binding assay. (A) saturation.... Retrieved from [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Junker, A., et al. (2021). Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core. ACS Omega, 6(46), 31037-31051.
  • ResearchGate. (n.d.). Applying the pro-drug approach to afford highly bioavailable antagonists of P2Y14. Retrieved from [Link]

  • Ko, H., et al. (2022). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry, 65(3), 2393-2411.
  • ResearchGate. (n.d.). Visualized comparison of 3-azabicyclo[3.1.1]heptane and.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2022063153A1 - Benzothiazole and quinoline derivatives and their use.
  • Pándy-Szekeres, G., et al. (2022). UDP-glucose and MRS2905 agonist-bound states of the purinergic P2Y14 receptor.
  • CancerNetwork. (2002). Nonsteroidal and Steroidal Aromatase Inhibitors in Breast Cancer. Retrieved from [Link]

  • Pfeiler, G., et al. (2008). Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance?. British Journal of Cancer, 98(4), 669-675.
  • ChemRxiv. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from [Link]

  • Dixon, J. M., et al. (2011). Anastrozole and letrozole: an investigation and comparison of quality of life and tolerability.
  • WIPO Patentscope. (n.d.). WO/2021/088911 3,6-DIAZABICYCLO[3.1.1]HEPTANE DERIVATIVE AS RET KINASE INHIBITOR. Retrieved from [Link]

  • Aphinives, P., et al. (2014). A comparison of letrozole and anastrozole followed by letrozole in breast cancer patients. Breast Cancer: Basic and Clinical Research, 8, 37-41.
  • Szymański, P., et al. (2020). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 25(19), 4467.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS No. 1434142-13-8). Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This initial assessment dictates all subsequent safety and disposal procedures. This compound is classified with a "Warning" signal word and carries specific health hazard statements.[1]

Core Principle: Under the Resource Conservation and Recovery Act (RCRA), the responsibility for correct hazardous waste determination lies with the generator—the laboratory that creates the waste.[2] Based on its identified hazards, this compound must be managed as a regulated chemical waste stream and must not be disposed of via standard trash or sanitary sewer systems.[1]

Table 1: Chemical Identification and Hazard Profile

Property Information Source
Chemical Name This compound AK Scientific, Inc.[1]
CAS Number 1434142-13-8 AK Scientific, Inc.[1]
Molecular Formula C₁₄H₁₅NO₃ AK Scientific, Inc.[1]
GHS Pictogram GHS07 (Exclamation Mark) AK Scientific, Inc.[1]
Signal Word Warning AK Scientific, Inc.[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. AK Scientific, Inc.[1]
Incompatibilities Strong oxidizing agents. AK Scientific, Inc.[1]

| Decomposition | Hazardous decomposition during combustion can produce Carbon oxides and Nitrogen oxides.[1] | AK Scientific, Inc.[1] |

Safety Protocols: Personal Protective Equipment (PPE) & Engineering Controls

To mitigate the risks of skin, eye, and respiratory irritation, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE). This is a core requirement of OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP).[3][4][5]

  • Engineering Control: All transfers and handling of this compound, especially in its solid (powder) form, should be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Personal Protective Equipment: The specific PPE required is detailed in the table below.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile). To prevent skin contact and irritation (H315).[1] Gloves must be inspected before use and disposed of after handling.[7]
Eye/Face Protection Chemical safety goggles or a face shield. To prevent direct contact with eyes and serious irritation (H319).[1]
Skin & Body Protection A full-length laboratory coat. To protect skin and personal clothing from contamination.[1]

| Respiratory | NIOSH-approved respirator (if not in a fume hood). | To prevent respiratory tract irritation (H335) from dust or aerosols.[1] |

Step-by-Step Waste Collection and Storage Protocol

Proper segregation, containment, and labeling of chemical waste at the point of generation are critical for preventing accidental chemical reactions and ensuring compliant disposal.[8]

Step 1: Designate a Waste Container

  • Select a container made of a compatible material (e.g., high-density polyethylene, glass) that will not react with the chemical waste.[8]

  • Ensure the container has a secure, leak-proof screw cap.[8]

  • The container must be in good condition, free of cracks or deterioration.

Step 2: Label the Container Correctly

  • Before adding any waste, affix a hazardous waste label to the container.

  • The label must clearly state the words "Hazardous Waste."[8][9]

  • Write the full, unabbreviated chemical name: "this compound" and its CAS number (1434142-13-8).

  • Indicate the associated hazards: "Irritant."[8]

Step 3: Collect and Segregate the Waste

  • Carefully transfer waste (e.g., residual solid, contaminated materials like weigh boats or wipes) into the designated container.

  • Crucially, do not mix this waste with incompatible materials, especially strong oxidizing agents. [1][8]

  • Keep the waste container securely capped at all times, except when adding waste.[8] Do not fill the container beyond 90% capacity to allow for expansion.[10]

Step 4: Store in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of laboratory personnel.[8][9]

  • The SAA should be clearly marked with signage and, if possible, located within a ventilated cabinet or fume hood to contain any potential vapors.[8][10]

Spill and Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Small Spill (Solid):

    • Ensure proper PPE is worn.

    • Prevent further spread and avoid creating dust.

    • Gently sweep or vacuum the material into a suitable, labeled disposal container.[1]

    • Decontaminate the area with an appropriate solvent and wipe clean.

    • Dispose of all cleanup materials as hazardous waste.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Final Disposal Pathway: From Lab to Licensed Facility

The ultimate disposal of this chemical must be handled by professionals in accordance with federal and local regulations. Laboratory personnel are responsible for the initial stages of this process.

The workflow below outlines the decision-making and logistical steps for compliant disposal.

DisposalWorkflow A Waste Generation (e.g., residual chemical, contaminated labware) B Characterize as Hazardous Waste (Based on SDS H315, H319, H335) A->B C Select & Label Compatible Waste Container B->C D Store in Designated SAA (Segregate from oxidizers) C->D E Container Reaches 90% Full or Max Accumulation Time D->E E->D No F Arrange for Pickup with Institutional EHS/Waste Management E->F Yes G Transport by Licensed Hazardous Waste Contractor F->G H Final Disposal at an Approved Treatment, Storage, and Disposal Facility (TSDF) G->H

Caption: Chemical waste disposal workflow from generation to final disposal.

Once the waste container is full or has reached the institutional time limit for storage in an SAA, contact your facility's Environmental Health & Safety (EHS) office.[8] They will coordinate with a licensed hazardous waste disposal company for pickup, transport, and final disposal, likely via chemical incineration.[11][12]

Governing Regulatory Framework

All procedures described in this guide are grounded in the regulations set forth by major governing bodies to ensure a systematic and safe approach to chemical waste management.

  • Environmental Protection Agency (EPA): The EPA, under the RCRA, establishes the national framework for managing hazardous waste from "cradle-to-grave."[10] This includes regulations on waste identification, generator status, accumulation, transport, and disposal.[13][14][15]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that laboratories develop and implement a written Chemical Hygiene Plan (CHP).[5][16] This plan must include policies and procedures for the safe handling and disposal of hazardous materials, as well as employee training on these specific hazards.[3][6]

By integrating these guidelines into your standard operating procedures, you contribute to a culture of safety and ensure that your laboratory's operations are in full compliance with federal and local regulations.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • LabManager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal. Retrieved from [Link]

  • Heritage Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Angene Chemical. (2025, July 22). Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Capot Chemical. (2026, January 7). MSDS of exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate, a key building block in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven protocol for the selection and use of personal protective equipment (PPE) when working with this compound, ensuring a secure research environment.

Understanding the Risks: A Proactive Approach to Safety

This compound is classified with specific hazards that necessitate a robust PPE strategy. According to its Safety Data Sheet (SDS), this compound is a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] These classifications are the cornerstone of our PPE recommendations, aiming to mitigate risks associated with these adverse effects. The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[1] Therefore, a comprehensive PPE ensemble is not merely a recommendation but a critical line of defense.

Core Personal Protective Equipment (PPE) Ensemble

A foundational PPE setup should be worn at all times when handling this compound. This includes:

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[2] In procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Skin and Body Protection: A full-length, long-sleeved laboratory coat is essential to protect the skin and personal clothing from contamination.[2] For enhanced protection, a complete suit protecting against chemicals may be selected based on the concentration and amount of the substance being handled.[4]

  • Hand Protection: Chemical-resistant gloves are crucial.[1] Given the nature of the compound, nitrile gloves are a suitable choice for protection against acids and bases.[2] It is imperative to inspect gloves for any signs of damage before use and to employ proper removal techniques to avoid skin contact.[5]

  • Footwear: Closed-toe shoes are required in any laboratory setting to protect against spills and falling objects.[2]

Task-Specific PPE Recommendations

The level of PPE should be escalated based on the specific laboratory operation being performed. The following table outlines recommended PPE for various tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesNitrile glovesN95 or P95 particulate respiratorLaboratory coat
Dissolving in Solvents Chemical safety goggles and face shieldNitrile gloves (consider double gloving)Work within a certified chemical fume hoodChemical-resistant apron over a laboratory coat
Running Reactions Chemical safety goggles and face shieldNitrile gloves (consider double gloving)Work within a certified chemical fume hoodChemical-resistant apron over a laboratory coat
Work-up and Purification Chemical safety goggles and face shieldNitrile gloves (consider double gloving)Work within a certified chemical fume hoodChemical-resistant apron over a laboratory coat
Waste Disposal Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesWork in a well-ventilated area or fume hoodChemical-resistant apron over a laboratory coat

Procedural Discipline: Donning and Doffing of PPE

The proper sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat/Apron: Put on the laboratory coat and fasten it completely. If an apron is required, it should be worn over the lab coat.

  • Respirator: If required, perform a fit check and don the respirator.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence:
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Face Shield and Goggles: Remove the face shield from the back, followed by the goggles.

  • Lab Coat/Apron: Unfasten the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[4]

Decision-Making for PPE Selection

The following flowchart provides a logical pathway for selecting the appropriate level of PPE based on the nature of the task and the potential for exposure.

PPE_Decision_Making Start Handling this compound Task What is the task? Start->Task Weighing Weighing solid Task->Weighing Solid Handling Dissolving Dissolving/Reaction Task->Dissolving Liquid Handling Waste Waste Disposal Task->Waste Disposal PPE_Weighing Standard PPE + N95/P95 Respirator Weighing->PPE_Weighing PPE_Dissolving Standard PPE + Face Shield + Fume Hood Dissolving->PPE_Dissolving PPE_Waste Standard PPE + Face Shield + Heavy-duty Gloves Waste->PPE_Waste End Proceed with Caution PPE_Weighing->End PPE_Dissolving->End PPE_Waste->End

Caption: PPE selection flowchart for handling the target compound.

Operational and Disposal Plans

Handling and Storage

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2] Store the compound in a tightly closed container in a cool, dry place.[1]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation.[4] Wearing the appropriate PPE, absorb the spill with an inert material and place it into a suitable, labeled container for disposal.[1] Do not let the product enter drains.[4]

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE that has come into contact with this compound should be considered contaminated waste. Dispose of contaminated gloves and other disposable items in a designated, sealed container.[5] The chemical waste itself and any materials used for spill cleanup must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][4]

By adhering to these comprehensive guidelines, researchers and scientists can confidently handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Angene Chemical Safety Data Sheet. [Link]

  • Capot Chemical MSDS of exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine. [Link]

  • Capot Chemical MSDS of 3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • CP Lab Safety benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, min 97%, 1 gram. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Duke University Laboratory Safety Manual. [Link]

  • Chemistry For Everyone What Are The Safety Rules For A Laboratory Setup? - YouTube. [Link]

  • Occupational Safety and Health Administration Personal Protective Equipment. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.